Technical Documentation Center

1-(4-Methoxyphenyl)butan-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Methoxyphenyl)butan-2-one
  • CAS: 53917-01-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-(4-Methoxyphenyl)butan-2-one

[1][2] Executive Summary This technical guide provides a comprehensive analysis of 1-(4-Methoxyphenyl)butan-2-one (CAS: 53917-01-4), a structural homolog of the anisylacetone family. Often conflated with its constitution...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 1-(4-Methoxyphenyl)butan-2-one (CAS: 53917-01-4), a structural homolog of the anisylacetone family. Often conflated with its constitutional isomer 4-(4-methoxyphenyl)butan-2-one (Raspberry Ketone Methyl Ether), this compound represents a distinct chemical entity with unique synthetic utility in the preparation of phenethylamine derivatives and specialized fine chemicals. This document details its physicochemical profile, validated synthetic pathways, and reactivity patterns, designed for researchers in medicinal chemistry and process development.

Part 1: Molecular Identity & Physicochemical Profile

Structural Disambiguation

A critical error in literature and procurement is the confusion between the 1-isomer (the subject of this guide) and the 4-isomer (a common fragrance ingredient).

Feature1-(4-Methoxyphenyl)butan-2-one (Target)4-(4-Methoxyphenyl)butan-2-one (Common Analog)
Structure Ar-CH₂-C(=O)-CH₂CH₃ Ar-CH₂CH₂-C(=O)-CH₃
IUPAC 1-(4-methoxyphenyl)butan-2-one4-(4-methoxyphenyl)butan-2-one
Common Name p-Methoxybenzyl ethyl ketoneAnisylacetone
CAS Number 53917-01-4 104-20-1
Backbone Ethyl ketone (C2-C3-C4 chain)Methyl ketone (C1-C2-C3-C4 chain)
Primary Use Pharm.[1] Intermediate (Phenethylamines)Fragrance, Flavor (Raspberry)
Physicochemical Data

Note: Experimental data for the 1-isomer is limited compared to the 4-isomer. Values marked with () are predicted based on group contribution methods and homolog extrapolation.*

PropertyValueNotes
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance Colorless to pale yellow oilOxidizes to yellow/amber upon storage
Boiling Point 265–270 °C (atm)~135–140 °C @ 10 mmHg
Density 1.045 ± 0.02 g/cm³Similar to Anisylacetone (1.046 g/mL)
LogP 2.15Moderate lipophilicity
Solubility Immiscible in water; Soluble in EtOH, DCM, Et₂O
Refractive Index 1.518

Part 2: Synthetic Architectures

The synthesis of 1-(4-methoxyphenyl)butan-2-one requires constructing the carbon skeleton with the ketone functionality at the C2 position relative to the ethyl tail. The most robust laboratory method involves the Grignard addition to a nitrile precursor.

Primary Route: Nitrile-Grignard Addition

This pathway offers high regioselectivity, avoiding the mixture of isomers often seen in Friedel-Crafts alkylations.

Mechanism:

  • Nucleophilic Attack: Ethylmagnesium bromide attacks the electrophilic carbon of the nitrile group.

  • Imine Salt Formation: An intermediate magnesium imine salt is formed, which is stable in anhydrous ether/THF.

  • Hydrolysis: Acidic hydrolysis converts the imine salt directly to the ketone.

Synthesis Precursor 4-Methoxybenzyl Cyanide (CAS: 104-47-2) Intermediate Imine-Mg Salt (Intermediate) Precursor->Intermediate Grignard Addition (Anhydrous, 0°C to Reflux) Reagent Ethylmagnesium Bromide (EtMgBr in Et2O) Reagent->Intermediate Product 1-(4-Methoxyphenyl)butan-2-one (Target) Intermediate->Product Acidic Hydrolysis (-NH3) Hydrolysis H3O+ / Heat (Hydrolysis)

Figure 1: Grignard synthesis route from 4-methoxybenzyl cyanide.

Alternative Route: Darzens Condensation / Glycidic Ester

For larger scale where Grignard reagents are cost-prohibitive, the Darzens condensation followed by decarboxylation is a viable alternative.

  • Step 1: Condensation of 4-methoxybenzaldehyde with ethyl 2-chlorobutanoate.

  • Step 2: Hydrolysis and decarboxylation of the resulting glycidic ester yields the ketone.

Part 3: Reactivity & Functionalization

The chemical behavior of 1-(4-methoxyphenyl)butan-2-one is dominated by the carbonyl group and the activated methylene position (alpha-carbon).

Reductive Amination (Medicinal Chemistry Core)

This is the primary application in drug development. The ketone undergoes condensation with primary amines to form Schiff bases, which are reduced to substituted phenethylamines (structural analogs of Dobutamine or neurotransmitter modulators).

Protocol Insight:

  • Catalyst: PtO₂ or Raney Nickel is preferred over Pd/C to avoid dehalogenation if other substituents are present.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is preferred for bench-scale reductive amination due to its mildness compared to NaCNBH₃.

Reactivity Ketone 1-(4-Methoxyphenyl)butan-2-one Imine Schiff Base (Imine) Ketone->Imine Dehydration (-H2O) Amine Primary Amine (R-NH2) Amine->Imine Product N-Substituted-1-(4-methoxyphenyl)-2-aminobutane Imine->Product Reduction (NaBH4 or H2/Cat)

Figure 2: Reductive amination pathway for phenethylamine analog synthesis.

Alpha-Halogenation

The methylene group between the carbonyl and the aromatic ring (C1) is highly acidic due to the electron-withdrawing carbonyl and the resonance stabilization of the enol form by the aromatic ring.

  • Reaction: Bromination with Br₂/Acetic Acid.

  • Product: 1-bromo-1-(4-methoxyphenyl)butan-2-one.

  • Utility: Precursor for heterocycle synthesis (e.g., thiazoles via Hantzsch synthesis).

Part 4: Analytical Characterization

Validating the identity of the 1-isomer against the 4-isomer requires precise spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR)

The key differentiator is the coupling pattern of the alkyl chain.

NucleusSignalShift (δ ppm)MultiplicityStructural Assignment
¹H A 3.60Singlet (2H)Ar-CH₂-CO (Unique to 1-isomer)
¹H B 2.45Quartet (2H)-CO-CH₂-CH₃
¹H C 1.05Triplet (3H)-CH₂-CH₃
¹H D 3.80Singlet (3H)-OCH₃ (Methoxy)
¹H E 6.8 - 7.2Multiplet (4H)Aromatic AA'BB' system

Contrast with 4-isomer: The 4-isomer (Anisylacetone) would show two triplets (or complex multiplets) for the ethylene bridge (-CH₂-CH₂-) at ~2.8 ppm, and a singlet for the terminal methyl ketone (-CO-CH₃) at ~2.1 ppm. The absence of the methyl singlet at 2.1 ppm is the definitive proof of the 1-isomer.

Mass Spectrometry (EI, 70eV)
  • Molecular Ion (M+): 178 m/z

  • Base Peak: 121 m/z (Methoxybenzyl cation, tropylium ion analog).

    • Mechanism:[2][3][4] Alpha-cleavage breaks the bond between the carbonyl and the benzylic carbon.

  • Fragment: 57 m/z (Propionyl group, [CH₃CH₂CO]⁺).

    • Contrast: The 4-isomer typically gives a base peak at 121 m/z as well, but the secondary fragment would be 43 m/z (Acetyl group, [CH₃CO]⁺). Presence of m/z 57 vs 43 distinguishes the ethyl ketone from the methyl ketone.

Part 5: Handling, Stability & Safety[8]

Stability Profile
  • Oxidation: The benzylic position is susceptible to auto-oxidation over time, leading to the formation of 4-methoxybenzoic acid and propionic acid. Store under inert gas (Argon/Nitrogen).

  • Polymerization: Stable against polymerization, but avoid strong acids which may induce aldol-type condensations.

Safety Protocols
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Handling: Use chemical resistant gloves (Nitrile). Perform synthesis in a fume hood to avoid inhalation of vapors.

  • Spill Management: Absorb with inert media (vermiculite). Do not use combustible materials (sawdust).

References

  • PubChem. 1-(4-methoxyphenyl)butan-2-one (Compound). National Library of Medicine. Identifier: CID 255591. Link

  • National Center for Biotechnology Information. 4-(4-Methoxyphenyl)-2-butanone (Anisylacetone) - Contrast Data. PubChem Compound Summary. Link

  • GuideChem. 1-(4-Methoxyphenyl)butan-2-one Chemical Properties and CAS 53917-01-4. Link

  • ChemSpider. Search for Isomers of C11H14O2. Royal Society of Chemistry. Link

  • Fisher Scientific. Safety Data Sheet: 4-(4-Methoxyphenyl)-2-butanone (Homolog Reference). Link

Sources

Exploratory

1-(4-Methoxyphenyl)butan-2-one physical properties

The following technical guide details the physical properties, synthesis logic, and characterization of 1-(4-Methoxyphenyl)butan-2-one , specifically addressing the distinction between this compound and its common isomer...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis logic, and characterization of 1-(4-Methoxyphenyl)butan-2-one , specifically addressing the distinction between this compound and its common isomer, Anisyl Acetone.

[1][2][3][4]

Executive Summary & Chemical Identity

1-(4-Methoxyphenyl)butan-2-one is a specific structural isomer of the methoxyphenyl-butanone family.[1] Often confused with the flavoring agent 4-(4-methoxyphenyl)butan-2-one (Anisyl Acetone), this compound is primarily utilized as a research intermediate in organic synthesis and medicinal chemistry. Its structure features a 4-methoxybenzyl group attached to the C1 position of a butan-2-one backbone, creating a distinct electronic and steric profile compared to its isomers.

Nomenclature & Identifiers
IdentifierValue
IUPAC Name 1-(4-Methoxyphenyl)butan-2-one
CAS Registry Number 53917-01-4
Common Synonyms 1-(p-Anisyl)-2-butanone; p-Methoxybenzyl ethyl ketone
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
SMILES CCC(=O)CC1=CC=C(C=C1)OC
InChI Key MUUSKLMAQKVLKY-UHFFFAOYSA-N

Critical Distinction: Researchers must verify the CAS number.

  • Target Compound: 1-(4-Methoxyphenyl)butan-2-one (CAS 53917-01-4 )

  • Common Isomer: 4-(4-Methoxyphenyl)butan-2-one (CAS 104-20-1 ) – Raspberry Ketone Methyl Ether

Thermodynamic & Physical Properties

The following data represents the physicochemical profile of 1-(4-Methoxyphenyl)butan-2-one. Due to its status as a specialized intermediate rather than a commodity chemical, some values are derived from validated predictive models and commercial specifications.

Core Physical Data
PropertyValueCondition / Note
Physical State LiquidAt Standard Temperature & Pressure (STP)
Appearance Colorless to pale yellow oilOxidizes slightly upon air exposure
Boiling Point 268.3°C @ 760 mmHg (Predicted/Extrapolated)
Density 1.01 ± 0.05 g/cm³ @ 20°C
Refractive Index (

)
1.498 Standard reference
Flash Point 109.8°CClosed Cup
Vapor Pressure ~0.005 mmHg@ 25°C (Low volatility)
Solubility & Partitioning
  • Water Solubility: Insoluble (< 0.1 g/L).

  • Organic Solvents: Miscible with dichloromethane (DCM), ethyl acetate, methanol, and diethyl ether.

  • LogP (Octanol/Water): 2.22 (Predicted). This indicates moderate lipophilicity, making it suitable for crossing biological membranes in drug development assays.

Structural Analysis & Synthesis Logic

To ensure the correct isomer is obtained, the synthesis must avoid the standard acetoacetate alkylation route used for Anisyl Acetone. The following logic demonstrates the specific pathway to the 1-isomer.

Synthesis Pathway Design

The most reliable method to install the ketone at the C2 position relative to the benzyl group is via the Nitrile-Grignard Route .

SynthesisPath Start 4-Methoxybenzyl Cyanide (Precursor) Intermediate Imine Magnesium Salt (Intermediate) Start->Intermediate Grignard Addition Reagent Ethylmagnesium Bromide (EtMgBr) Reagent->Intermediate Product 1-(4-Methoxyphenyl)butan-2-one (Target) Intermediate->Product Hydrolysis Hydrolysis Acid Hydrolysis (H3O+) Hydrolysis->Product AltStart 4-Methoxybenzyl Chloride AltProduct 4-(4-Methoxyphenyl)butan-2-one (WRONG ISOMER) AltStart->AltProduct Alkylation/Decarboxylation AltReagent Ethyl Acetoacetate AltReagent->AltProduct

Figure 1: Synthesis logic contrasting the target pathway (Green) with the common isomer pathway (Red).

Mechanistic Insight
  • Grignard Addition: Ethylmagnesium bromide attacks the nitrile carbon of 4-methoxybenzyl cyanide.

  • Imine Formation: The resulting magnesium salt is an imine derivative (

    
    ).
    
  • Hydrolysis: Acidic workup hydrolyzes the imine directly to the ketone, preserving the carbon skeleton as

    
    .
    

Spectroscopic Characterization (Self-Validating Protocol)

To confirm the identity of 1-(4-Methoxyphenyl)butan-2-one and rule out the 4-isomer, use Proton NMR (


H-NMR). The splitting pattern of the alkyl chain is the diagnostic fingerprint.
Expected H-NMR Data (CDCl₃, 400 MHz)
PositionChemical Shift (

)
MultiplicityIntegrationAssignment
A (Aromatic)6.80 – 7.15 ppmTwo Doublets (AA'BB')4H1,4-Disubstituted Benzene Ring
B (Benzylic)3.60 ppm Singlet 2HIsolated

between Ring and Carbonyl
C (Methoxy)3.78 ppmSinglet3H

group
D (

-Methylene)
2.45 ppm Quartet 2H

E (Terminal Methyl)1.05 ppm Triplet 3H

Diagnostic Logic[1]
  • Target Compound: Look for a Singlet at ~3.6 ppm (Benzylic

    
    ) and a Quartet/Triplet ethyl pattern .
    
  • Isomer (Anisyl Acetone): Would show a Singlet methyl ketone at ~2.1 ppm and two coupled Triplets at ~2.8 ppm (for the

    
     bridge).
    
  • Validation: If you see a singlet at 2.1 ppm, you have the wrong isomer.

Handling, Stability & Safety

While specific SDS data for this isomer is limited compared to its commercial counterpart, standard ketone safety protocols apply.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The benzylic position is susceptible to slow oxidation over time.

  • Precursor Status: While not a direct Table I precursor, 1-phenyl-2-butanone derivatives are structural analogs to controlled substances. Maintain strict inventory logs and use for legitimate research purposes only.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 255591, 1-(4-Methoxyphenyl)butan-2-one. Retrieved from [Link]

Sources

Foundational

Biological Activities &amp; Therapeutic Potential of p-Methoxyphenyl Butanone Derivatives

This technical guide provides an in-depth analysis of p-methoxyphenyl butanone derivatives , focusing on their dual role as non-acidic prodrugs in pain management (NSAIDs) and bioactive scaffolds in dermatology. Technica...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of p-methoxyphenyl butanone derivatives , focusing on their dual role as non-acidic prodrugs in pain management (NSAIDs) and bioactive scaffolds in dermatology.

Technical Guide for Drug Development & Application Scientists

Executive Summary

The p-methoxyphenyl butanone scaffold represents a unique class of pharmacophores characterized by a non-acidic ketone tail attached to a methoxy-substituted aromatic ring. Unlike traditional acidic NSAIDs (e.g., ibuprofen, naproxen) that cause direct gastric mucosal injury, these derivatives often function as prodrugs . They remain pharmacologically inactive and non-corrosive in the stomach, requiring hepatic biotransformation to exert therapeutic effects.

This guide analyzes two primary derivatives:

  • Nabumetone: A clinical "Gold Standard" NSAID (naphthyl analog) used for osteoarthritis and rheumatoid arthritis.[1]

  • Anisylacetone (4-(4-methoxyphenyl)-2-butanone): A natural constituent (e.g., Acorus calamus, Zingiber) with emerging potential in tyrosinase inhibition and antimicrobial applications.

Chemical Identity & Structural Significance (SAR)

The core structure consists of a butanone side chain attached to a phenyl or naphthyl ring. The Structure-Activity Relationship (SAR) is defined by three critical zones:

Structural ZoneChemical FeatureBiological Impact
Zone A: Aromatic Core Phenyl vs. NaphthylNaphthyl (Nabumetone): Increases lipophilicity and COX-2 binding affinity.Phenyl (Anisylacetone): Favors interactions with smaller binding pockets (e.g., Tyrosinase).
Zone B: Methoxy Group p-OCH₃ SubstitutionMetabolic Stability: Protects the ring from rapid oxidation compared to a free hydroxyl group (e.g., Raspberry Ketone). Acts as a hydrogen bond acceptor.
Zone C: Butanone Tail 2-Butanone ChainProdrug Function: The non-acidic ketone prevents "ion trapping" in gastric cells, reducing ulcerogenicity. It serves as a substrate for hepatic

-oxidation.

Pharmacological Profile: Key Biological Activities[1][2]

Anti-Inflammatory Activity (The Nabumetone Paradigm)

Mechanism: Prodrug Activation & COX-2 Inhibition.[2] The most significant pharmaceutical application of this class is exemplified by Nabumetone . It is a weak inhibitor of cyclooxygenase (COX) in its parent form.[2] Upon oral administration, it undergoes extensive first-pass metabolism in the liver.

  • Pathway: The butanone side chain is cleaved via oxidative cleavage (resembling fatty acid

    
    -oxidation) to yield the active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) .
    
  • Selectivity: 6-MNA shows structural preference for the hydrophobic channel of COX-2 (inducible) over COX-1 (constitutive), preserving gastric cytoprotection.

Tyrosinase Inhibition & Skin Depigmentation

Mechanism: Competitive Inhibition.[3] Simpler phenyl analogs like Anisylacetone exhibit activity against tyrosinase, the rate-limiting enzyme in melanogenesis.

  • Mode of Action: The p-methoxy group mimics the tyrosine substrate. While less potent than the p-hydroxy analog (Raspberry Ketone), the methoxy derivative offers better lipophilicity for transdermal delivery. It competes with tyrosine for the active site, preventing dopaquinone formation.

Antimicrobial Activity

Found in the essential oils of Acorus calamus and Zingiber cassumunar, p-methoxyphenyl butanone derivatives disrupt bacterial cell membranes. They are particularly effective against Gram-positive bacteria (S. aureus) by interfering with lipid bilayers due to their amphiphilic nature.

Mechanisms of Action: Visualization

Diagram 1: Hepatic Activation Pathway (Nabumetone to 6-MNA)

This diagram illustrates the critical bioactivation pathway that defines the safety profile of this drug class.

Nabumetone_Metabolism Nabumetone Nabumetone (Prodrug, Non-acidic) Liver Hepatic Microsomes (CYP1A2) Nabumetone->Liver Absorption Intermediate Intermediate (Hydroxy-metabolite) Liver->Intermediate Oxidation ActiveMetabolite 6-MNA (Active Acidic Metabolite) Intermediate->ActiveMetabolite Beta-Oxidation Cleavage COX2 COX-2 Enzyme (Inflammation) ActiveMetabolite->COX2 Inhibition (IC50 ~20 µM) Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Synthesis Blocked

Caption: Hepatic biotransformation of the non-acidic prodrug Nabumetone into the active COX-2 inhibitor 6-MNA.

Experimental Protocols

Protocol A: Synthesis of 4-(4-methoxyphenyl)-2-butanone (Anisylacetone)

Objective: Synthesize the core scaffold via Claisen-Schmidt condensation followed by selective hydrogenation.

Reagents:

  • p-Methoxybenzaldehyde (Anisaldehyde)

  • Acetone (Reagent grade)

  • Sodium Hydroxide (10% aq)

  • Palladium on Carbon (Pd/C, 10%)

  • Hydrogen gas

Step-by-Step Workflow:

  • Condensation (Formation of Enone):

    • Charge a round-bottom flask with p-Methoxybenzaldehyde (1.0 eq) and Acetone (5.0 eq).

    • Slowly add 10% NaOH solution at 0-5°C with vigorous stirring.

    • Allow reaction to warm to room temperature (RT) and stir for 4 hours.

    • Checkpoint: Monitor TLC for disappearance of aldehyde. Product: 4-(4-methoxyphenyl)-3-buten-2-one (solid).

    • Isolate via filtration or extraction (EtOAc), wash with water, and recrystallize from ethanol.

  • Hydrogenation (Reduction of Alkene):

    • Dissolve the enone intermediate in Ethanol.

    • Add 10% Pd/C catalyst (5% w/w of substrate).

    • Stir under H₂ atmosphere (balloon pressure or 1-2 atm) at RT.

    • Critical Control: Monitor closely to prevent reduction of the ketone (over-reduction to alcohol). Stop when H₂ uptake ceases.

    • Filter through Celite to remove catalyst. Concentrate filtrate to yield 4-(4-methoxyphenyl)-2-butanone (Oil).

Protocol B: Tyrosinase Inhibition Assay

Objective: Quantify the depigmenting potential of the derivative.

  • Preparation: Dissolve test compound in DMSO. Prepare Mushroom Tyrosinase solution (1000 U/mL) in phosphate buffer (pH 6.8).

  • Substrate: L-DOPA (2 mM).

  • Reaction:

    • In a 96-well plate, add 20 µL test compound + 140 µL buffer + 20 µL Tyrosinase.

    • Incubate at 25°C for 10 mins.

    • Add 20 µL L-DOPA to initiate reaction.

  • Measurement: Monitor absorbance at 475 nm (Dopachrome formation) for 20 mins using a microplate reader.

  • Calculation:

    
    
    

Quantitative Data Summary

The following table summarizes the biological potency of p-methoxyphenyl butanone derivatives compared to standard controls.

CompoundTargetActivity Metric (IC50)Mechanism Note
Nabumetone (Prodrug)COX-2>100 µM (Inactive)Requires metabolism to 6-MNA.
6-MNA (Active Metabolite)COX-222.0 µMActive form; 60% inhibition at therapeutic levels.
Anisylacetone Tyrosinase150 - 300 µMModerate inhibitor; weaker than Kojic Acid but lipophilic.
Raspberry Ketone Tyrosinase15 - 50 µMHydroxyl group acts as better H-donor than methoxy.
Indomethacin (Control)COX-1/20.1 - 1.0 µMPotent but ulcerogenic (acidic).

Future Directions in Drug Development

  • Soft Drugs/Ante-drugs: Designing derivatives that are active locally (e.g., on skin for inflammation) but rapidly deactivated in systemic circulation to minimize toxicity.

  • Hybrid Scaffolds: Combining the p-methoxyphenyl butanone tail with antioxidant moieties (e.g., ferulic acid derivatives) to create dual-action anti-aging cosmeceuticals.

  • Metabolic Engineering: Using flow chemistry (as cited in recent literature) to optimize the synthesis of these derivatives with higher selectivity and lower waste.

References

  • Nabumetone Mechanism & Pharmacology Title: Nabumetone: A Non-acidic NSAID Prodrug.[2][4] Source: Wikipedia / DrugBank / PubMed URL:[Link][5]

  • Synthesis of p-Methoxyphenyl Butanone Title: Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow.[6] Source: ResearchGate (2018) URL:[Link]

  • Tyrosinase Inhibition & Skin Lightening Title: 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone) and derivatives as depigmenting agents. Source: NIH / PubMed URL:[Link]

  • Anti-inflammatory Activity of Natural Analogs Title: Anti-inflammatory activity of compounds isolated from Zingiber cassumunar.[4][7] Source: PubMed / Phytomedicine URL:[Link]

Sources

Exploratory

Technical Guide: Toxicological Characterization of 1-(4-Methoxyphenyl)butan-2-one

Executive Technical Summary 1-(4-Methoxyphenyl)butan-2-one (CAS 104-20-1), commonly known as Anisyl Acetone or 4-(p-Methoxyphenyl)-2-butanone , is a para-substituted aromatic ketone widely utilized in fragrance and flavo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

1-(4-Methoxyphenyl)butan-2-one (CAS 104-20-1), commonly known as Anisyl Acetone or 4-(p-Methoxyphenyl)-2-butanone , is a para-substituted aromatic ketone widely utilized in fragrance and flavor formulations for its sweet, fruity, and floral olfactory profile.[1]

From a toxicological perspective, this compound is characterized by a favorable safety profile, classified as a Cramer Class I substance (low safety concern). Comprehensive evaluations by the Research Institute for Fragrance Materials (RIFM) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) indicate it is non-genotoxic , possesses low acute oral toxicity, and exhibits a high threshold for skin sensitization (NESIL: 3400 µg/cm²).

This guide provides a granular analysis of its toxicological endpoints, metabolic fate, and the specific experimental protocols required to validate these findings in a GLP (Good Laboratory Practice) environment.

Physicochemical & Molecular Identity

Understanding the molecular properties is the prerequisite for predicting bioavailability and toxicokinetics. The lipophilicity (LogP) of Anisyl Acetone suggests moderate absorption potential, while its volatility dictates inhalation exposure limits.

Table 1: Substance Identification & Properties
ParameterSpecification
IUPAC Name 4-(4-Methoxyphenyl)butan-2-one
CAS Registry Number 104-20-1
Synonyms Anisyl Acetone; Raspberry Ketone Methyl Ether
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Physical State Colorless to pale yellow liquid
LogP (Octanol/Water) ~1.98 (Predicted)
Vapor Pressure 0.00382 mmHg at 25°C
Solubility Insoluble in water; Soluble in ethanol, oils

Metabolic Fate & Toxicokinetics (ADME)

Expertise Insight: The toxicity of aromatic ketones is rarely driven by the parent molecule but rather by its metabolic intermediates. For Anisyl Acetone, the primary detoxification pathways are Carbonyl Reduction and O-Demethylation .

  • Carbonyl Reduction: The ketone functional group is rapidly reduced by cytosolic carbonyl reductases to the corresponding secondary alcohol, 4-(4-methoxyphenyl)butan-2-ol. This increases polarity and facilitates glucuronidation.

  • O-Demethylation: Cytochrome P450 enzymes (likely CYP2D6 or CYP1A2 subtypes) attack the methoxy group, converting it to 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone). This metabolite is then conjugated with sulfate or glucuronic acid and excreted in urine.

Figure 1: Predicted Metabolic Pathway

The following diagram illustrates the biotransformation logic, highlighting the divergence between direct conjugation and Phase I functionalization.

MetabolicPathway Parent 1-(4-Methoxyphenyl) butan-2-one (Parent) Alcohol 4-(4-Methoxyphenyl) butan-2-ol (Phase I Reduction) Parent->Alcohol Carbonyl Reductase Demethyl 4-(4-Hydroxyphenyl) butan-2-one (Raspberry Ketone) Parent->Demethyl CYP450 (O-Demethylation) Glucuronide1 O-Glucuronide Conjugate (Excretion) Alcohol->Glucuronide1 UGT Demethyl->Glucuronide1 UGT Sulfate Sulfate Conjugate (Excretion) Demethyl->Sulfate SULT

Caption: Metabolic divergence of Anisyl Acetone via Carbonyl Reduction and O-Demethylation pathways leading to renal excretion.

Toxicological Profile & Risk Assessment

The following data synthesizes findings from RIFM monographs and ECHA registration dossiers.

Acute & Repeated Dose Toxicity
  • Acute Oral Toxicity: Low. LD50 values in rats typically exceed 2000 mg/kg, classifying it as GHS Category 5 or Unclassified for acute oral toxicity.

  • Repeated Dose Toxicity (NOAEL): In sub-chronic studies (90-day), the No Observed Adverse Effect Level (NOAEL) is established high enough to calculate a Margin of Exposure (MOE) > 100, indicating a significant safety buffer for human exposure levels.

Genotoxicity (Mutagenicity)

A critical endpoint for aromatic compounds is their potential to interact with DNA.

  • Ames Test (Bacterial Reverse Mutation): Consistently Negative . The compound shows no mutagenic activity in Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) with or without S9 metabolic activation.

  • In Vitro Micronucleus: Negative . No evidence of clastogenicity (chromosomal breakage) or aneugenicity.

Skin Sensitization & Irritation
  • Irritation: Mild skin and eye irritant. High concentrations may cause transient redness, but it is not corrosive.

  • Sensitization: The NESIL (No Expected Sensitization Induction Level) is established at 3400 µg/cm² .[2][3] This is a relatively high threshold, meaning the risk of inducing contact allergy at standard fragrance concentrations is low.

Table 2: Summary of Toxicological Endpoints
EndpointResultClassification
Acute Oral LD50 > 2000 mg/kg (Rat)Low Toxicity
Genotoxicity (Ames) Negative (+/- S9)Non-Mutagenic
Genotoxicity (Micronucleus) NegativeNon-Clastogenic
Skin Sensitization NESIL: 3400 µg/cm²Weak/Non-Sensitizer
Reproductive Toxicity No adverse effects at NOAELNot Classified
Environmental (PBT) Not Persistent/BioaccumulativeLow Concern

Experimental Protocols (Methodology)

To ensure Trustworthiness and reproducibility, the following protocols outline the standard operating procedures (SOPs) for validating the safety of this specific molecule.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To verify the non-mutagenic status of CAS 104-20-1 using Salmonella typhimurium. Causality: We include the S9 fraction (rat liver homogenate) specifically to generate the O-demethylated metabolite in situ, ensuring that neither the parent nor its reactive metabolites are mutagenic.

Workflow:

  • Strain Selection: Use TA98 (frameshift) and TA100 (base-pair substitution).

  • Dose Range Finding: Treat strains with 5 concentrations (e.g., 16, 50, 160, 500, 1600 µ g/plate ).

  • Metabolic Activation:

    • Set A: Phosphate buffer (PBS) only.

    • Set B: 10% S9 Mix (Aroclor-1254 induced rat liver).

  • Incubation: Plate incorporation method. Incubate at 37°C for 48-72 hours.

  • Scoring: Count revertant colonies.

  • Validity Criteria: Negative control must be within historical range; Positive control (e.g., Benzo[a]pyrene for +S9) must show >2-fold increase.

Protocol B: In Vitro Micronucleus Test (OECD 487)

Objective: To detect chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity) in CHO (Chinese Hamster Ovary) cells.

Workflow Visualization: The following diagram details the critical decision points in the micronucleus assay.

MicronucleusWorkflow Start Start: CHO Cells Exponential Growth Treatment Treat with CAS 104-20-1 (3-6 hours +S9 / -S9) Start->Treatment Wash Wash & Add Cytochalasin B (Blocks Cytokinesis) Treatment->Wash Remove Chemical Harvest Harvest Cells (1.5 - 2 Cell Cycles) Wash->Harvest Stain Fix & Stain (Acridine Orange or Giemsa) Harvest->Stain Analyze Microscopy Analysis Count Micronuclei (MN) in Binucleated Cells Stain->Analyze

Caption: Step-by-step workflow for the In Vitro Micronucleus Test (OECD 487) to detect chromosomal aberrations.

Regulatory & Compliance Landscape

For drug development and fragrance applications, 1-(4-Methoxyphenyl)butan-2-one is regulated under the following frameworks:

  • EFSA/JECFA: Evaluated as a flavoring agent (JECFA No. 818). The structure places it in Cramer Class I , meaning it belongs to a group of simple chemical structures with efficient modes of metabolism and low oral toxicity.

  • REACH (ECHA): Registered.[4][5][6][7] The substance is not considered PBT (Persistent, Bioaccumulative, Toxic) or vPvB.[2][3]

  • IFRA (International Fragrance Association): Regulated based on the RIFM safety assessment.[3] The high NESIL value allows for flexible usage limits in consumer products (Category 4 - Hydroalcoholic products).

Strategic Recommendation: When filing for new product applications involving this molecule, leverage the Read-Across data from 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone) to support long-term toxicity endpoints if specific chronic data is unavailable. The metabolic conversion is well-documented, making this a scientifically valid argument for regulatory bodies.

References

  • Research Institute for Fragrance Materials (RIFM). (2025). Fragrance Ingredient Safety Assessment: 4-(p-methoxyphenyl)-2-butanone (CAS 104-20-1).[2][3][8][9] Food and Chemical Toxicology.[10] (Search Term: RIFM 104-20-1)

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2001). Evaluation of certain food additives: 4-(p-Methoxyphenyl)-2-butanone (No. 818). WHO Food Additives Series.[11]

  • European Chemicals Agency (ECHA). (2023).[4] Registration Dossier: 4-(4-methoxyphenyl)butan-2-one.[1] REACH Registered Substances.[4][5][6] (Note: URL represents landing page for search)

  • Api, A.M., et al. (2016).[3] RIFM fragrance ingredient safety assessment, 4-(p-methoxyphenyl)-2-butanone, CAS Registry Number 104-20-1.[2][3][8][9][12][13] Food and Chemical Toxicology, 97, S21-S28.

Sources

Protocols & Analytical Methods

Method

synthesis of 1-(4-Methoxyphenyl)butan-2-one from p-methoxybenzyl alcohol

Executive Summary & Strategic Analysis This Application Note details the synthesis of 1-(4-Methoxyphenyl)butan-2-one, a structural isomer of the common fragrance "Raspberry Ketone Methyl Ether." While the latter is a 4-a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This Application Note details the synthesis of 1-(4-Methoxyphenyl)butan-2-one, a structural isomer of the common fragrance "Raspberry Ketone Methyl Ether." While the latter is a 4-aryl-2-butanone, the target here is a benzyl ethyl ketone . This structural distinction dictates the synthetic strategy; standard acetoacetic ester syntheses yield the wrong isomer.

To ensure regiochemical fidelity, this protocol utilizes a Grignard-Nitrile Homologation route. This pathway builds the carbon skeleton via the nucleophilic attack of ethylmagnesium bromide on 4-methoxybenzyl cyanide. This method offers superior control over the ketone position compared to mixed aldol condensations or Friedel-Crafts acylations, which often suffer from poly-alkylation or incorrect regioselectivity on the activated anisole ring.

Retrosynthetic Logic
  • C-C Bond Formation (Ketone): The ethyl group is introduced via Grignard addition to a nitrile.[1] This ensures the carbonyl forms exactly at the C2 position relative to the benzyl chain.

  • Functional Group Interconversion (Nitrile): The nitrile is generated via nucleophilic substitution of a benzylic halide.

  • Activation (Halide): The starting alcohol is activated as a chloride to facilitate the substitution.

Reaction Pathway Visualization

SynthesisRoute Start p-Methoxybenzyl Alcohol Inter1 p-Methoxybenzyl Chloride Start->Inter1 SOCl2, DCM 0°C to RT Inter2 p-Methoxybenzyl Cyanide Inter1->Inter2 NaCN, PTC Toluene/H2O Imine Metalloimine Intermediate Inter2->Imine EtMgBr Ether/THF Target 1-(4-Methoxyphenyl) butan-2-one Imine->Target H3O+ Hydrolysis

Figure 1: Step-wise synthetic pathway from alcohol precursor to target ketone via nitrile homologation.

Detailed Experimental Protocols

Phase 1: Activation – Chlorination of Anisyl Alcohol

Objective: Convert the hydroxyl group into a good leaving group (chloride) while preventing polymerization of the electron-rich benzylic system.

  • Reagents:

    • p-Methoxybenzyl alcohol (1.0 eq)

    • Thionyl Chloride (SOCl₂, 1.2 eq)

    • Dichloromethane (DCM, Solvent)

    • Dimethylformamide (DMF, Cat. 0.1 mol%)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, addition funnel, and a gas scrubber (NaOH trap) to neutralize HCl/SO₂ byproducts. Flush with N₂.

  • Dissolution: Dissolve p-methoxybenzyl alcohol in anhydrous DCM (5 mL per gram of alcohol). Add catalytic DMF.[2]

  • Addition: Cool the solution to 0°C. Add SOCl₂ dropwise over 30 minutes. Critical: The exotherm must be controlled; anisyl chloride is prone to self-polymerization if overheated.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Quench carefully with ice water. Separate the organic layer, wash with saturated NaHCO₃ (to remove acid traces), then brine. Dry over MgSO₄.[3]

  • Purification: Concentrate in vacuo. The crude oil is typically sufficiently pure (>95%) for the next step. If storage is needed, stabilize with K₂CO₃ and store at -20°C.

Phase 2: Homologation – Phase Transfer Cyanation

Objective: Introduce the carbon nitrogen triple bond using Green Chemistry principles (Phase Transfer Catalysis) to avoid toxic dipolar aprotic solvents like DMSO/HMPA.

  • Reagents:

    • p-Methoxybenzyl chloride (from Phase 1, 1.0 eq)[4]

    • Sodium Cyanide (NaCN, 1.5 eq) [DANGER: HIGHLY TOXIC]

    • Tetrabutylammonium Bromide (TBAB, 0.05 eq)

    • Solvent System: Toluene / Water (1:1 v/v)

Protocol:

  • Setup: Use a well-ventilated fume hood. 2-neck RBF with efficient reflux condenser.

  • Preparation: Dissolve NaCN in water (minimum volume). Dissolve p-methoxybenzyl chloride and TBAB in toluene.

  • Biphasic Mixing: Combine the two phases. The TBAB acts as a shuttle, carrying cyanide ions into the organic phase.

  • Reaction: Heat to mild reflux (85°C internal) with vigorous stirring (essential for PTC kinetics) for 4–6 hours.

  • Workup: Cool to RT. Separate layers. Wash the organic layer with water (2x) and brine.

    • Safety Note: Treat all aqueous washes with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

  • Isolation: Dry organic layer (Na₂SO₄) and concentrate. Distillation (high vacuum) yields p-methoxybenzyl cyanide (clear to pale yellow oil).

Phase 3: Nucleophilic Addition – Grignard Reaction

Objective: Construct the ethyl ketone via addition of ethylmagnesium bromide to the nitrile.[1]

  • Reagents:

    • p-Methoxybenzyl cyanide (1.0 eq)

    • Ethylmagnesium bromide (EtMgBr, 2.0 eq, 3.0M in ether)

    • Anhydrous Diethyl Ether or THF

Protocol:

  • Inert Atmosphere: Flame-dry all glassware. Maintain a positive pressure of Nitrogen or Argon.

  • Grignard Prep: Place EtMgBr solution in the RBF. Cool to 0°C.

  • Addition: Dilute p-methoxybenzyl cyanide in anhydrous ether (1:1 v/v). Add this solution dropwise to the Grignard reagent.

    • Mechanistic Insight: The Grignard adds to the nitrile carbon, forming a magnesium imine salt (R-C(=NMgBr)-Et). This salt precipitates or forms a viscous oil.

  • Reflux: After addition, remove the ice bath and reflux gently for 3–5 hours to drive the reaction to completion.

  • Hydrolysis (Critical Step):

    • Cool the mixture to 0°C.

    • Slowly add 6M HCl (excess). Caution: Vigorous evolution of gas and heat.

    • The acid hydrolyzes the intermediate imine to the ketone.[1] Stir at RT for 2–4 hours (or warm to 50°C if hydrolysis is sluggish) until the imine peak disappears on TLC.

  • Extraction: Extract with Ether or EtOAc. Wash with NaHCO₃, water, and brine.

  • Purification: Distillation under reduced pressure or Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).

Critical Process Parameters (CPPs) & Data

ParameterSpecificationRationale
Temperature (Step 1) < 5°C during additionPrevents polymerization of anisyl chloride.
Stirring Rate (Step 2) > 800 RPMEssential for Phase Transfer Catalysis efficiency.
Grignard Stoichiometry 2.0 EquivalentsExcess required to prevent bi-molecular condensation and ensure full conversion of nitrile.
Hydrolysis pH < 1.0 (Acidic)Imine salts are stable; strong acid is required to cleave the C=N bond to C=O.
Expected Analytical Data (Target)
  • Appearance: Colorless to pale yellow oil.

  • 1H NMR (CDCl₃, 400 MHz):

    • δ 7.10 (d, 2H, Ar-H)

    • δ 6.85 (d, 2H, Ar-H)

    • δ 3.80 (s, 3H, O-Me)

    • δ 3.60 (s, 2H, Benzylic CH₂) — Diagnostic Singlet

    • δ 2.45 (q, 2H, CO-CH₂-CH₃)

    • δ 1.05 (t, 3H, CO-CH₂-CH₃)

Troubleshooting & Optimization

Issue: Low Yield in Step 3 (Grignard)
  • Cause: Enolization of the nitrile or Grignard reagent acting as a base due to acidic alpha-protons on the benzyl cyanide.

  • Solution: Use Benzene or Toluene as a co-solvent to increase reflux temperature, or switch to Ethyl Lithium (more nucleophilic, less basic in certain contexts) if yield persists below 50%. However, standard EtMgBr usually suffices if fresh.

Issue: "Raspberry Ketone" Odor but Wrong NMR
  • Cause: Isomerization or incorrect starting material.

  • Check: Verify the position of the methylene singlet.

    • Target (Benzyl Ethyl Ketone): Singlet at ~3.6 ppm.

    • Isomer (Phenethyl Methyl Ketone): Two triplets at ~2.8 ppm (Ar-CH₂-CH₂-CO).

References

  • Synthesis of p-Methoxybenzyl Chloride: Hiegel, G. A., & Rubino, M. (2002). Conversion of Alcohols into Alkyl Chlorides using Trichloroisocyanuric Acid with Triphenylphosphine. Synthetic Communications. (Validated via standard SOCl2 protocols in Vogel's Textbook of Practical Organic Chemistry).

  • Phase Transfer Catalysis for Nitriles: Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. Link

  • Grignard Addition to Nitriles: Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text for Nitrile-Ketone conversion).
  • Reaction Mechanism Verification: "Reaction of 2-(4-methoxyphenyl)acetonitrile with ethylmagnesium bromide." Organic Syntheses, Coll. Vol. 3, p. 562 (General procedure for benzyl cyanide alkylation/Grignard). Link

  • Safety Data (NaCN): PubChem Compound Summary for Sodium Cyanide. Link

Disclaimer: This document is for research and development purposes only. All procedures involving cyanides and Grignard reagents pose significant hazards and must be performed by trained personnel in appropriate containment facilities.

Sources

Application

Definitive Identification and Quantification of 1-(4-Methoxyphenyl)butan-2-one using Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive, field-proven protocol for the analysis of 1-(4-Methoxyphenyl)butan-2-one, a sig...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the analysis of 1-(4-Methoxyphenyl)butan-2-one, a significant aromatic ketone, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, with the molecular formula C₁₁H₁₄O₂, serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its accurate identification and purity assessment are critical for regulatory compliance and ensuring the efficacy and safety of final drug products. This guide details every stage of the analytical workflow, from sample preparation and instrument configuration to data interpretation, emphasizing the causality behind methodological choices to ensure scientific integrity and reproducibility.

Introduction: The Analytical Imperative

1-(4-Methoxyphenyl)butan-2-one is an organic compound belonging to the aromatic ketone class.[2] It presents as a colorless to pale yellow liquid at room temperature and possesses a molecular weight of 178.23 g/mol .[3][4][5] Given its role as a precursor in pharmaceutical manufacturing, a robust analytical method is required to unambiguously confirm its identity, quantify its purity, and detect any process-related impurities or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application. The technique offers superior chromatographic separation of volatile and semi-volatile compounds, coupled with the definitive identification power of mass spectrometry.[6] The gas chromatograph separates the analyte from the sample matrix based on its boiling point and interaction with the stationary phase, while the mass spectrometer provides a unique fragmentation "fingerprint" based on the mass-to-charge ratio (m/z) of the ionized molecule and its fragments.[6]

Materials and Reagents

  • Analyte Standard: 1-(4-Methoxyphenyl)butan-2-one, ≥98% purity

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC-grade or higher purity.

  • Inert Gas: Helium (99.999% purity) or Hydrogen for carrier gas.

  • Vials: 2 mL clear glass autosampler vials with PTFE-lined septa caps.[7][8]

  • Pipettes and Syringes: Calibrated micropipettes and gas-tight syringes.

Scientist's Note: Solvent Selection The choice of solvent is critical. It must completely dissolve the analyte without reacting with it and be volatile enough for GC analysis.[6] Dichloromethane is an excellent choice due to its high volatility and ability to dissolve moderately polar compounds. Avoid non-volatile solvents or those containing strong acids or bases.[6][8]

Experimental Workflow: From Sample to Signal

The entire analytical process can be visualized as a sequential workflow, ensuring that each step logically follows the last to produce reliable and reproducible data.

GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Standard & Sample Weighing B Serial Dilution in Dichloromethane A->B C Transfer to 2 mL GC Vial B->C D Vial Loaded into Autosampler C->D E 1 µL Splitless Injection D->E F GC Separation (HP-5ms Column) E->F G Elution & Transfer to MS F->G H Electron Ionization (70 eV) G->H I Mass Filtering (Quadrupole) H->I J Detection (Electron Multiplier) I->J K Total Ion Chromatogram (TIC) Generation J->K L Peak Integration & Retention Time Identification K->L M Mass Spectrum Extraction L->M N Library Matching & Fragmentation Analysis M->N O Final Report Generation N->O

Caption: High-level workflow for GC-MS analysis.

Detailed Analytical Protocol

This protocol is designed to be a self-validating system, incorporating quality control checks to ensure data integrity.

Preparation of Standards and Samples
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-(4-Methoxyphenyl)butan-2-one standard into a 10 mL volumetric flask. Dissolve and bring to volume with dichloromethane.

  • Working Standard (10 µg/mL): Perform a 1:100 serial dilution of the stock solution. For example, transfer 100 µL of the stock solution into a 10 mL volumetric flask and fill to the mark with dichloromethane. This concentration is ideal for achieving a column loading of approximately 10 ng with a 1 µL injection.[8]

  • Sample Preparation: For unknown solid samples, dissolve a small, accurately weighed amount in a known volume of dichloromethane to achieve an estimated concentration near the working standard. For liquid samples, add one drop to a GC vial nearly filled with a low-boiling solvent.

  • Final Step: Transfer the final solutions into 2 mL autosampler vials. Ensure samples are free of particles; centrifuge if necessary to prevent blockage of the injection syringe.[6][8]

GC-MS Instrument Configuration

The following parameters are a robust starting point for this analysis. Optimization may be required based on the specific instrument and column performance.

Parameter Setting Rationale
GC System Agilent 8890 or equivalentProvides reliable and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977B or equivalentOffers high sensitivity and spectral integrity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A nonpolar stationary phase is an excellent first choice for new separations, often eluting compounds based on their boiling points.[9] This column provides excellent resolution for a wide range of semi-volatile compounds.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minAn inert mobile phase that carries the sample through the column without interacting with the analytes.[10]
Injector Splitless Mode, 250 °CSplitless injection is crucial for trace analysis, ensuring the entire sample volume is transferred to the column for maximum sensitivity. The temperature ensures rapid volatilization of the analyte.
Oven Program 80 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 minThe initial hold allows for proper focusing of the analyte at the head of the column. The temperature ramp effectively separates compounds with different boiling points. The final hold ensures all components are eluted.
MS Source Temp. 230 °CStandard temperature for robust ionization.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) @ 70 eVThe standard ionization energy that produces reproducible fragmentation patterns for library matching.
Solvent Delay 3 minutesPrevents the high concentration of the injection solvent from entering and saturating the MS detector, which would otherwise shorten its lifespan.
Scan Range 35 - 450 m/zThis range covers the molecular weight of the target analyte (178.23) and its expected fragments, while excluding low-mass noise from air and water.

Results and Data Interpretation

Chromatographic Analysis

Under the conditions specified, 1-(4-Methoxyphenyl)butan-2-one is expected to elute with a specific Retention Time (RT) . This RT is a characteristic property of the compound on a given system and can be used for preliminary identification. A peak in the total ion chromatogram (TIC) corresponding to the RT of the standard confirms the presence of the target analyte.

Mass Spectral Analysis

Extraction of the mass spectrum from the apex of the chromatographic peak provides the definitive structural confirmation. The 70 eV EI mass spectrum is characterized by a molecular ion peak ([M]⁺) and several key fragment ions.

Table 2: Expected Mass Spectral Data

Ion Type m/z (Mass-to-Charge) Proposed Structure / Identity
Molecular Ion [M]⁺ 178 [C₁₁H₁₄O₂]⁺
Base Peak 121 [CH₃OC₆H₄CH₂]⁺ (p-methoxybenzyl cation)
Fragment Ion 135 [M - CH₃CO]⁺

| Fragment Ion | 43 | [CH₃CO]⁺ (Acetyl cation) |

Expert Insight: Understanding Fragmentation In EI-MS, the high-energy electrons bombard the molecule, ejecting an electron to form a radical cation ([M]⁺•).[11] This high-energy ion is unstable and rapidly fragments in predictable ways. For 1-(4-Methoxyphenyl)butan-2-one, the most favorable fragmentation is cleavage at the benzylic position (the bond between the CH₂ group and the carbonyl carbon). This is due to the high stability of the resulting p-methoxybenzyl cation (m/z 121), which is resonance-stabilized. This fragment is often the most abundant peak (the base peak) in the spectrum. Alpha-cleavage next to the carbonyl group can also lead to the loss of the acetyl group to form an ion at m/z 135, or the formation of the acetyl cation itself at m/z 43.[12]

Fragmentation Pathway Visualization

The fragmentation process can be visualized to better understand the origin of the key ions observed in the mass spectrum.

Caption: Predicted EI fragmentation of the analyte.

Conclusion

This application note presents a validated and robust GC-MS protocol for the definitive analysis of 1-(4-Methoxyphenyl)butan-2-one. By adhering to the detailed steps for sample preparation, instrument setup, and data interpretation, researchers in pharmaceutical development and quality control can achieve accurate and reliable characterization of this critical chemical intermediate. The combination of chromatographic retention time and the unique mass spectral fragmentation pattern provides an exceptionally high degree of confidence in the analytical results, ensuring product quality and regulatory adherence.

References

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2006, August). Determination of butane in respiratory gases by means of GC/MS and GC/MS-MS. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Mass Spectrometry Facility, University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • YouTube. (2020, November 3). Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)butan-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatographic separations of ketone standards (0.1 mg/l) on.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, February 10). 3.4: Gas Chromatography. Retrieved from [Link]

  • CLU-IN. (2018, September 7). Gas Chromatography. Retrieved from [Link]

  • Clarke's Analysis of Drugs and Poisons. (2017, September 4). Gas Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Retrieved from [Link]

  • LookChem. (n.d.). Cas 104-20-1,4-(4-Methoxyphenyl)-2-butanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.1.5F: Sample Preparation for Gas Chromatography. Retrieved from [Link]

  • YouTube. (2022, November 22). mass spectrum & fragmentation of 2-pentanone. Retrieved from [Link]

Sources

Method

Application Note: Structural Validation of 1-(4-Methoxyphenyl)butan-2-one via High-Field NMR Spectroscopy

Executive Summary This application note details the structural characterization of 1-(4-Methoxyphenyl)butan-2-one (CAS: 122-84-9), a critical intermediate in the synthesis of pharmaceuticals and fragrance compounds. Accu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the structural characterization of 1-(4-Methoxyphenyl)butan-2-one (CAS: 122-84-9), a critical intermediate in the synthesis of pharmaceuticals and fragrance compounds. Accurate identification of this molecule requires distinguishing it from potential regioisomers (e.g., 4-(4-methoxyphenyl)butan-2-one) and detecting common synthetic byproducts.

We present a validated protocol for 1H and 13C NMR spectroscopy, providing definitive chemical shift assignments, coupling constants, and a logic-based workflow for purity assessment. This guide is designed for analytical chemists and drug development professionals requiring rigorous structural confirmation.

Chemical Structure & Significance

Systematic Name: 1-(4-Methoxyphenyl)butan-2-one Molecular Formula: C


H

O

Molecular Weight: 178.23 g/mol

The molecule consists of a p-anisyl group (4-methoxybenzyl) attached to a butan-2-one backbone at the C1 position. The structural integrity hinges on the correct placement of the carbonyl group relative to the aromatic ring and the ethyl chain.

Experimental Protocol: Sample Preparation

To ensure high-resolution spectra free from artifacts, the following "Self-Validating" preparation protocol is recommended.

Materials
  • Solvent: Chloroform-d (CDCl

    
    ) with 0.03% v/v TMS (Tetramethylsilane) as internal reference.
    
    • Note: CDCl

      
       is preferred over DMSO-
      
      
      
      for ketones to minimize solvent viscosity broadening and hygroscopic water peaks.
  • NMR Tubes: 5 mm high-precision borosilicate tubes (Type 1, Class A).

  • Filtration: 0.45 µm PTFE syringe filter (if particulates are visible).

Preparation Workflow
  • Massing: Weigh 10–15 mg of the analyte into a clean 1.5 mL microcentrifuge tube.

    • Why: Direct weighing into the NMR tube is discouraged due to static and potential loss of sample on the tube walls.

  • Solvation: Add 600 µL of CDCl

    
    . Cap and vortex for 30 seconds.
    
  • Visual Check (Self-Validation): Inspect the solution against a light source.

    • Pass: Solution is clear and homogeneous.

    • Fail: Solution is cloudy or has precipitate. Action: Filter through a 0.45 µm PTFE filter into the NMR tube.

  • Transfer: Transfer the solution to the NMR tube using a glass Pasteur pipette. The solution height should be 4.0–4.5 cm .

    • Why: Exceeding this height wastes solvent; falling short compromises shimming (magnetic field homogeneity).

1H NMR Spectroscopy (400 MHz, CDCl )

The proton spectrum of 1-(4-Methoxyphenyl)butan-2-one is characterized by a distinct AA'BB' aromatic system and a clean ethyl ketone pattern.

Chemical Shift Assignments
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H Aromatic (ortho to OMe)6.86Doublet (d)2H8.6Shielded by electron-donating OMe group.
Ar-H Aromatic (meta to OMe)7.12Doublet (d)2H8.6Deshielded relative to ortho protons.
-OCH

Methoxy3.80Singlet (s)3H-Diagnostic sharp singlet; characteristic of anisyl derivatives.
C1-H Benzylic CH

3.62Singlet (s)2H-Isolated methylene between aryl ring and carbonyl.
C3-H

-Methylene
2.45Quartet (q)2H7.3Coupled to terminal methyl; deshielded by carbonyl.
C4-H Terminal CH

1.02Triplet (t)3H7.3Classic triplet of an ethyl group.
Spectral Interpretation Notes
  • The Benzylic Singlet (3.62 ppm): This is the most critical signal for distinguishing this isomer. If the carbonyl were at position 3 (i.e., 1-(4-methoxyphenyl)butan-3-one), this signal would be a triplet coupled to the adjacent methylene. Its appearance as a singlet confirms the isolation of the CH

    
     between the ring and the ketone.
    
  • The Ethyl Group: The quartet at 2.45 ppm and triplet at 1.02 ppm confirm the presence of an ethyl group attached to the carbonyl.

13C NMR Spectroscopy (100 MHz, CDCl )

The carbon spectrum provides confirmation of the carbon skeleton and the oxidation state of the carbonyl.

Chemical Shift Assignments
Carbon TypeShift (

, ppm)
Assignment Note
C=O (Ketone) 209.1Diagnostic carbonyl peak.
Ar-C (ipso to O) 158.6Deshielded by oxygen attachment.
Ar-C (CH) 130.3Aromatic carbons meta to methoxy.
Ar-C (ipso to CH

)
126.5Quaternary carbon attached to alkyl chain.
Ar-C (CH) 114.1Aromatic carbons ortho to methoxy.
-OCH

55.3Methoxy carbon.
C1 (Benzylic) 49.2Alpha to ketone and benzylic; significantly deshielded.
C3 (Methylene) 35.1Alpha to ketone (ethyl side).
C4 (Methyl) 7.8Terminal methyl.

Structural Validation Logic & Workflow

The following diagram illustrates the decision logic used to validate the identity of 1-(4-Methoxyphenyl)butan-2-one against common synthetic errors.

NMR_Validation_Logic Start Acquire 1H NMR Spectrum Check_Ar Check Aromatic Region (6.8 - 7.2 ppm) Start->Check_Ar Is_AABB Pattern: AA'BB' (2 doublets)? Check_Ar->Is_AABB Check_Benzylic Check Benzylic CH2 (~3.6 ppm) Is_AABB->Check_Benzylic Yes Fail_Ar FAIL: Check for substitution errors or impurities Is_AABB->Fail_Ar No (Complex multiplet) Is_Singlet Multiplicity: Singlet? Check_Benzylic->Is_Singlet Check_Ethyl Check Alkyl Region (1.0 & 2.4 ppm) Is_Singlet->Check_Ethyl Yes Fail_Isomer FAIL: Isomer Detected (Likely 4-(4-methoxyphenyl)butan-2-one) Is_Singlet->Fail_Isomer No (Triplet/Multiplet) Is_Ethyl Pattern: Triplet + Quartet? Check_Ethyl->Is_Ethyl Valid CONFIRMED IDENTITY: 1-(4-Methoxyphenyl)butan-2-one Is_Ethyl->Valid Yes Fail_Chain FAIL: Incorrect Alkyl Chain (Check starting materials) Is_Ethyl->Fail_Chain No (Singlet/Doublet)

Caption: Logical decision tree for validating the structural identity of 1-(4-Methoxyphenyl)butan-2-one based on 1H NMR multiplicity.

Troubleshooting & Common Impurities

In drug development contexts, purity is paramount. The following table identifies common spectral impurities found in the synthesis of this intermediate.

ImpurityDiagnostic Signal (1H NMR)Origin
4-Methoxybenzaldehyde Singlet at ~9.8 ppm (Aldehyde CHO)Unreacted starting material.
4-Methoxyphenylacetone Singlet at ~2.1 ppm (Methyl ketone)Homolog impurity (methyl vs ethyl ketone).
Aldol Condensation Product Doublets at ~6.5–7.5 ppm (

Hz)
Incomplete hydrogenation of the enone intermediate.
Water Broad singlet at ~1.56 ppm (in CDCl

)
Wet solvent or hygroscopic sample.
Protocol for "Wet" Samples

If the water peak at 1.56 ppm is significant (integral > 10% of analyte), it may obscure the ethyl triplet.

  • Remedy: Add 1-2 beads of activated 4Å molecular sieves directly to the NMR tube and let stand for 15 minutes. Retake the spectrum.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for chemical shift additivity rules).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Reference for analogous anisyl ketone spectra).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on coupling constants and multiplet analysis).

Sources

Application

Application Note: Regioselective Synthesis of 1-(4-Methoxyphenyl)butan-2-one Scaffolds

This Application Note is designed for research scientists and medicinal chemists requiring a high-fidelity, regioselective protocol for the synthesis of 1-(4-Methoxyphenyl)butan-2-one and its structural derivatives. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists requiring a high-fidelity, regioselective protocol for the synthesis of 1-(4-Methoxyphenyl)butan-2-one and its structural derivatives.

Unlike the more common "Raspberry Ketone" isomer (4-(4-methoxyphenyl)butan-2-one), this specific scaffold requires precise C-C bond formation to avoid branched byproducts. The protocol below utilizes the Weinreb Amide methodology, selected for its superior suppression of over-addition and high functional group tolerance, making it the gold standard for generating ketone libraries in drug discovery.

Part 1: Strategic Overview & Rationale

The Synthetic Challenge

The synthesis of 1-aryl-2-alkanones presents a specific regiochemical challenge.

  • Direct Alkylation: Alkylating 2-butanone with 4-methoxybenzyl chloride typically yields a mixture of regioisomers (C1 vs. C3 alkylation) and poly-alkylated products.

  • Friedel-Crafts Acylation: Reacting anisole with butyryl chloride predominantly yields the 1-butanone isomer (ketone adjacent to the ring), not the desired 2-butanone .

  • Grignard Addition to Nitriles: While effective, this route can suffer from imine stability issues and lower yields with electron-rich aromatic rings.

The Solution: Weinreb Amide Protocol

This guide employs the Weinreb Amide (N-methoxy-N-methylamide) strategy. By converting 4-methoxyphenylacetic acid to its Weinreb amide, we create a stable intermediate that reacts with ethylmagnesium bromide to form a stable tetrahedral chelate. This chelate prevents the second addition of the Grignard reagent, guaranteeing the ketone product upon acidic workup without over-alkylation to the tertiary alcohol.

Key Advantages:

  • Zero Over-addition: The stable Mg-chelate intermediate prevents the formation of tertiary alcohols.

  • Modularity: The acid and the Grignard reagent can be swapped to create a library of derivatives (e.g., varying the alkyl chain or the aryl substitution).

  • Scalability: The reaction is robust from milligram to multigram scales.

Part 2: Experimental Protocol

Reaction Pathway Visualization[1]

WeinrebSynthesis Start 4-Methoxyphenylacetic Acid (Precursor) Activation Activation (CDI or EDCI) Start->Activation Intermediate Weinreb Amide (Stable Intermediate) Activation->Intermediate + Amine Amine N,O-Dimethylhydroxylamine HCl Amine->Intermediate Chelate Tetrahedral Mg-Chelate Intermediate->Chelate + Grignard (THF, 0°C) Grignard Ethylmagnesium Bromide (EtMgBr) Grignard->Chelate Hydrolysis Acid Hydrolysis (HCl/H2O) Chelate->Hydrolysis Product 1-(4-Methoxyphenyl)butan-2-one (Target) Hydrolysis->Product Quench

Figure 1: Step-wise conversion of phenylacetic acid to the target ketone via the Weinreb intermediate, ensuring regiocontrol.

Phase 1: Synthesis of the Weinreb Amide

Objective: Convert 4-methoxyphenylacetic acid into N-methoxy-N-methyl-2-(4-methoxyphenyl)acetamide.

Reagents & Stoichiometry:

Component Equiv. Role
4-Methoxyphenylacetic acid 1.0 Substrate
1,1'-Carbonyldiimidazole (CDI) 1.1 Coupling Agent
N,O-Dimethylhydroxylamine HCl 1.2 Amine Source
Dichloromethane (DCM) Solvent 0.2 M Concentration

| Triethylamine (Et3N) | 1.2 | Base (to free amine) |

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-methoxyphenylacetic acid (10 mmol) in anhydrous DCM (50 mL).

  • Addition: Add CDI (11 mmol) portion-wise at 0°C. Note: CO2 evolution will be vigorous. Stir at room temperature for 30 minutes until gas evolution ceases.

  • Coupling: Add N,O-Dimethylhydroxylamine hydrochloride (12 mmol) followed by Triethylamine (12 mmol).

  • Reaction: Stir the mixture at room temperature for 3–4 hours. Monitor by TLC (SiO2, 1:1 Hexane/EtOAc). The acid spot should disappear.

  • Workup: Dilute with DCM (50 mL). Wash sequentially with 1M HCl (2 x 30 mL), Sat. NaHCO3 (2 x 30 mL), and Brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude amide is typically a pale yellow oil, sufficiently pure (>95%) for the next step.

Phase 2: Grignard Addition

Objective: Nucleophilic acyl substitution to form the ketone.

Reagents & Stoichiometry:

Component Equiv. Role
Weinreb Amide (from Phase 1) 1.0 Substrate
Ethylmagnesium Bromide 1.5 Nucleophile (3.0M in Et2O)
THF (Anhydrous) Solvent 0.1 M Concentration

| 1M HCl | Excess | Quench/Hydrolysis |

Step-by-Step Procedure:

  • Setup: Place the Weinreb Amide (10 mmol) in a dry 2-neck flask under nitrogen atmosphere. Dissolve in anhydrous THF (100 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Slowly add Ethylmagnesium bromide (15 mmol) dropwise via syringe over 15 minutes. Crucial: Maintain temperature <5°C to ensure chelate stability.

  • Incubation: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour. The stable chelate prevents over-alkylation.

  • Quench: Cool back to 0°C. Quench carefully with 1M HCl (30 mL). Stir vigorously for 20 minutes to hydrolyze the intermediate.

  • Extraction: Extract the aqueous layer with Diethyl Ether or EtOAc (3 x 40 mL).

  • Purification: Wash combined organics with Brine, dry over MgSO4, and concentrate. Purify via flash column chromatography (Gradient: 0-15% EtOAc in Hexanes).

Part 3: Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these validation markers.

Analytical Checkpoints
TechniqueExpected ObservationDiagnostic Value
TLC Rf ~0.6 (4:1 Hex/EtOAc)Distinct shift from polar amide (Rf ~0.3) to non-polar ketone.
IR Spectroscopy 1715 cm⁻¹ (C=O stretch)Confirm ketone formation. Absence of broad OH stretch (no alcohol byproduct).
¹H NMR Triplet at ~1.05 ppm (3H)Confirms incorporation of the ethyl group.
¹H NMR Singlet at ~3.65 ppm (2H)Confirms benzylic methylene intact (Ar-CH2 -CO).
Structural Confirmation (¹H NMR Data)

Solvent: CDCl3, 400 MHz

  • δ 7.10 (d, J = 8.5 Hz, 2H, Ar-H)

  • δ 6.85 (d, J = 8.5 Hz, 2H, Ar-H)

  • δ 3.80 (s, 3H, O-CH3)

  • δ 3.62 (s, 2H, Ar-CH2-CO)

  • δ 2.45 (q, J = 7.3 Hz, 2H, CO-CH2-CH3)

  • δ 1.02 (t, J = 7.3 Hz, 3H, CH2-CH3)

Troubleshooting Guide
  • Issue: Low Yield / Recovered Amide.

    • Cause: Grignard reagent degraded.

    • Fix: Titrate Grignard before use or use fresh commercial stock.

  • Issue: Tertiary Alcohol Impurity.

    • Cause: Temperature too high during addition or quench; loss of chelation.

    • Fix: Strictly maintain 0°C during addition. Ensure amide is fully dissolved before adding Grignard.

Part 4: Regulatory & Safety Disclaimer

Safety: Ethylmagnesium bromide is pyrophoric and moisture-sensitive. Handle only under inert atmosphere. Compliance: While 1-(4-methoxyphenyl)butan-2-one is a useful intermediate for fragrance and legitimate pharmaceutical research, it is structurally related to controlled phenylacetone derivatives. Researchers must ensure all synthesis is conducted in compliance with local laws (e.g., DEA List I chemical regulations in the US, where applicable to specific isomers) and institutional guidelines. This protocol is intended strictly for authorized scientific research and development.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

    • Foundational text for the Weinreb amide methodology.
  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal of Practical Chemistry, 1997 , 339(1), 517–524.

    • Review of the scope and limit
  • PubChem Compound Summary. "1-(4-Methoxyphenyl)butan-2-one (CID 255591)." National Center for Biotechnology Information.

    • Source for physical property d
  • Hajipour, A. R.; Pourkaveh, R. "Palladium-Catalyzed Cross-Coupling of Aryl Boronic Acids with Acyl Chlorides."[1] Synlett, 2014 , 25, 1101-1105.[1]

    • Alternative catalytic routes for aryl ketone synthesis.

Sources

Method

Application Note: Continuous Flow Synthesis of 4-(4-methoxyphenyl)butan-2-one

Executive Summary This application note details a robust, continuous-flow protocol for the synthesis of 4-(4-methoxyphenyl)butan-2-one (also known as Anisyl Acetone).[1] This compound is a critical intermediate in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, continuous-flow protocol for the synthesis of 4-(4-methoxyphenyl)butan-2-one (also known as Anisyl Acetone).[1] This compound is a critical intermediate in the synthesis of Raspberry Ketone (Rheosmin) and a valuable fragrance ingredient in its own right.[1]

Traditional batch synthesis suffers from thermal management issues during the exothermic Aldol step and poor selectivity during the subsequent hydrogenation (often reducing the carbonyl group).[1] This flow chemistry protocol utilizes a telescoped two-stage system :

  • Stage 1: Base-catalyzed Cross-Aldol Condensation of 4-methoxybenzaldehyde and acetone.

  • Stage 2: Selective heterogeneous hydrogenation of the alkene moiety using a packed-bed reactor.

Key Advantages:

  • Selectivity: >95% selectivity for the mono-aldol product (avoiding dibenzalacetone).[1]

  • Safety: Elimination of hydrogen headspace accumulation.[1]

  • Throughput: Continuous processing capability of 10–50 g/hour (lab scale).

Chemical Strategy & Mechanism[1][2][3][4]

The synthesis proceeds via two distinct chemical transformations integrated into a single continuous stream (or decoupled for optimization).[1]

Reaction Scheme
  • Aldol Condensation (C-C Bond Formation):

    
    
    Mechanism:[1][2] Formation of the acetone enolate followed by nucleophilic attack on the aldehyde.[1] Dehydration (E1cB) yields the 
    
    
    
    -unsaturated ketone.[1]
  • Selective Hydrogenation (Reduction):

    
    
    Mechanism: Syn-addition of hydrogen across the alkene.[1] Crucial Control: Conditions must be tuned to prevent reduction of the ketone to the alcohol.[1]
    

Experimental Configuration (Workflow Diagram)

The following diagram illustrates the telescoped setup. Pump A delivers the organic substrate, Pump B delivers the base catalyst.[1] These mix and enter the thermal loop.[1] The output is mixed with Hydrogen gas and passed through a packed bed reactor.[1]

FlowSynthesis cluster_inputs Feed Streams cluster_stage1 Stage 1: Aldol Condensation cluster_stage2 Stage 2: Hydrogenation ReagentA Feed A: 4-Methoxybenzaldehyde + Acetone Mixer1 T-Mixer (PEEK) ReagentA->Mixer1 1.0 mL/min ReagentB Feed B: NaOH (aq/EtOH) ReagentB->Mixer1 1.0 mL/min GasH2 Hydrogen Gas (Mass Flow Controller) Mixer2 Gas-Liquid Mixer (Static) GasH2->Mixer2 H2 Feed Reactor1 Thermal Loop Reactor (PFA, 10 mL, 60°C) Mixer1->Reactor1 Reactor1->Mixer2 Intermediate (Enone) Reactor2 Packed Bed Reactor (10% Pd/C, 100 bar) Mixer2->Reactor2 BPR Back Pressure Regulator (120 bar) Reactor2->BPR Product Collection 4-(4-methoxyphenyl)butan-2-one BPR->Product

Figure 1: Process Flow Diagram (PFD) for the telescoped synthesis of 4-(4-methoxyphenyl)butan-2-one. Blue indicates the homogeneous liquid phase (Aldol); Red indicates the heterogeneous gas-liquid phase (Hydrogenation).[1]

Detailed Protocols

Stage 1: The Aldol Condensation

Objective: Maximize conversion to the enone while preventing precipitation and bis-addition (formation of 1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one).[1]

Reagent Preparation:

  • Feed A (Substrate): Dissolve 4-Methoxybenzaldehyde (13.6 g, 100 mmol) in Acetone (58 g, 1000 mmol).

    • Note: A 1:10 molar ratio of aldehyde to acetone is strictly required.[1] The excess acetone acts as the solvent and statistically prevents the second aldol addition.[1]

  • Feed B (Catalyst): Prepare 0.5 M NaOH in a 1:1 mixture of Water:Ethanol.[1]

    • Why Ethanol? The product is insoluble in pure water.[1] The EtOH/Acetone/Water ternary mixture ensures homogeneity throughout the reactor coil.[1]

Reactor Parameters:

Parameter Setting Rationale
Reactor Type PFA Coil (10 mL volume) Chemical resistance to caustic base.[1]
Temperature 60 °C Sufficient activation energy without boiling acetone (under pressure).[1]
Pressure 5–8 bar Keeps acetone liquid above its boiling point (56°C).[1]
Residence Time 5–10 minutes Complete conversion; longer times risk polymerization.[1]

| Flow Rate | 1.0 mL/min (combined) | Adjusted to match reactor volume. |

Procedure:

  • Prime the system with solvent (Acetone/EtOH/Water).[1]

  • Set the Back Pressure Regulator (BPR) to 8 bar.[1]

  • Heat the reactor coil to 60°C.

  • Start pumps A and B simultaneously.[1]

  • Checkpoint: Monitor the output visually.[1][3] If turbidity (cloudiness) appears, increase the Ethanol ratio in Feed B or increase system temperature slightly.

Stage 2: Selective Hydrogenation

Objective: Reduce the C=C double bond without reducing the C=O ketone or the aromatic ring.[1]

Reagent Preparation:

  • Feed: The effluent from Stage 1 can be fed directly if the base is neutralized (using an in-line acid quench) or if the hydrogenation catalyst is compatible with basic media.[1]

    • Recommendation: For robustness, pass the Stage 1 output through a column of acidic Amberlyst resin (or similar scavenger) to neutralize NaOH before the hydrogenation catalyst, or use a base-tolerant catalyst.[1]

  • Catalyst: 10% Pd/C (Charcoal) or 5% Pd/Al2O3 packed in a stainless steel column (CatCart or similar).[1]

Reactor Parameters:

Parameter Setting Rationale
Reactor Type Packed Bed Reactor (PBR) High surface area for gas-liquid-solid contact.[1]
Hydrogen Pressure 20–50 bar High pressure drives kinetics; Pd is active enough at moderate P.
H2 Flow Rate Excess (1.1–1.5 equiv) Ensure saturation.[1]
Temperature 25–40 °C Critical: Keep T < 50°C to prevent Carbonyl reduction.

| Residence Time | 1–2 minutes | Reaction is very fast on fresh Pd surfaces.[1] |

Procedure:

  • Connect the output of Stage 1 (after neutralization) to the H2 mixing module.[1]

  • Pressurize the H2 line to required pressure (e.g., 20 bar).[1]

  • Set the PBR temperature to 30°C.

  • Collect fractions after the system reaches steady state (3 reactor volumes).

Analytical Controls & Troubleshooting

Data Specification
  • Intermediate (Enone):

    • 1H NMR (CDCl3):

      
       7.5 (d, 2H), 7.4 (d, 1H, alkene), 6.9 (d, 2H), 6.6 (d, 1H, alkene), 3.8 (s, 3H, OMe), 2.3 (s, 3H, Me).[1]
      
    • Key Feature: Two doublets for the alkene protons with large coupling constants (

      
       Hz) indicating trans geometry.[1]
      
  • Final Product (Ketone):

    • 1H NMR (CDCl3):

      
       7.1 (d, 2H), 6.8 (d, 2H), 3.8 (s, 3H), 2.8 (t, 2H), 2.7 (t, 2H), 2.1 (s, 3H).[1]
      
    • Key Feature: Disappearance of alkene signals (6.6–7.4 ppm region simplifies) and appearance of methylene triplets at 2.7–2.8 ppm.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Clogging in Stage 1 Product precipitationIncrease Ethanol content in Feed B; Increase T to 70°C.
Dibenzalacetone formation Low Acetone ratioEnsure Acetone is >5 equivalents relative to Anisaldehyde.
Over-reduction (Alcohol formation) T too high in Stage 2Lower Stage 2 temperature to <30°C; reduce H2 pressure.[1]
Leaching of Pd Catalyst degradationCheck pH of stream entering Stage 2. Highly basic streams strip Pd. Neutralize first.[1]

References

  • Continuous Flow Aldol Condensation

    • Title: Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors.
    • Source: ResearchGate (2018).[1]

    • URL:[Link]

  • General Flow Aldol Protocols

    • Title: The Aldol Condensation - Magritek Applic
    • Source: Magritek.[1][2]

    • URL:[Link]

  • Selective Hydrogenation

    • Title: Selective hydrogenation of acetophenone with supported Pd and Rh catalysts.[1][4]

    • Source: Green Chemistry (RSC).[1]

    • URL:[Link]

  • Flow Chemistry Equipment & Setup

    • Title: The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis.[1][5]

    • Source: MIT / Journal of Visualized Experiments.[1]

    • URL:[Link][1]

Sources

Application

Application Notes and Protocols for the Synthetic Manipulation of 1-(4-Methoxyphenyl)butan-2-one

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the experimental setups and reaction prot...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the experimental setups and reaction protocols involving 1-(4-Methoxyphenyl)butan-2-one (also known as Anisylacetone or 4-Methoxybenzylacetone). This versatile ketone is a valuable building block in organic synthesis, serving as a key intermediate in the development of pharmaceuticals and as a component in the flavor and fragrance industry.[1][2] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are robust and self-validating. We will explore several key transformations of the carbonyl group and the α-carbon, including reductive amination, direct reduction to an alcohol, and aldol condensation. Each section includes detailed, step-by-step protocols, mechanistic insights, and methods for reaction monitoring and product characterization.

Introduction to 1-(4-Methoxyphenyl)butan-2-one

1-(4-Methoxyphenyl)butan-2-one is an organic compound characterized by a methoxy-substituted phenyl ring linked to a butanone chain.[3] This structure offers multiple reactive sites: the electrophilic carbonyl carbon, the nucleophilic α-protons, and the activated aromatic ring, making it a highly versatile precursor for a wide range of more complex molecules.[1] Its applications are diverse, ranging from being a key intermediate in multi-step organic syntheses to its use as a flavoring agent and fragrance component due to its sweet, fruity aroma.[2][4]

Physicochemical Properties

A thorough understanding of the substrate's physical properties is critical for designing appropriate experimental conditions, particularly concerning temperature control and solvent selection.

PropertyValueSource
CAS Number 104-20-1[2][3]
Molecular Formula C₁₁H₁₄O₂[3][5]
Molecular Weight 178.23 g/mol [3][5]
Appearance Clear, colorless to pale yellow liquid[2]
Boiling Point 152-153 °C at 15 mm Hg[2][3]
Melting Point 8 °C[2][3]
Density 1.046 g/mL at 25 °C[2]
Solubility Not miscible in water; Slightly soluble in Chloroform, Methanol[2]
Refractive Index (n20/D) 1.519[2][3]

General Experimental Workflow

A standardized workflow ensures reproducibility and safety. The following diagram outlines the logical progression from reaction setup to the final, purified product, which is applicable to most protocols described in this guide.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep Reagent Preparation & Glassware Setup reagents Weighing & Measuring Reactants & Solvents prep->reagents 1. Quantify setup Assemble Apparatus (e.g., Reflux, Inert Atm.) reagents->setup 2. Charge Reactor addition Controlled Addition of Reagents setup->addition 3. Initiate monitoring Reaction Monitoring (TLC, GC-MS) addition->monitoring 4. Progress Tracking quench Quench Reaction monitoring->quench 5. Completion extract Liquid-Liquid Extraction quench->extract 6. Separate dry Dry Organic Layer (e.g., Na2SO4) extract->dry 7. Remove Water concentrate Solvent Removal (Rotary Evaporation) dry->concentrate 8. Isolate Crude purify Purification (e.g., Column Chromatography) concentrate->purify 9. Purify analyze Characterization (NMR, IR, MS) purify->analyze 10. Verify Structure

Caption: General workflow for organic synthesis experiments.

Core Application Protocols

Protocol 1: Reductive Amination to Synthesize N-Substituted Amines

Reductive amination is a cornerstone of medicinal chemistry for converting ketones into amines. The reaction proceeds in two stages: the formation of an intermediate imine (or enamine), followed by its reduction to the corresponding amine.[6] We present a robust, one-pot procedure using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that tolerates a wide variety of functional groups and avoids the toxicity of reagents like sodium cyanoborohydride.[7][8]

Mechanism Insight: The reaction begins with the acid-catalyzed nucleophilic attack of the primary amine on the carbonyl carbon of 1-(4-methoxyphenyl)butan-2-one. Dehydration of the resulting hemiaminal intermediate yields a Schiff base (imine). STAB, being a sterically hindered and less reactive hydride donor, selectively reduces the protonated iminium ion much faster than it reduces the starting ketone, allowing for a convenient one-pot procedure.[8]

G cluster_exp Mechanistic Steps start Ketone + Primary Amine (R-NH2) hemiaminal Hemiaminal Intermediate start->hemiaminal + H+ n1 1. Nucleophilic Attack iminium Iminium Ion hemiaminal->iminium - H2O n2 2. Dehydration product Secondary Amine Product iminium->product + [H-] (from STAB) n3 3. Reduction

Caption: Mechanism of one-pot reductive amination.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)
1-(4-Methoxyphenyl)butan-2-one178.231.78 g10.0
Benzylamine (example amine)107.151.18 g (1.1 mL)11.0
Sodium Triacetoxyborohydride (STAB)211.943.18 g15.0
Glacial Acetic Acid60.05~0.6 mL~10.0
1,2-Dichloroethane (DCE)98.9650 mL-
Saturated Sodium Bicarbonate (aq.)-50 mL-
Brine-25 mL-
Anhydrous Magnesium Sulfate-~5 g-

Step-by-Step Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-Methoxyphenyl)butan-2-one (1.78 g, 10.0 mmol) and benzylamine (1.18 g, 11.0 mmol).

  • Solvation: Add 50 mL of 1,2-dichloroethane (DCE) to the flask. Stir the mixture at room temperature until all components are fully dissolved.

  • Acid Catalyst: Add glacial acetic acid (0.6 mL, ~10.0 mmol) to the solution. Stir for 20 minutes to facilitate imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the mixture in portions over 10 minutes. Note: The reaction may gently effervesce.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting ketone spot has disappeared.[9]

  • Workup - Quenching: Slowly pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution to quench the excess acid and reducing agent.

  • Workup - Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic phase with brine (25 mL), then dry over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure N-benzyl-1-(4-methoxyphenyl)butan-2-amine.

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.[10]

  • Wear appropriate PPE, including safety goggles, lab coat, and nitrile gloves.[11]

  • DCE is a suspected carcinogen; handle with extreme care. STAB is water-sensitive and can release flammable hydrogen gas upon contact with strong acids or water.

Protocol 2: Sodium Borohydride Reduction to an Alcohol

The reduction of the ketone functionality to a secondary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is an economical and safe reducing agent, ideal for this purpose as it is selective for aldehydes and ketones and can be used in protic solvents like methanol or ethanol.[7]

Principle: The hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon. A subsequent protonation step, typically from the solvent, yields the secondary alcohol.[12]

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)
1-(4-Methoxyphenyl)butan-2-one178.231.78 g10.0
Sodium Borohydride (NaBH₄)37.830.45 g12.0
Methanol (MeOH)32.0440 mL-
1 M Hydrochloric Acid (aq.)-~20 mL-
Ethyl Acetate88.11100 mL-
Anhydrous Sodium Sulfate-~5 g-

Step-by-Step Protocol:

  • Setup: Dissolve 1-(4-Methoxyphenyl)butan-2-one (1.78 g, 10.0 mmol) in 40 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reduction: Slowly add sodium borohydride (0.45 g, 12.0 mmol) in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitoring: Check for the absence of the starting material using TLC.

  • Workup - Quenching: Cool the flask back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (check with pH paper).

  • Workup - Concentration: Remove the bulk of the methanol using a rotary evaporator.

  • Workup - Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Workup - Washing: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Isolation and Purification: Filter and concentrate the organic solution to yield 1-(4-methoxyphenyl)butan-2-ol, which can be further purified by chromatography if necessary.

Protocol 3: Base-Catalyzed Aldol Condensation

The presence of acidic α-protons on the methyl group (C1) and methylene group (C3) allows 1-(4-methoxyphenyl)butan-2-one to act as a nucleophile in aldol-type reactions. In a self-condensation, a strong base deprotonates the α-carbon to form an enolate, which then attacks the carbonyl carbon of another molecule of the ketone.

Mechanism Insight: A strong base, such as lithium diisopropylamide (LDA), abstracts an α-proton to form a nucleophilic enolate. This enolate then adds to the electrophilic carbonyl of a second ketone molecule. The resulting alkoxide is protonated during workup to give the β-hydroxy ketone (the aldol adduct). Heating may promote dehydration to the α,β-unsaturated ketone.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)
Diisopropylamine101.191.5 mL10.5
n-Butyllithium (2.5 M in hexanes)64.064.0 mL10.0
1-(4-Methoxyphenyl)butan-2-one178.231.78 g10.0
Anhydrous Tetrahydrofuran (THF)72.1150 mL-
Saturated Ammonium Chloride (aq.)-30 mL-
Diethyl Ether74.12100 mL-
Anhydrous Sodium Sulfate-~5 g-

Step-by-Step Protocol:

  • LDA Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (20 mL) and diisopropylamine (1.5 mL, 10.5 mmol). Cool the flask to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (4.0 mL of a 2.5 M solution, 10.0 mmol) dropwise. Stir at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, dissolve 1-(4-methoxyphenyl)butan-2-one (1.78 g, 10.0 mmol) in 30 mL of anhydrous THF. Cool this solution to -78 °C.

  • Addition: Using a cannula, slowly transfer the ketone solution to the freshly prepared LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Reaction: Let the reaction mixture slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Follow the consumption of the starting material by TLC or GC-MS.

  • Workup - Quenching: Cool the reaction to 0 °C and quench by slowly adding 30 mL of saturated aqueous ammonium chloride solution.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Workup - Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Isolation and Purification: Filter and concentrate under reduced pressure. Purify the residue by flash column chromatography to isolate the aldol adduct.

Analytical Methods for Reaction Monitoring

Effective reaction monitoring is crucial to determine reaction completion, optimize conditions, and identify byproduct formation. A combination of techniques provides a comprehensive understanding of the reaction's progress.[13][14]

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for qualitative analysis. By spotting the reaction mixture alongside the starting material on a silica plate and eluting with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate), one can visualize the consumption of reactants and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the conversion of starting material and the relative amounts of products and byproducts. The mass spectrum allows for the confirmation of the molecular weight of the products, aiding in their identification.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary method for unambiguous structural elucidation of the final purified product. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, confirming that the desired transformation has occurred.[13]

Safety and Handling

Safe laboratory practice is paramount. Always consult the Safety Data Sheet (SDS) for each chemical before use.[10][11][16]

  • 1-(4-Methoxyphenyl)butan-2-one: This compound is a combustible liquid. Avoid contact with skin and eyes. Do not breathe vapors or mist.[2][11]

  • Reagents: Handle all reagents, especially strong bases (n-BuLi), reducing agents (NaBH₄, STAB), and chlorinated solvents (DCE), with appropriate caution in a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.[16]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • LookChem. Cas 104-20-1, 4-(4-Methoxyphenyl)-2-butanone. [Link]

  • PubChem. 1-(4-Methoxyphenyl)butan-2-one. National Center for Biotechnology Information. [Link]

  • CAS Common Chemistry. 1-(4-Methoxyphenyl)-1-butanone. CAS, a division of the American Chemical Society. [Link]

  • Sciencemadness.org. Synthesis of 4-(3,4-methylendioxyphenyl)butan-2-one, "Cassione". [Link]

  • Google Patents. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)
  • ResearchGate. Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors. [Link]

  • American Chemical Society. Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent with YlideFluor. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Publisso. Air Monitoring Methods – 1,4-Butanediol, Meth. No. 1. [Link]

  • ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]

  • FooDB. Showing Compound 4-(4-Methoxyphenyl)-2-butanone (FDB011682). [Link]

  • University of Windsor. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Eurofins. Analytical Method Summaries. [Link]

  • Myers, A. Reductive Amination of Aldehydes and Ketones. Harvard University. [Link]

  • MDPI. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]

  • University of Windsor. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Wollo University. Organic Chemistry II (Chem 2042): Oxidation–Reduction reactions. [Link]

Sources

Method

Application Note: Spectroscopic Characterization of 1-(4-Methoxyphenyl)butan-2-one

This Application Note is designed for researchers and analytical chemists requiring rigorous structural verification of 1-(4-Methoxyphenyl)butan-2-one . Critical Isomer Distinction: This guide specifically characterizes...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists requiring rigorous structural verification of 1-(4-Methoxyphenyl)butan-2-one .

Critical Isomer Distinction: This guide specifically characterizes 1-(4-Methoxyphenyl)butan-2-one (an ethyl ketone, Structure A ).[1][2][3]

  • Structure A (Target): 4-MeO-Ph-CH₂-C(=O)-CH₂-CH₃[1][2][3]

  • Do NOT confuse with: 4-(4-Methoxyphenyl)butan-2-one (Anisyl acetone, Structure B ), which is a methyl ketone (4-MeO-Ph-CH₂-CH₂-C(=O)-CH₃).[1][2][3]

  • Diagnostic Difference: The target molecule possesses a triplet/quartet splitting pattern in 1H NMR (ethyl group) and a benzylic singlet, whereas the common isomer (Anisyl acetone) displays two triplets for the ethylene bridge and a methyl singlet.

Theoretical Framework & Structural Analysis

The characterization of 1-(4-Methoxyphenyl)butan-2-one relies on verifying three distinct structural domains: the para-substituted aromatic ring, the benzylic methylene bridge, and the ethyl ketone tail.[1][2][3]

Structural Domains & Expected Signals[2][4][5]
  • Aromatic System: An AA'BB' coupling system characteristic of 1,4-disubstitution.[1][2] The methoxy group (+M effect) shields the ortho-protons and deshields the meta-protons relative to the ether linkage.

  • Benzylic Methylene (C1): A singlet integrating to 2H.[1][2] Its chemical shift is influenced by both the aromatic ring (anisotropy) and the carbonyl group (deshielding), typically appearing near 3.6 ppm.

  • Ethyl Group (C3-C4): A classic quartet-triplet coupling pattern.[1][2][3] This is the primary differentiator from methyl ketone isomers.[2]

Analytical Workflow

The following directed graph illustrates the logical flow for structural confirmation, ensuring no false positives from isomeric impurities.

AnalyticalWorkflow Fig 1. Integrated Analytical Workflow for Structural Verification Sample Raw Sample (Oil/Solid) Purity GC-MS Purity Check (>98% Required) Sample->Purity NMR 1H & 13C NMR (CDCl3) Purity->NMR Pass IR FT-IR (ATR) Functional Groups Purity->IR Pass DataFusion Data Fusion & Isomer Discrimination NMR->DataFusion Coupling Constants IR->DataFusion Carbonyl/Ether Bands Validation Structure Confirmed DataFusion->Validation

Experimental Protocols

Nuclear Magnetic Resonance (NMR)

Objective: Definitive connectivity assignment.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated Chloroform (CDCl₃) with 0.03% TMS internal standard.

  • Sample Preparation: Dissolve 15 mg of analyte in 0.6 mL CDCl₃. Filter through a cotton plug if particulate matter is observed.[1][2]

  • Parameters:

    • 1H NMR: 16 scans, 30° pulse angle, 2s relaxation delay.[1][2]

    • 13C NMR: 512 scans, proton-decoupled.[1][2][3]

Infrared Spectroscopy (FT-IR)

Objective: Functional group verification (Carbonyl vs. Hydroxyl).

  • Method: Attenuated Total Reflectance (ATR) on a Diamond/ZnSe crystal.[1][2]

  • Scan Parameters: 4000–600 cm⁻¹, 16 scans, 4 cm⁻¹ resolution.[1][2]

  • Background: Air background taken immediately prior to sample loading.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: Molecular weight confirmation and fragmentation fingerprinting.[1][2][3]

  • Column: DB-5ms (30m × 0.25mm × 0.25µm) or equivalent non-polar phase.[1][2][3]

  • Carrier Gas: Helium @ 1.0 mL/min.[1][2]

  • Temperature Program: 60°C (1 min hold) → 20°C/min → 280°C (3 min hold).

  • Ionization: Electron Impact (EI) at 70 eV.[1][2]

Data Interpretation & Reference Values

1H NMR Spectroscopy (400 MHz, CDCl₃)

Self-Validation Check: The integration ratio must be 3:2:2:2:3 (Methoxy : Aryl : Aryl : Methylene : Ethyl).

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Insight
Ar-H 7.10 - 7.15Doublet (d)2HAr-H (meta to OMe)AA'BB' system part 1.
Ar-H 6.85 - 6.90Doublet (d)2HAr-H (ortho to OMe)Shielded by resonance (+M) of oxygen.[1][2][3]
-OCH₃ 3.80Singlet (s)3HMethoxyCharacteristic sharp singlet.[1][2][3]
C1-H 3.62Singlet (s)2HBenzylic -CH₂-Critical: Singlet indicates no adjacent protons (unlike Anisyl acetone).[1][2][3]
C3-H 2.45Quartet (q)2H-CH₂-CH₃Coupled to terminal methyl (J ≈ 7 Hz).[1][2][3]
C4-H 1.05Triplet (t)3H-CH₂-CH₃Terminal methyl of the ethyl ketone.[1][2][3]
13C NMR Spectroscopy (100 MHz, CDCl₃)
Shift (δ, ppm)Carbon TypeAssignment
209.5 Quaternary (C=O)Ketone Carbonyl
158.8 Quaternary (Ar-C)C-O (Para position)
130.5 CH (Ar)Meta carbons
126.2 Quaternary (Ar-C)Ipso carbon (attached to CH2)
114.2 CH (Ar)Ortho carbons
55.3 CH₃Methoxy carbon
49.8 CH₂Benzylic carbon (Alpha to carbonyl)
35.1 CH₂Ethyl methylene (Alpha' to carbonyl)
7.8 CH₃Ethyl methyl
Mass Spectrometry (EI, 70 eV)

Molecular Ion (M+): m/z 178

Fragmentation Pathway: The fragmentation is dominated by alpha-cleavage adjacent to the carbonyl group.[2][4] The formation of the resonance-stabilized 4-methoxybenzyl cation (tropylium derivative) drives the base peak.[1][2]

MSFragmentation Fig 2. Primary Fragmentation Pathway (EI-MS) M_Ion Molecular Ion [M]+ m/z 178 AlphaCleavage Alpha-Cleavage (C1-C2 Bond) M_Ion->AlphaCleavage McLafferty McLafferty Rearrangement (Unfavorable - No Gamma H) M_Ion->McLafferty Minor path Frag1 4-Methoxybenzyl Cation (Tropylium Derivative) m/z 121 (Base Peak) AlphaCleavage->Frag1 Frag2 Propionyl Radical (Neutral Loss) AlphaCleavage->Frag2 Neutral

[1][2][3][5][6][7] Key Fragments:

  • m/z 121 (100%): [CH₃O-C₆H₄-CH₂]⁺.[1][2][3] Diagnostic for p-methoxybenzyl moiety.

  • m/z 178 (~15%): Molecular ion.[1][2]

  • m/z 57: [CH₃CH₂CO]⁺ (Propionyl cation).[1][2]

  • m/z 29: Ethyl cation.[1][2]

Quality Control & Impurity Profiling

To ensure the integrity of the material for drug development or high-end fragrance applications, the following impurity profile must be assessed.

  • Isomeric Impurity (Anisyl Acetone):

    • Detection: Check for a singlet at ~2.15 ppm (Methyl ketone) and triplet at ~2.8 ppm in 1H NMR.[1][2]

    • Limit: < 0.5%.[1][2][7]

  • Aldehyde Contamination (p-Anisaldehyde):

    • Source: Incomplete reaction precursor.[1][2]

    • Detection: Aldehyde proton singlet at ~9.8 ppm.[1][2]

    • Limit: < 0.1% (Highly reactive).[1][2]

References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 255591, 1-(4-Methoxyphenyl)butan-2-one. Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative text for NMR shift prediction and MS fragmentation mechanisms).

  • NIST Mass Spectrometry Data Center. (2023).[1][2] Mass Spectrum of Related Isomers. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link] (Used for comparative fragmentation logic).[1][2]

Sources

Application

Comprehensive Application Note: Derivatization Strategies for 1-(4-Methoxyphenyl)butan-2-one

Executive Summary & Molecule Profile[1][2] 1-(4-Methoxyphenyl)butan-2-one is a structural isomer of the common fragrance ingredient Anisyl Acetone.[1][2] Unlike its methyl-ketone counterpart, this molecule features an et...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

1-(4-Methoxyphenyl)butan-2-one is a structural isomer of the common fragrance ingredient Anisyl Acetone.[1][2] Unlike its methyl-ketone counterpart, this molecule features an ethyl side chain adjacent to the carbonyl group.[1][2] Its analysis is frequently complicated by its semi-volatility and lack of a strong ionizable center for Electrospray Ionization (ESI).[1]

This guide details three targeted derivatization protocols designed to overcome these limitations. By targeting the ketone functionality (


), we can introduce fluorophores, ionizable amines, or electron-capturing groups to enhance detection limits by up to 1000-fold.
Analyte Specifications
PropertyDetail
IUPAC Name 1-(4-Methoxyphenyl)butan-2-one
Common Confusion Distinct from Anisyl Acetone (4-(4-methoxyphenyl)-2-butanone)
Target Functional Group Ketone (Carbonyl) at C2 position
Analytical Challenge Low ESI efficiency; potential thermal degradation; weak UV chromophore (benzenoid band only).[1][2]

Method Selection Guide

Select the appropriate protocol based on your available instrumentation and sensitivity requirements.[1][2]

MethodSelection Start Select Analytical Platform Platform Instrument Availability Start->Platform GCMS GC-MS (EI or NCI) Platform->GCMS Volatile Matrix LC Liquid Chromatography Platform->LC Aqueous/Bio Matrix PFBHA Protocol 1: PFBHA (High Sensitivity) GCMS->PFBHA Trace Trace Level (< 10 ppb)? LC->Trace Bulk Bulk/QC (> 1 ppm)? LC->Bulk Dansyl Protocol 2: Dansyl Hydrazine (Ultra-Trace Bioanalysis) Trace->Dansyl Yes DNPH Protocol 3: 2,4-DNPH (Robust QC/Purity) Trace->DNPH No Bulk->DNPH

Figure 1: Decision matrix for selecting the optimal derivatization strategy based on sensitivity needs and instrumentation.

Protocol 1: GC-MS via PFBHA Derivatization

Best for: Environmental analysis, trace impurities, and negative chemical ionization (NCI) screening.

Scientific Rationale

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) reacts with the ketone to form an oxime.[3][4] The introduction of the pentafluorobenzyl moiety serves two purposes:

  • Volatility: It lowers the polarity of the ketone, improving peak shape on non-polar columns (e.g., DB-5MS).

  • Electrophilicity: The five fluorine atoms provide a massive cross-section for electron capture, enhancing sensitivity in NCI-MS by orders of magnitude compared to standard EI.[1][2]

Reagents
  • PFBHA Reagent: 20 mg/mL PFBHA hydrochloride in HPLC-grade water.[1][2]

  • Buffer: 0.5 M Potassium Hydrogen Phthalate (KHP), adjusted to pH 4.0 with NaOH.

  • Extraction Solvent: n-Hexane (containing 100 µg/L internal standard, e.g., 4-Bromofluorobenzene).[1][2]

  • Quenching Agent: 6N Sulfuric Acid.[2]

Step-by-Step Workflow
  • Sample Preparation: Aliquot 1.0 mL of aqueous sample (or extract) into a 4 mL screw-cap vial.

  • Buffering: Add 0.5 mL of KHP Buffer (pH 4.0). Critical: The oxime formation is acid-catalyzed; pH 4 is optimal.[1]

  • Derivatization: Add 50 µL of PFBHA Reagent. Cap tightly and vortex.

  • Incubation: Heat at 50°C for 30 minutes .

    • Note: Higher temperatures may degrade the methoxy ether linkage.[1][2]

  • Quenching: Add 50 µL of 6N H₂SO₄ to stop the reaction and protonate excess PFBHA (preventing it from extracting).

  • Extraction: Add 1.0 mL of n-Hexane. Shake vigorously for 2 minutes.

  • Separation: Allow phases to separate (or centrifuge at 2000 rpm). Transfer the top organic layer to a GC vial containing anhydrous Na₂SO₄.[1][2]

Data Interpretation (Crucial)[1]
  • Isomerism: PFBHA derivatives of asymmetric ketones like 1-(4-Methoxyphenyl)butan-2-one often form geometric isomers (syn and anti) .[1][2]

  • Chromatogram: Expect two distinct peaks with identical mass spectra.[1][2] Quantitation should be based on the sum of both peak areas .

Protocol 2: LC-MS/MS via Dansyl Hydrazine

Best for: Biological matrices (plasma/urine), pharmacokinetic studies, and high-sensitivity ESI+.[1][2]

Scientific Rationale

The native molecule is neutral and ionizes poorly in ESI.[2] Dansyl hydrazine (DNSH) reacts to form a stable hydrazone, introducing a tertiary amine. This amine is easily protonated


, drastically increasing ionization efficiency.[1] Additionally, the dansyl group is highly fluorescent, allowing for dual detection (FLD + MS).
Reagents
  • DNSH Solution: 1 mg/mL Dansyl Hydrazine in Acetonitrile.[1][2]

  • Catalyst: 1% Trifluoroacetic Acid (TFA) in Acetonitrile.[1][2]

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

Step-by-Step Workflow
  • Mix: Combine 100 µL Sample + 50 µL DNSH Solution + 10 µL TFA Catalyst.

  • Incubation: Heat at 60°C for 20 minutes in a thermoshaker.

  • Cleanup (Optional but Recommended):

    • If the sample is complex, perform a simple Solid Phase Extraction (SPE) using a C18 cartridge to remove excess unreacted dansyl hydrazine, which can suppress ionization.

  • Reconstitution: Evaporate solvent under nitrogen and reconstitute in 200 µL Mobile Phase (50:50 A:B).

Mass Spectrometry Parameters
  • Precursor Ion: Calculate the mass shift.[1][2]

    • MW (Analyte): 178.23 Da[1]

    • MW (Dansyl Hydrazine): 265.33 Da[1]

    • Loss of Water: -18.02 Da[1][2]

    • Target m/z [M+H]+:

      
      [1]
      
  • Transitions (MRM):

    • 426.5

      
       170.1 (Dansyl fragment, Quantifier)
      
    • 426.5

      
       236.1 (Sulfonyl fragment, Qualifier)
      

Protocol 3: HPLC-UV via 2,4-DNPH

Best for: Quality control, purity assessment, and labs without Mass Spectrometry.[1][2]

Scientific Rationale

2,4-Dinitrophenylhydrazine (DNPH) converts the carbonyl into a dinitrophenylhydrazone.[1][5] This extends the conjugation system, shifting the UV absorption maximum (


) from the weak benzenoid region (~270 nm) to the visible region (~360 nm), removing interference from non-carbonyl impurities.
Reagents
  • DNPH Reagent: Dissolve 100 mg 2,4-DNPH in 20 mL Acetonitrile. Add 1 mL conc. HCl.

    • Warning: DNPH is shock-sensitive in dry form.[1][2] Keep wet.[1][2]

  • Diluent: 50:50 Acetonitrile:Water.[2]

Step-by-Step Workflow
  • Reaction: Mix 500 µL Sample (in acetonitrile) + 500 µL DNPH Reagent.

  • Incubation: Allow to stand at ambient temperature for 1 hour. (Acid catalysis is fast for this ketone).[1][2]

  • Neutralization: If injecting directly onto a silica-based column, neutralize the acid by adding 100 µL of Pyridine or dilute significantly with mobile phase.[1][2]

  • Analysis: Inject 10 µL onto a C18 column. Detect at 360 nm .

Comparative Data & Validation

Reaction Pathway Visualization[2]

ReactionPathways Analyte 1-(4-Methoxyphenyl)butan-2-one (MW: 178.23) PFBHA_Prod PFBHA-Oxime (GC-MS NCI) Two Isomers (Syn/Anti) Analyte->PFBHA_Prod  - H2O   Dansyl_Prod Dansyl-Hydrazone (LC-MS ESI+) Fluorescent/Ionizable Analyte->Dansyl_Prod  - H2O   PFBHA_Reagent + PFBHA (H+ Cat.) Dansyl_Reagent + Dansyl Hydrazine (TFA Cat.)

Figure 2: Chemical pathways for the two primary high-sensitivity derivatization methods.

Performance Metrics
ParameterGC-MS (PFBHA)LC-MS/MS (Dansyl)HPLC-UV (DNPH)
LOD (Limit of Detection) 0.05 ng/mL (NCI)0.1 ng/mL50 ng/mL
Linearity (R²) > 0.995> 0.998> 0.999
Selectivity High (Fluorine tag)High (MS/MS transitions)Moderate (UV shift)
Main Interference Geometric IsomersMatrix SuppressionExcess Reagent

References

  • U.S. EPA Method 8315A. "Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC)."[1][2] U.S. Environmental Protection Agency.[1][2] Link

  • Sigma-Aldrich. "Derivatization of Carbonyl Compounds with PFBHA for GC Analysis."[1][2] Sigma-Aldrich Technical Bulletins. Link

  • Thermo Fisher Scientific. "Reagents for Modifying Aldehydes and Ketones: Dansyl Hydrazine."[1][2] Thermo Fisher Scientific User Guide. Link

  • Liu, S., et al. (2018). "Dansylhydrazine Isotope Labeling LC-MS for Comprehensive Carboxylic Acid Submetabolome Profiling."[1][2][6] Analytical Chemistry. Link[1]

Sources

Method

Application Notes: 1-(4-Methoxyphenyl)butan-2-one as a Versatile Research Intermediate

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(4-Methoxyphenyl)butan-2-one (also known as p-methoxybenzy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(4-Methoxyphenyl)butan-2-one (also known as p-methoxybenzylacetone or anisylacetone). This versatile ketone serves as a pivotal intermediate in multi-step organic synthesis, offering a unique combination of a reactive carbonyl group and a modifiable aromatic ring. We will explore its synthesis, physicochemical properties, and key applications, providing detailed, field-tested protocols to empower researchers in leveraging this valuable chemical building block.

Introduction: The Strategic Value of 1-(4-Methoxyphenyl)butan-2-one

In the landscape of medicinal chemistry and organic synthesis, the selection of starting materials and intermediates is a critical determinant of a research program's success.[1] 1-(4-Methoxyphenyl)butan-2-one (CAS No. 35942-05-5) emerges as a highly valuable scaffold. Its structure, featuring a methoxy-activated phenyl ring connected via an ethylene bridge to a methyl ketone, presents two primary sites for chemical elaboration.

The methoxy group is an ortho-, para-director in electrophilic aromatic substitution and can be demethylated to a phenol, providing a handle for ether or ester linkages. The ketone functionality is a gateway to a vast array of transformations, including C-C bond formation, reduction to alcohols, and conversion to nitrogen-containing heterocycles. This inherent reactivity makes it a valuable component in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and fragrance compounds.[2][3]

Physicochemical & Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The properties of 1-(4-Methoxyphenyl)butan-2-one are summarized below.

PropertyValueSource
CAS Number 35942-05-5[4]
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol [4]
Appearance Liquid
Boiling Point 152-153 °C at 15 mmHg
Density 1.036 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.519 (lit.)
InChI Key FAKQEJDFHIMSIS-UHFFFAOYSA-N[4]
SMILES CC(=O)CC1=CC=C(C=C1)OC

Spectroscopic Profile:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.10 (d, 2H, Ar-H), ~6.85 (d, 2H, Ar-H), ~3.79 (s, 3H, -OCH₃), ~2.85 (t, 2H, Ar-CH₂), ~2.75 (t, 2H, -CH₂CO-), ~2.15 (s, 3H, -COCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~208.0 (C=O), ~158.0 (Ar-C-O), ~132.0 (Ar-C), ~129.5 (Ar-CH), ~114.0 (Ar-CH), ~55.0 (-OCH₃), ~45.0 (-CH₂CO-), ~30.0 (-COCH₃), ~29.0 (Ar-CH₂).

  • IR (Neat, cm⁻¹): ~1715 (strong, C=O stretch), ~1610, 1510 (C=C aromatic stretch), ~1245 (C-O stretch).

  • Mass Spec (EI): m/z (%) = 178 (M+), 121 (100), 91, 77.

Synthesis Protocols for 1-(4-Methoxyphenyl)butan-2-one

The efficient synthesis of this intermediate is crucial for its application. While several routes exist, we detail a robust and widely applicable method based on the principles of Friedel-Crafts chemistry.

Protocol 3.1: Synthesis via Friedel-Crafts Acylation of Anisole

This method involves the reaction of anisole with a suitable four-carbon acylating agent under Lewis acid catalysis. The methoxy group of anisole strongly directs acylation to the para-position, leading to high regioselectivity.[5][6]

Causality & Rationale: The Friedel-Crafts acylation is a cornerstone of C-C bond formation to aromatic rings.[7] Aluminum chloride (AlCl₃) is used as a Lewis acid catalyst to generate a highly electrophilic acylium ion from the acyl halide or anhydride.[8] The reaction is performed at low temperatures to control the exothermicity and prevent side reactions.[8] The resulting aryl ketone is less reactive than the starting anisole, which conveniently prevents over-acylation.[6]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Reduction (e.g., Wolff-Kishner) AcylHalide Butyryl Chloride AlCl3 AlCl₃ (Catalyst) AcylHalide->AlCl3 Complexation Acylium Butyryl Cation (Electrophile) AlCl3->Acylium Generates Anisole Anisole SigmaComplex Sigma Complex (Intermediate) Anisole->SigmaComplex + Acylium Ion ProductKetone 1-(4-Methoxyphenyl)butan-1-one SigmaComplex->ProductKetone Deprotonation SigmaComplex->ProductKetone Target Target Intermediate 1-(4-Methoxyphenyl)butane ProductKetone->Target Reduction of C=O

Caption: Workflow for a potential synthesis route.

Experimental Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM) (5 mL per gram of AlCl₃).

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Reagent Addition: Add butyryl chloride (1.0 eq) dropwise to the stirred suspension over 15 minutes, maintaining the temperature below 5 °C. Stir for an additional 20 minutes to allow for the formation of the acylium ion complex.

  • Substrate Addition: Add a solution of anisole (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. A color change to deep orange or red is typically observed.[8]

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl (approx. 2 mL HCl per gram of AlCl₃).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product, 1-(4-methoxyphenyl)butan-1-one, can then be reduced to the target compound using a standard Wolff-Kishner or Clemmensen reduction. Note: Direct synthesis to the butan-2-one via Friedel-Crafts is less common; this multi-step approach from a related butanone is often more practical. A more direct, albeit different, patented method involves reacting p-methoxy benzyl chloride with ethyl acetoacetate.[9]

Applications in Medicinal Chemistry & Drug Discovery

The true value of 1-(4-Methoxyphenyl)butan-2-one lies in its utility as a scaffold for building more complex, biologically active molecules.[2] The phenylbutanone core is found in various molecular structures with therapeutic potential.[10]

Scaffold for Heterocycle Synthesis

The ketone functionality is an ideal starting point for synthesizing a wide range of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.[11][12] For example, condensation with hydrazines can yield pyrazoles, while reaction with amidines can produce pyrimidines.

G cluster_0 Key Transformations cluster_1 Resulting Scaffolds Start 1-(4-Methoxyphenyl) butan-2-one Hydrazine + Hydrazine (Paal-Knorr) Start->Hydrazine Amidine + Amidine Start->Amidine Amination Reductive Amination Start->Amination Pyrazole Pyrazole Derivatives Hydrazine->Pyrazole Pyrimidine Pyrimidine Derivatives Amidine->Pyrimidine Amine Bioactive Amines Amination->Amine

Caption: Key transformations of the butanone intermediate.

Precursor for Bioactive Amines via Reductive Amination

The conversion of the ketone to an amine is a fundamental transformation in drug discovery, introducing a basic center that can be crucial for receptor binding and improving pharmacokinetic properties.

Causality & Rationale: Reductive amination proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred reducing agents because they are mild enough not to reduce the starting ketone but are highly effective at reducing the protonated iminium ion intermediate. This selectivity is key to achieving high yields.

Experimental Protocol (Reductive Amination):

  • Setup: In a round-bottom flask, dissolve 1-(4-Methoxyphenyl)butan-2-one (1.0 eq) and the desired primary or secondary amine (1.1 eq) in methanol or 1,2-dichloroethane (DCE).

  • pH Adjustment: Add acetic acid (1.2 eq) to catalyze imine formation and ensure the intermediate is protonated for efficient reduction.

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature. The reaction is often accompanied by slight bubbling.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS until the starting ketone is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate or DCM.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting amine product by column chromatography on silica gel.

Building Block in Fragment-Based Drug Discovery (FBDD)

The molecule serves as an excellent fragment for FBDD campaigns. Its moderate complexity and molecular weight allow it to be used in screening assays to identify initial hit compounds. Subsequent chemical elaboration at either the ketone or the aromatic ring can then be used to optimize binding affinity and develop lead compounds. The phenylpropanoid class of compounds, to which this intermediate is related, is widely found in nature and has diverse biological activities.[13][14]

Analytical & Quality Control

Ensuring the purity of the intermediate is paramount for the success of subsequent reactions.[1] High-Performance Liquid Chromatography (HPLC) is the recommended method for purity assessment.

HPLC Protocol:

  • Method Type: Reverse Phase (RP) HPLC[15]

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile and water gradient[15]

  • Detection: UV at 254 nm

  • Rationale: This method effectively separates the nonpolar intermediate from more polar starting materials or potential by-products. For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid should be used instead of phosphoric acid.[15]

Conclusion

1-(4-Methoxyphenyl)butan-2-one is more than a simple chemical; it is a strategic tool for molecular construction. Its predictable reactivity, coupled with the multiple pathways available for its synthesis and elaboration, makes it an indispensable intermediate in the modern research laboratory. The protocols and insights provided in this guide are designed to be a self-validating system, empowering scientists to confidently and efficiently utilize this compound in their pursuit of novel discoveries in pharmaceuticals, agrochemicals, and material science.

References

  • LookChem. Cas 104-20-1, 4-(4-Methoxyphenyl)-2-butanone. Available from: [Link]

  • Chem-Impex. 4-(4-Methoxyphenyl)-2-butanone. Available from: [Link]

  • Google Patents. Preparation method of intermediate for synthesizing anise camphor.
  • Google Patents. Method of producing 1-(4 methoxy-phenyl)- butanone.
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-(4-Methoxyphenyl)-2-butanone: A Versatile Ingredient for Flavors, Fragrances, and Pharmaceutical Synthesis. Available from: [Link]

  • National Center for Biotechnology Information. New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Available from: [Link]

  • Atul Ltd. Anethole (synthetic) | CAS No. 4180-23-8 | trans-p-Methoxy-β-methylstyrene. Available from: [Link]

  • Ideal Publication. ANETHOLE: A CHEMICAL REVIEW. Available from: [Link]

  • Google Patents. Synthetic method of anethole.
  • SIELC Technologies. 4-(4-Methoxyphenyl)-2-butanone. Available from: [Link]

  • Eureka | Patsnap. Synthesis method of anethole. Available from: [Link]

  • Wikipedia. Anethole. Available from: [Link]

  • National Center for Biotechnology Information. Anethole. PubChem Compound Summary for CID 637563. Available from: [Link]

  • National Center for Biotechnology Information. 1-(4-Methoxyphenyl)butan-2-one. PubChem Compound Summary for CID 255591. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Available from: [Link]

  • ResearchGate. Oxidation Reactions of Some Natural Volatile Aromatic Compounds: Anethole and Eugenol. Available from: [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of High-Purity Chemical Intermediates in Pharmaceutical R&D. Available from: [Link]

  • National Center for Biotechnology Information. Benzophenone: a ubiquitous scaffold in medicinal chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Available from: [Link]

  • YouTube. Organic Chemistry Friedel-Crafts Acylation of Anisole. Available from: [Link]

  • ResearchGate. Application in medicinal chemistry and comparison studies. Available from: [Link]

  • University of California, Santa Cruz. Steam distillation of essential oils - Anethole from anise followed by permanganate oxidation to anisic acid. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • National Center for Biotechnology Information. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available from: [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)butan-2-one

Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)butan-2-one. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)butan-2-one. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights. Our goal is to help you diagnose problems, understand their root causes, and implement effective solutions to optimize your reaction outcomes.

Section 1: Troubleshooting Guide for Friedel-Crafts Acylation

The most common and direct route to 1-(4-Methoxyphenyl)butan-2-one is the Friedel-Crafts acylation of anisole with butanoyl chloride or butyric anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] While theoretically straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity.

Problem 1: Low Yield and Presence of a Major Isomeric Impurity

Question: My reaction yields are consistently low, and NMR analysis shows a significant amount of an isomeric byproduct alongside my desired 1-(4-Methoxyphenyl)butan-2-one. What is happening and how can I fix it?

Answer:

This is the most frequent issue encountered. The primary cause is the formation of the ortho-acylated isomer, 2-methoxy-1-butanoylbenzene. The methoxy group (-OCH₃) on the anisole ring is an ortho-, para-directing group. While the para-product is sterically favored and generally the major product, suboptimal reaction conditions can increase the proportion of the ortho-isomer.[3]

Causality and Solutions:

  • Reaction Temperature: Higher temperatures can reduce the selectivity of the reaction. The kinetic product (ortho) may be formed more rapidly, while the thermodynamic product (para) is more stable. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) generally improves the para-selectivity.

  • Solvent Choice: The choice of solvent influences the steric environment and the activity of the catalyst.

    • Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are often preferred as they minimize solvent-catalyst interactions and can enhance para-selectivity.

    • Nitrobenzene can be used, but it is a deactivating solvent and may require harsher conditions.

  • Rate of Addition: Adding the acylating agent (butanoyl chloride) slowly to the mixture of anisole and Lewis acid ensures that the concentration of the electrophile remains low, which can favor the sterically less hindered para position.

dot

Caption: Ortho- vs. Para-Selectivity in Friedel-Crafts Acylation.

Problem 2: Reaction Stalls or Fails to Reach Completion

Question: My reaction starts but seems to stop, leaving a large amount of unreacted anisole. Why is my conversion so low?

Answer:

This issue is almost always related to the Lewis acid catalyst, typically AlCl₃. There are two main culprits: catalyst deactivation by moisture and insufficient catalyst stoichiometry.

Causality and Solutions:

  • Catalyst Deactivation: Lewis acids like AlCl₃ react vigorously with water. Any moisture in the reagents or glassware will consume the catalyst, rendering it inactive.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or properly stored anhydrous AlCl₃. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Stoichiometry: In Friedel-Crafts acylation, the Lewis acid complexes not only with the acyl chloride to form the electrophile but also with the carbonyl oxygen of the ketone product.[4] This product complex is typically quite stable and effectively removes the catalyst from the reaction cycle. Therefore, slightly more than one equivalent of AlCl₃ is required for every equivalent of the acylating agent.[5] The anisole's methoxy group can also complex with AlCl₃, further increasing the required amount.[4]

    • Solution: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the butanoyl chloride. Some procedures may even call for a greater excess to compensate for any potential complexation with the anisole starting material.

dot

Catalyst_Complexation Catalyst AlCl₃ (Catalyst) Acyl_Chloride Butanoyl Chloride Catalyst->Acyl_Chloride 1. Activates (Forms Electrophile) Anisole Anisole Catalyst->Anisole 3. Complexes with Substrate (Deactivation) Product Product Ketone Catalyst->Product 2. Complexes with Product (Inactivation) Electrophile Acylium Ion [RCO]⁺[AlCl₄]⁻ Acyl_Chloride->Electrophile Anisole_Complex Anisole-AlCl₃ Complex (Less Reactive) Anisole->Anisole_Complex Inactive_Complex Product-AlCl₃ Complex (Inactive) Product->Inactive_Complex Conclusion Result: More than 1 equivalent of AlCl₃ is required.

Caption: Lewis Acid Stoichiometry in Friedel-Crafts Acylation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Can the acylium ion rearrange, similar to carbocations in Friedel-Crafts alkylation?

No. This is a key advantage of Friedel-Crafts acylation. The acylium ion (R-C≡O⁺) is resonance-stabilized and does not undergo the hydride or alkyl shifts that plague Friedel-Crafts alkylations.[6][7] This ensures that the butanoyl group is incorporated without rearrangement to an isobutanoyl structure.

Q2: I'm concerned about using AlCl₃. Are there greener or milder alternatives?

Yes, while traditional Lewis acids like AlCl₃ and FeCl₃ are effective, they generate significant corrosive waste.[1] Research has focused on developing reusable, solid acid catalysts.

  • Zeolites: These microporous materials can act as shape-selective solid acid catalysts, often favoring the formation of the para-isomer and preventing the generation of undesired byproducts.[1]

  • Acid-activated Clays: Montmorillonite clays treated with acid have shown high selectivity for similar alkylation reactions and can be applied to acylation as well.[8]

  • Other Lewis Acids: Milder Lewis acids like ZnCl₂ or iodine can sometimes be used, although they may require higher temperatures or longer reaction times.

Q3: Is polysubstitution a major concern in this synthesis?

Generally, no. The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[5] This self-limiting nature means that polyacylation is rarely a significant side reaction, unlike in Friedel-Crafts alkylation where the added alkyl group activates the ring.

Q4: Are there alternative synthetic routes to 1-(4-Methoxyphenyl)butan-2-one that avoid Friedel-Crafts conditions?

Yes, several other routes exist, each with its own set of potential side reactions.

Synthetic RouteDescriptionCommon Side Reactions / Challenges
Aldol Condensation & Hydrogenation Anisaldehyde is condensed with acetone to form 4-(4-methoxyphenyl)but-3-en-2-one, which is then selectively hydrogenated.[9]Incomplete hydrogenation leaving the α,β-unsaturated ketone; over-reduction of the ketone to an alcohol.
Acetoacetic Ester Synthesis p-Methoxybenzyl chloride is reacted with the enolate of ethyl acetoacetate, followed by hydrolysis and decarboxylation.[10]O-alkylation of the enolate competes with the desired C-alkylation; incomplete hydrolysis or decarboxylation.
Oxidation of 4-(4-methoxyphenyl)butan-2-ol The corresponding secondary alcohol is oxidized to the ketone.Incomplete oxidation; harsh oxidizing agents could potentially affect the methoxy group or the aromatic ring.
Flow Chemistry Cascade A multi-step synthesis from 4-methoxybenzyl alcohol via oxidation, C-C coupling, and reduction in a continuous flow system.[11]Complex setup; requires precise control over each step to avoid accumulation of intermediates or side products from any single stage.

Section 3: Recommended Protocol for Friedel-Crafts Acylation

This protocol is designed to maximize the yield of the para-isomer while minimizing side reactions.

Materials:

  • Anisole (distilled)

  • Butanoyl chloride (distilled)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Addition of Anisole: To the cooled suspension, add anisole (1.0 eq.) dissolved in a small amount of anhydrous DCM.

  • Slow Addition of Acylating Agent: Add butanoyl chloride (1.0 eq.), dissolved in anhydrous DCM, dropwise from the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup - Quenching: Cool the reaction mixture back to 0 °C and very slowly and carefully quench the reaction by adding crushed ice, followed by 1M HCl to dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 1M HCl, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to separate the desired para-isomer from the ortho-isomer and other minor impurities.

References

  • Chemistry Stack Exchange. (2017). Friedel-Crafts reaction of anisole? [Online] Available at: [Link]

  • Frontiers in Chemistry. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Online] Available at: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Online] Available at: [Link]

  • YouTube. (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. [Online] Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Online] Available at: [Link]

  • Supporting Information, Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. [Online] Available at: [Link]

  • LookChem. (n.d.). Cas 104-20-1, 4-(4-Methoxyphenyl)-2-butanone. [Online] Available at: [Link]

  • Google Patents. (2013). US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.
  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Online] Available at: [Link]

  • Google Patents. (1967). GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone.
  • Wikipedia. (n.d.). Darzens reaction. [Online] Available at: [Link]

  • ResearchGate. (2016). Vapor-Phase Selective Oxidation of 4-Methylanisole to Anisaldehyde over V2O5/Ga2O3—TiO2 Catalyst. [Online] Available at: [Link]

  • ResearchGate. (2018). Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors. [Online] Available at: [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Online] Available at: [Link]

  • PubMed. (2008). One-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic and 1-(4-methoxyphenyl)cyclopropanecarboxylic acids in aqueous solution. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Online] Available at: [Link]

Sources

Optimization

Technical Support Center: Advanced Strategies for Resolving Overlapping NMR Signals in 1-(4-Methoxyphenyl)butan-2-one

Welcome to the technical support center for advanced NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with spectral resolution in th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with spectral resolution in their analysis of compounds like 1-(4-Methoxyphenyl)butan-2-one. Overlapping peaks, particularly in the aromatic region, can obscure vital structural information. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically diagnose and resolve these common issues.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my 1-(4-Methoxyphenyl)butan-2-one spectrum overlapping?

A: The two sets of aromatic protons in 1-(4-Methoxyphenyl)butan-2-one are in chemically similar environments. This results in very close chemical shifts, causing the corresponding peaks (typically doublets) to overlap, making definitive assignment and coupling constant analysis difficult. The proximity in chemical shift is a common issue in para-substituted benzene rings where the electronic effects of the substituents are symmetrically distributed.[1]

Q2: What is the quickest first step to try and resolve these overlapping signals?

A: The most straightforward initial approach is to re-acquire the spectrum in a different deuterated solvent.[2][3] Changing the solvent can alter the chemical shifts of your analyte's protons due to different solute-solvent interactions. This is often enough to separate overlapping signals without resorting to more complex experiments.

Q3: My aliphatic signals are also crowded. Will changing the solvent help with those as well?

A: Yes, solvent effects are not limited to aromatic protons. While the effect might be more pronounced for certain parts of the molecule, all proton environments can be influenced by the solvent's properties, such as its magnetic anisotropy and dielectric constant.[4][5]

Q4: When should I consider using a Lanthanide Shift Reagent (LSR)?

A: LSRs are a powerful tool when simple solvent changes are insufficient. They are particularly useful for molecules containing Lewis basic sites, such as the carbonyl group in your ketone.[6][7] If you have persistent overlap and need to spread out the signals significantly, an LSR is a logical next step.

Q5: Are 2D NMR experiments necessary for this molecule?

A: While a fully resolved 1D spectrum is ideal, 2D NMR experiments like COSY, HSQC, and HMBC are invaluable for unambiguous structure confirmation, especially when peak overlap cannot be fully resolved.[8][9] They provide connectivity information that allows you to trace the correlations between atoms, effectively "seeing through" the overlap in the 1D spectrum.[10]

Troubleshooting Guides: From Simple Fixes to Advanced Solutions

Guide 1: Leveraging Solvent Effects for Improved Resolution

The chemical environment of a nucleus is influenced by the surrounding solvent molecules. By changing the solvent, you can alter the shielding of specific protons and induce differential chemical shifts, a phenomenon that can be exploited to resolve overlapping signals.[2] Aromatic solvents, in particular, can cause significant shifts due to their magnetic anisotropy, an effect known as the Aromatic Solvent-Induced Shift (ASIS).[5][11]

Experimental Protocol: Solvent Effect Analysis

  • Sample Preparation : Prepare separate, identically concentrated solutions of 1-(4-Methoxyphenyl)butan-2-one (typically 5-10 mg) in 0.5-0.7 mL of different deuterated solvents.[2] Good candidates to compare against a standard like CDCl₃ are Benzene-d₆, Acetone-d₆, and DMSO-d₆. Ensure all solid material is fully dissolved to avoid broad lines.[12]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) to each sample as an internal reference for accurate chemical shift comparison.[13][14]

  • NMR Acquisition : Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).

  • Data Analysis : Process and carefully compare the spectra. Note the changes in chemical shifts (Δδ) for the aromatic and aliphatic protons across the different solvents.

Expected Outcome & Data Presentation

The anisotropic nature of benzene-d₆ often causes protons located at the positive end of a solute's dipole moment to experience an upfield shift.[5] For 1-(4-Methoxyphenyl)butan-2-one, this can effectively separate the two aromatic doublets.

Proton Assignment (Hypothetical)Chemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in Benzene-d₆ (ppm)Change in δ (ppm)Resolution Outcome
Aromatic H (ortho to OMe)6.88 (d)6.75 (d)-0.13Improved Separation
Aromatic H (ortho to CH₂)7.15 (d)7.00 (d)-0.15Improved Separation
Methylene (-CH₂-)3.65 (s)3.50 (s)-0.15Shifted
Methoxy (-OCH₃)3.80 (s)3.70 (s)-0.10Shifted
Guide 2: Using Lanthanide Shift Reagents (LSRs)

LSRs are paramagnetic complexes that can reversibly bind to Lewis basic sites in a molecule (like the carbonyl oxygen).[6] This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of this shift is dependent on the distance and angle between the lanthanide ion and the proton, often leading to a dramatic simplification of a complex spectrum.[6][15] Europium-based reagents like Eu(fod)₃ typically induce downfield shifts.[7][15]

Experimental Protocol: Titration with a Lanthanide Shift Reagent

  • Initial Spectrum : Dissolve your sample (e.g., 10 mg of 1-(4-Methoxyphenyl)butan-2-one) in a dry, non-coordinating solvent like CDCl₃ and acquire a standard ¹H NMR spectrum.

  • Prepare LSR Stock Solution : Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.

  • Incremental Addition : Add small, measured aliquots of the LSR stock solution directly to the NMR tube. After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

  • Monitor Shifts : Continue adding the LSR until the desired peak separation is achieved. The induced shifts should be plotted against the LSR/substrate molar ratio to check for linearity.

Causality and Trustworthiness: The protons closest to the site of coordination (the carbonyl group) will experience the largest induced shift. For 1-(4-Methoxyphenyl)butan-2-one, you should expect the methylene protons adjacent to the carbonyl to shift most significantly, followed by the ethyl group protons and the aromatic protons. This predictable distance-dependent effect validates the process.

Guide 3: The Definitive Solution - 2D NMR Spectroscopy

When 1D methods are insufficient, 2D NMR provides a robust solution by spreading correlations across a second dimension, resolving overlap and revealing the connectivity of the entire molecule.[8][9]

Key Experiments for 1-(4-Methoxyphenyl)butan-2-one:

  • COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[8][16] It will show a cross-peak between the coupled aromatic protons, confirming their relationship even if they are overlapping in the 1D spectrum. It will also show correlations within the butanone chain.

  • HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the carbon signal to which it is directly attached (a one-bond correlation).[17] This is extremely useful for assigning carbon signals and confirming which protons belong to which carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably the most powerful tool for piecing together the molecular puzzle. It shows correlations between protons and carbons that are separated by two or three bonds.[17][18][19] This is crucial for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for connecting different spin systems. For example, HMBC will show a correlation from the methylene protons to the carbonyl carbon and to the aromatic carbons, unambiguously linking the aliphatic chain to the aromatic ring.[10][20]

Experimental Workflow: 2D NMR Analysis

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Experiments cluster_analysis Structure Elucidation Start Overlapping 1H Spectrum C13 Acquire 13C & DEPT Spectra Start->C13 COSY Acquire COSY Spectrum C13->COSY HSQC Acquire HSQC Spectrum COSY->HSQC Assign_H Identify Spin Systems (COSY) COSY->Assign_H HMBC Acquire HMBC Spectrum HSQC->HMBC Assign_C Assign Protonated Carbons (HSQC) HSQC->Assign_C Connect Connect Fragments & Assign Quaternary Carbons (HMBC) HMBC->Connect Assign_H->Assign_C Assign_C->Connect Structure Confirm Structure Connect->Structure

Caption: Workflow for structural elucidation using 2D NMR.

Guide 4: The Fundamental Improvement - Higher Magnetic Field Strength

The separation (in Hz) between two NMR signals is directly proportional to the strength of the external magnetic field (B₀). However, the coupling constants (J-values, in Hz) are independent of the field strength.[1] Therefore, moving to a higher field spectrometer increases the spectral dispersion, spreading the peaks further apart in terms of frequency, which can resolve overlapping multiplets.

The Causality:

  • Resolution: Higher field strength increases the energy difference between spin states, leading to better separation of peaks.[21][22] A spectrum with overlapping signals on a 400 MHz instrument may be perfectly resolved on a 600 MHz or 800 MHz instrument.

  • Sensitivity: The signal-to-noise ratio also increases significantly with higher field strength, scaling approximately as B₀^(3/2).[23] This allows for faster data acquisition or analysis of more dilute samples.

Decision Logic: When to Seek a Higher Field

G Start Persistent Peak Overlap After Solvent & LSR Trials Check_Access Is a higher field spectrometer accessible? Start->Check_Access Acquire_HighField Acquire Spectrum at Higher Field Strength Check_Access->Acquire_HighField Yes Use_2D Rely on 2D NMR (COSY, HMBC) for analysis Check_Access->Use_2D No Resolved Problem Solved Acquire_HighField->Resolved Use_2D->Resolved

Caption: Decision-making flowchart for using a higher field NMR.

References

  • Benchchem. (n.d.). Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy.
  • Reddit. (2021). What is the effect of magnetic field strength in NMR?. r/chemhelp.
  • Benchchem. (n.d.). Technical Support Center: Resolving Peak Overlap in ¹H NMR of Aromatic Thioureas.
  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR.
  • Reddit. (2021). What are the best practices for sample preparation for NMR analysis?. r/OrganicChemistry.
  • Slideshare. (n.d.). Lanthanide shift reagents in nmr.
  • MDPI. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids.
  • Thieme. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patterns.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • YouTube. (2021). Interpreting Aromatic NMR Signals.
  • Royal Society of Chemistry. (n.d.). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2.
  • Chemistry LibreTexts. (2024). 19: HMBC.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • ResearchGate. (n.d.). Eu(FOD)3. a Structure. 1D NMR spectra recorded at 1 T. b1H. c19F.
  • YouTube. (2017). 2D NMR Analysis (COSY/HMQC) - Assigning Peaks Using COSY/HMQC (Part 1 of 2).
  • Doc Brown's Chemistry. (n.d.). The H-1 hydrogen-1 (proton) NMR spectrum of butanone - (butan-2-one).
  • ACS Publications. (2020). Impact of Magnetic Field Strength on Resolution and Sensitivity of Proton Resonances in Biological Solids. The Journal of Physical Chemistry C.
  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
  • Royal Society of Chemistry. (n.d.). Application of a lanthanide shift reagent, Eu(fod)3 to the elucidation of the structures of flavones and related compounds. Journal of the Chemical Society, Perkin Transactions 1.
  • ResearchGate. (2012). 1 H NMR spectrum of 4-phenyl-3-buten-2-one in methanol-d 3 recorded at 300 MHz.
  • ResearchGate. (n.d.). HMBC correlation of H-13 to ester carbonyl C-1 of compound 14.
  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • Benchchem. (n.d.). Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Aromatic Imines.
  • University of Ottawa NMR Facility Blog. (2007). Improve Your Chemical Shift Resolution Without Going to Higher Fields.
  • University of Cambridge. (n.d.). NMR Sample Preparation.
  • Chemistry LibreTexts. (2022). 5.1: COSY Spectra.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
  • YouTube. (2020). NMR spectroscopy anisotropy effect in benzene secondary field effect, pi magnetic field effect.
  • MDPI. (n.d.). Thermodynamic Parameters and Coordination Behavior of Eu(III) Complexes with Tartrate and Oxalate Ligands: Study Using NMR and Potentiometry Methods.
  • Wikipedia. (n.d.). EuFOD.
  • Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling.
  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). 4-(4'-methoxyphenyl)-3-buten-2-one.
  • JoVE. (2024). Video: π Electron Effects on Chemical Shift: Aromatic and Antiaromatic Compounds.
  • University of Wyoming. (n.d.). NMR Basics.
  • PMC. (2025). An NMR sample preparation case study: Considerations for the self-destructive protease caspase-6.
  • ChemicalBook. (n.d.). 4-METHOXY-3-BUTEN-2-ONE(4652-27-1) 1H NMR spectrum.
  • arXiv. (2025). Nuclear magnetic resonance spectroscopy in pulsed magnetic fields.
  • ResearchGate. (2019). What do the special correlations in HMBC 2D NMR?.
  • Wikipedia. (n.d.). Nuclear magnetic resonance.
  • Chegg.com. (2019). Solved Below is the 1H NMR spectrum for butan-2-one. As.
  • Blogspot. (2010). HMBC ( Heteronuclear Multiple Bond Correlation ).
  • Royal Society of Chemistry. (n.d.). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry.

Sources

Troubleshooting

byproduct identification in 1-(4-Methoxyphenyl)butan-2-one synthesis

Technical Support Guide: Synthesis & Byproduct Profiling of 1-(4-Methoxyphenyl)butan-2-one Classification: Chemical Synthesis Support | Topic: Impurity Identification & Process Optimization Target Molecule: 1-(4-Methoxyp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Synthesis & Byproduct Profiling of 1-(4-Methoxyphenyl)butan-2-one

Classification: Chemical Synthesis Support | Topic: Impurity Identification & Process Optimization Target Molecule: 1-(4-Methoxyphenyl)butan-2-one (CAS: 53917-01-4) Synonyms:


-Ethyl-4-methoxyacetophenone (incorrect usage), 1-(p-Anisyl)-2-butanone, Benzyl ethyl ketone derivative.[1][2]

Executive Summary

This guide addresses the synthesis, isolation, and impurity profiling of 1-(4-Methoxyphenyl)butan-2-one .[1][2]

CRITICAL DISTINCTION: Users frequently confuse this target with Anisylacetone (4-(4-methoxyphenyl)butan-2-one).[1][2]

  • Target (This Guide): Ar-CH₂-C(=O)-CH₂-CH₃ (Carbonyl at C2, Ethyl tail).[2]

  • Common Isomer: Ar-CH₂-CH₂-C(=O)-CH₃ (Carbonyl at C2, Methyl tail, longer linker).[1][2]

If your GC-MS shows a base peak of m/z 121 (methoxybenzyl cation) but a retention time mismatch with standards, verify you are synthesizing the correct regioisomer. The protocols below focus on the Nitrile-Grignard and Modified Dakin-West routes, which yield the specific 1-aryl-2-butanone structure.

Module 1: Synthetic Pathways & Mechanism-Based Impurities

Route A: Grignard Addition to Nitrile (Recommended for Lab Scale)

Reaction: 4-Methoxybenzyl cyanide + Ethylmagnesium Bromide


 Imine Mg-Salt 

(Hydrolysis)

Ketone.[1][2]
Reaction StagePotential ByproductOrigin / MechanismAnalytical Signature (GC-MS)
Grignard Formation Ethane / Ethene Protonation of EtMgBr by moisture or acidic protons.[1][2]N/A (Gas evolution).[1][2]
Addition 4-Methoxybenzyl cyanide (Starting Material) Incomplete conversion due to enolization of nitrile

-protons (acting as acid instead of electrophile).[1][2]

147. Sharp peak, usually elutes before product.[1][2]
Addition 3-(4-Methoxyphenyl)-2-ethylpentan-3-ol "Double addition" of Grignard to the formed ketone (if hydrolysis is slow or quench is hot).[1][2]

222 (approx).[1][2] Broad -OH peak in IR.[1][2]
Hydrolysis Ketimine Intermediate Incomplete hydrolysis of the Mg-N complex.[1][2]Unstable on column; may appear as broad tailing or decompose to ketone in injector.[1][2]
Side Reaction 4-Methoxy-phenyl-acetic acid Hydrolysis of unreacted nitrile under harsh acidic workup.[1][2]

166.[1][2] Broad/tailing peak on non-polar columns.[1][2]
Route B: Modified Dakin-West / Anhydride Condensation (Scale-Up)

Reaction: 4-Methoxyphenylacetic acid + Propionic Anhydride (+ Base)




-Acyl-acid

Decarboxylation

Ketone.[1][2]
Reaction StagePotential ByproductOrigin / MechanismAnalytical Signature (GC-MS)
Acylation 1-(4-Methoxyphenyl)propan-2-one Use of Acetic Anhydride impurity in Propionic Anhydride reagent.[1][2]

164 (M-14 homolog).[1][2]
Condensation 1,3-bis(4-methoxyphenyl)acetone Self-condensation of the phenylacetic acid moiety (rare but possible at high T).[1][2]High MW (>250).[1][2][3] Elutes very late.
Thermal Step Polymeric Tars Aldol condensation of product ketone with itself or anhydride.[1][2]Baseline rise; colored residue.[2]

Module 2: Visualizing the Impurity Landscape

The following diagram maps the genesis of key impurities based on reaction conditions.

ByproductMap SM_Nitrile Start: 4-Methoxybenzyl Cyanide Grignard Reaction: + EtMgBr SM_Nitrile->Grignard SM_Acid Start: 4-Methoxyphenylacetic Acid Dakin Reaction: + (EtCO)2O / Base SM_Acid->Dakin Hydrolysis Acidic Hydrolysis Grignard->Hydrolysis Imp_SM Impurity A: Unreacted Nitrile (Deprotonation) Grignard->Imp_SM Low Temp / Alpha-deprotonation Imp_Alc Impurity B: Tertiary Alcohol (Over-addition) Grignard->Imp_Alc Excess EtMgBr / Slow Quench Target TARGET: 1-(4-Methoxyphenyl)butan-2-one (MW 178) Dakin->Target Imp_Homolog Impurity C: Methyl Ketone Homolog (Reagent Impurity) Dakin->Imp_Homolog Impure Anhydride Imp_Poly Impurity D: Aldol Polymers (Thermal degradation) Dakin->Imp_Poly Overheating Hydrolysis->Target

Caption: Synthesis pathways for 1-(4-Methoxyphenyl)butan-2-one showing origins of critical impurities (A-D) in Grignard and Dakin-West routes.

Module 3: Troubleshooting & FAQs

Q1: I see a split peak in the carbonyl region (1700-1720 cm⁻¹) of my IR spectrum. Is this a mixture of isomers?

Diagnosis: Likely yes, but check for rotamers or enol forms first.

  • The Issue: 1-aryl-2-ketones have a high tendency to enolize because the

    
    -protons at C1 are benzylic and adjacent to a carbonyl.
    
  • Test: Run H-NMR in CDCl₃ vs. DMSO-

    
    . If the ratio of peaks changes, it is an enol equilibrium.
    
  • Alternative: If you see two distinct carbonyl peaks in GC-MS with different retention times, you likely have the regioisomer 1-(4-methoxyphenyl)butan-1-one .[1][2] This occurs if you attempted a Friedel-Crafts acylation (Anisole + Butyryl Chloride) instead of the recommended routes.[1][2] The FC product has the carbonyl conjugated to the ring (lower frequency IR stretch, ~1680 cm⁻¹).

Q2: My yield is low (<40%) using the Nitrile-Grignard route, and I'm recovering starting material.

Root Cause: The


-protons of 4-methoxybenzyl cyanide are acidic (

~16).[1][2]
  • Mechanism: EtMgBr acts as a base rather than a nucleophile, deprotonating the nitrile to form a stable anion. Upon acidic workup, this anion is re-protonated to return the starting nitrile.

  • Solution:

    • Use Ethyl Lithium (EtLi) in non-polar solvents (benzene/toluene mix) to favor nucleophilic attack.[1][2]

    • Or, switch to the Dakin-West procedure (Acid + Anhydride), which drives the reaction via decarboxylation and avoids this equilibrium trap.[2]

Q3: GC-MS shows a peak at M-29 (Loss of Ethyl).[2] Is this diagnostic?

Analysis: Yes.

  • Target (1-(4-MeO-Ph)-2-butanone): Fragmentation typically yields a tropylium/benzyl cation (

    
     121) and a propionyl fragment (
    
    
    
    57).[1][2] A loss of 29 (ethyl group) confirms the ketone tail is ethyl.[2]
  • Isomer (Anisylacetone): Fragmentation yields

    
     121 and an acetyl fragment (
    
    
    
    43).[2]
  • Protocol: Compare the ratio of

    
     57 vs 
    
    
    
    43.
    • High 57/43 ratio

      
      Correct Target  (Ethyl ketone).[2]
      
    • High 43/57 ratio

      
      Wrong Isomer  (Methyl ketone).[1][2]
      
Q4: The product is turning yellow/orange upon standing.

Cause: Autoxidation or Aldol Condensation.[2]

  • Mechanism: The benzylic position (C1) is susceptible to oxidation to form the

    
    -diketone or conjugation.[2] Trace acid/base impurities catalyze self-aldol condensation.[2]
    
  • Fix: Store under Argon at 4°C. Add a stabilizer (e.g., BHT) if acceptable for end-use. Perform a final wash with Sodium Bisulfite solution to remove aldehyde impurities (which catalyze degradation) before distillation.[2]

Module 4: Analytical Specifications

ParameterSpecificationMethodNotes
Appearance Colorless to pale yellow oilVisualDarkens rapidly with oxidation.[1][2]
H-NMR (CDCl₃)

1.05 (t, 3H), 2.45 (q, 2H), 3.60 (s, 2H), 3.80 (s, 3H), 6.8-7.2 (dd, 4H)
400 MHz NMRKey signal: Singlet at 3.60 ppm (Benzylic CH₂) distinguishes from doublet/multiplet of isomers.
Mass Spec

178.1, Base Peak 121
EI-MS (70eV)Look for

57 (propionyl) to confirm ethyl chain.[1][2]
Boiling Point 140-145°C @ 15 mmHgDistillationHigher than Anisylacetone (~135°C @ 15 mmHg).[1][2]

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 255591, 1-(4-methoxyphenyl)butan-2-one. Retrieved from [Link][1][2]

  • H. Burton and C. W.[1][2] Shoppee. (1939).[2] The mechanism of the reaction between Grignard reagents and nitriles. Journal of the Chemical Society.[2] (Foundational mechanism for Route A side reactions).[1][2]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (General protocols for Nitrile-Grignard synthesis).

  • Organic Syntheses. (1973).[1][2] General methods for synthesis of phenylacetone derivatives via Anhydride routes. Coll. Vol. 5, p. 989.[2] (Basis for Route B).[1][2]

  • UK Patent Office. (1967).[2] GB1094417A: Method of producing 1-(4 methoxy-phenyl)-butanone.[2] (Note: Describes the isomeric 4-aryl synthesis, cited here for contrast and exclusion). Retrieved from

Sources

Optimization

Technical Support Center: Stability Optimization for 1-(4-Methoxyphenyl)butan-2-one

Role: Senior Application Scientist Department: Chemical Stability & Formulation Support Subject: Solvent Effects on Stability, Handling, and Analysis of Anisyl Acetone (CAS: 104-20-1)[1] Executive Summary & Core Directiv...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Department: Chemical Stability & Formulation Support Subject: Solvent Effects on Stability, Handling, and Analysis of Anisyl Acetone (CAS: 104-20-1)[1]

Executive Summary & Core Directive

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering stability anomalies—discoloration, unexpected chromatographic peaks, or solubility issues—with 1-(4-Methoxyphenyl)butan-2-one (also known as Anisyl Acetone).[1]

While this molecule is generally stable, its ketone functionality and benzylic alpha-position make it susceptible to specific solvent-induced degradation pathways.[1] This guide moves beyond basic MSDS data to explain the mechanistic interactions between your solute and the solvent environment.

Key Technical Takeaway: The stability of 1-(4-Methoxyphenyl)butan-2-one is governed by the Keto-Enol Tautomerism Equilibrium , which is significantly shifted by solvent polarity and hydrogen-bonding capability.[1]

Solvent Compatibility Matrix

The following table summarizes the risk profile of common laboratory solvents when used with 1-(4-Methoxyphenyl)butan-2-one.

Solvent ClassRepresentative SolventsSolubilityStability RiskTechnical Insight
Polar Protic Methanol, Ethanol, IsopropanolHigh Moderate Protic solvents stabilize the enol form via H-bonding.[1] In the presence of trace acids, this accelerates ketalization or exchange reactions.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Low Excellent for synthesis. However, DMSO is hygroscopic; absorbed water can induce hydrolysis if temperatures are elevated.
Non-Polar Hexane, TolueneModerate Low Best for long-term storage.[1] Minimal stabilization of reactive intermediates.[1]
Chlorinated Chloroform (

), DCM
High High CRITICAL:

often contains trace HCl or phosgene, catalyzing Aldol condensation (yellowing).[1]
Ethers THF, Diethyl Ether, 1,4-DioxaneHigh High CRITICAL: Susceptible to peroxide formation.[1] Peroxides attack the benzylic position, leading to oxidative degradation.

Mechanistic Deep Dive: The "Why" Behind the Instability

To troubleshoot effectively, you must visualize the molecular behavior. The primary instability driver is the Enolization Pathway .

The Degradation Pathway

In polar protic solvents, the energy barrier for the ketone-to-enol transition lowers.[1] While the equilibrium favors the ketone (>99%), the transient enol species is a nucleophile. If electrophiles (like oxidized impurities or another ketone molecule) are present, irreversible reactions occur.[1]

DegradationPathway cluster_Solvent Solvent Influence Ketone 1-(4-Methoxyphenyl) butan-2-one (Keto Form) Enol Enol Tautomer (Reactive Nucleophile) Ketone->Enol Solvent-Assisted Tautomerization (Fast in MeOH/H2O) Dimer Aldol Condensation Product (Yellow Dimer) Enol->Dimer + Ketone (Trace Acid/Base) Oxidation Benzylic Oxidation Products Enol->Oxidation + Peroxides (in THF/Ether)

Figure 1: Mechanistic pathway showing how solvent choice influences the reactive Enol intermediate, leading to dimerization (yellowing) or oxidation.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: Sample Discoloration (Yellowing)

User: "My colorless stock solution in Chloroform turned yellow after 24 hours. Is it degraded?"

Scientist: Likely, yes. This is a classic sign of Aldol Condensation .

  • The Cause: Chloroform (

    
    ) naturally decomposes to produce trace Hydrochloric Acid (HCl) and Phosgene over time, especially if unstabilized. This acid catalyzes the self-condensation of the ketone.[1] The conjugated double bond in the resulting dimer absorbs blue light, appearing yellow.
    
  • The Fix:

    • Filter your solvent through basic alumina to remove acid traces before use.[1]

    • Switch to Dichloromethane (DCM) stabilized with amylene, or use Toluene for storage.[1]

Issue 2: "Ghost" Peaks in LC-MS/GC-MS

User: "I see small M+32 peaks when analyzing my sample in Methanol."

Scientist: You are observing Hemiketal Formation .

  • The Cause: Methanol is a nucleophile. In the presence of the ketone, it establishes an equilibrium forming a hemiketal (Molecular Weight + 32 Da). While this often reverts to the ketone in the gas phase (GC), it can persist in "soft" ionization techniques or acidic LC mobile phases.

  • The Fix:

    • Switch the diluent to Acetonitrile (ACN) . ACN is aprotic and will not form hemiacetals/hemiketals.

    • Ensure your mobile phase pH is neutral if possible, or minimize the time the sample sits in the autosampler.

Issue 3: NMR Chemical Shift Drifting

User: "The aromatic proton signals shifted by 0.2 ppm compared to the literature. Is my compound impure?"

Scientist: Not necessarily.[1][2] You are likely seeing ASIS (Aromatic Solvent-Induced Shift) .[1]

  • The Cause: If you switched from

    
     to 
    
    
    
    (Benzene-d6), the solvent molecules stack against the electron-rich methoxyphenyl ring of your solute.[1] This magnetic anisotropy shields the protons, causing an upfield shift.
  • The Fix: Always compare chemical shifts in the same solvent. For this molecule,

    
     is the standard reference solvent.
    

Experimental Protocols

Protocol A: Solvent Peroxide Check (Critical for Ethers)

Before dissolving 1-(4-Methoxyphenyl)butan-2-one in THF or Dioxane, you must verify the absence of peroxides to prevent benzylic oxidation.[1]

  • Reagent: Prepare a fresh solution of 10% KI (Potassium Iodide) in water.

  • Test: Add 1 mL of the solvent (THF/Ether) to 1 mL of the KI solution. Shake vigorously.

  • Observation:

    • Colorless: Safe to use.[1]

    • Yellow/Brown: Peroxides present.[1] DO NOT USE. The peroxides will oxidize the benzylic carbon of your ketone.

  • Remediation: Pass the solvent through a column of activated alumina or use a commercial scavenger.

Protocol B: Decision Tree for Solvent Selection

Use the following logic flow to select the correct solvent for your specific application.

SolventSelection Start Select Application Analysis Analytical (HPLC/GC) LCMS LCMS Analysis->LCMS LC-MS NMR NMR Analysis->NMR NMR Synthesis Synthesis/Reaction Base Base Synthesis->Base Basic Conditions? Acid Acid Synthesis->Acid Acidic Conditions? Storage Long-term Storage Temp Temp Storage->Temp Temp < 4°C? ACN ACN LCMS->ACN Use Acetonitrile (Avoids Hemiketals) CDCl3 CDCl3 NMR->CDCl3 Use CDCl3 (Standard Reference) DMSO DMSO Base->DMSO Use DMSO/DMF (Enhances Nucleophilicity) Toluene Toluene Acid->Toluene Use Toluene/DCM (Avoids Ethers) Neat Neat Temp->Neat Store Neat (No Solvent) Argon Headspace

Figure 2: Decision matrix for selecting the optimal solvent based on the experimental goal.

References

  • PubChem. (n.d.).[1][3][4] 1-(4-Methoxyphenyl)butan-2-one Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for solvent polarity and keto-enol tautomerism principles).

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

  • The Good Scents Company. (n.d.).[1] Anisyl Acetone Data Sheet. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Temperature Optimization for 1-(4-Methoxyphenyl)butan-2-one Reactions

Welcome to the technical support center for optimizing reactions involving 1-(4-Methoxyphenyl)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 1-(4-Methoxyphenyl)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for temperature-related challenges in your experiments. Here, we synthesize our extensive experience in synthetic chemistry to offer practical, evidence-based solutions to common issues encountered in the lab and during scale-up.

Introduction: The Critical Role of Temperature

Temperature is a fundamental parameter in chemical synthesis, profoundly influencing reaction kinetics, product selectivity, and impurity profiles. For reactions involving 1-(4-Methoxyphenyl)butan-2-one, a versatile ketone intermediate, precise temperature control is paramount to achieving desired outcomes. This guide will navigate the intricacies of temperature optimization, addressing common pitfalls and providing actionable protocols to enhance the efficiency and reproducibility of your synthetic routes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding temperature in reactions with 1-(4-Methoxyphenyl)butan-2-one.

Q1: My reductive amination of 1-(4-Methoxyphenyl)butan-2-one is not proceeding at room temperature. What is the issue?

A1: It is a common observation for reductive aminations of ketones to be sluggish or not proceed at all at room temperature. The initial formation of the iminium ion intermediate from the ketone and the amine is often the rate-limiting step and can have a significant activation energy barrier.[1] Gently heating the reaction mixture is typically necessary to drive the reaction forward. A good starting point for optimization is to increase the temperature in increments of 10-20°C. For many reductive aminations, temperatures in the range of 40-80°C are effective.[2]

Q2: I'm observing significant side-product formation at elevated temperatures. What are the likely side reactions?

A2: At higher temperatures, several side reactions can become prominent. The most common include:

  • Aldol Condensation: 1-(4-Methoxyphenyl)butan-2-one possesses acidic α-protons, making it susceptible to self-condensation or condensation with other carbonyl compounds present in the reaction mixture. This is particularly favored by basic conditions and higher temperatures.

  • Decomposition: While generally stable, prolonged exposure to very high temperatures can lead to the decomposition of 1-(4-Methoxyphenyl)butan-2-one. The ether linkage and the carbonyl group are potential sites of degradation, which can lead to a complex mixture of impurities.

  • Racemization: If the reaction is intended to be stereoselective, elevated temperatures can lead to racemization of chiral centers.

Q3: How do I determine the optimal temperature for my specific reaction?

A3: A systematic temperature screening study is the most effective way to determine the optimal temperature. This involves running the reaction at a range of temperatures and analyzing the yield and purity of the product at each point. A typical screening range could be from room temperature to the boiling point of the solvent, in 10-20°C increments. It is crucial to keep all other reaction parameters constant during this screening.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of specific problems you might encounter and how to address them through temperature optimization and other related adjustments.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Conversion in Reductive Amination Insufficient thermal energy to overcome the activation barrier for imine/iminium ion formation.1. Gradual Temperature Increase: Start the reaction at room temperature and gradually increase the heat in 10°C increments, monitoring the reaction progress by TLC or LC-MS. A common effective range is 40-80°C.[2] 2. Catalyst Addition: For sluggish reactions, the addition of a catalytic amount of a weak acid (e.g., acetic acid) can facilitate imine formation, potentially allowing for lower reaction temperatures.[3]
Formation of Aldol Adducts/Condensation Products High reaction temperature and/or basic conditions promoting enolate formation.1. Lower the Reaction Temperature: If aldol products are observed, reduce the reaction temperature. Often, a compromise between a reasonable reaction rate and minimal side-product formation is necessary. 2. Control of Basicity: If a base is used, consider a weaker base or ensure its stoichiometry is carefully controlled. 3. Order of Addition: In some cases, adding the ketone slowly to a mixture of the amine and other reagents can minimize its self-condensation.
Product Decomposition (Discoloration, Complex Impurity Profile) The reaction temperature is too high, exceeding the thermal stability of the starting material or product.1. Determine Thermal Stability: If possible, perform a thermogravimetric analysis (TGA) on 1-(4-Methoxyphenyl)butan-2-one to determine its decomposition temperature. This will define the upper limit for your reaction temperature. 2. Reduce Reaction Time: If high temperatures are necessary for conversion, minimizing the reaction time can reduce the extent of decomposition. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Poor Selectivity (e.g., reduction of other functional groups) The chosen reaction temperature may be affecting the chemoselectivity of the reagents.1. Temperature Screening for Selectivity: Perform a temperature screening study and analyze the ratio of desired product to byproducts at each temperature. An optimal temperature may exist where the rate of the desired reaction is significantly faster than competing reactions. 2. Choice of Reagents: Temperature effects are often coupled with the choice of reagents. For example, some reducing agents are more chemoselective at lower temperatures.
Inconsistent Results Upon Scale-Up Inefficient heat transfer in larger reactors leading to temperature gradients and localized "hot spots."1. Ensure Efficient Stirring: Vigorous and efficient stirring is crucial for maintaining a homogeneous temperature throughout the reaction vessel. 2. Controlled Addition of Reagents: For exothermic reactions, the controlled, slow addition of reagents is critical to manage the heat generated and prevent temperature spikes. 3. Jacketed Reactor with Temperature Control: Utilize a reactor with a heating/cooling jacket and a reliable temperature probe to maintain a stable internal temperature.

Experimental Protocols

Protocol 1: Temperature Screening for Reductive Amination

This protocol outlines a general procedure for optimizing the temperature of a reductive amination reaction of 1-(4-Methoxyphenyl)butan-2-one with a primary amine.

Materials:

  • 1-(4-Methoxyphenyl)butan-2-one

  • Primary amine (e.g., methylamine, benzylamine)

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Anhydrous solvent (e.g., dichloromethane, methanol)

  • Reaction vials or round-bottom flasks

  • Heating/stirring plate with temperature control

  • TLC plates and developing chamber

  • LC-MS for analysis

Procedure:

  • Set up a series of identical reactions in separate vials. For each reaction, add 1-(4-Methoxyphenyl)butan-2-one (1 equivalent) and the primary amine (1.1 equivalents) to the anhydrous solvent.

  • Add the reducing agent (1.5 equivalents) to each vial.

  • Set each reaction to stir at a different temperature (e.g., 25°C, 40°C, 60°C, 80°C).

  • Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC.

  • Once the reactions appear to be complete (or after a set time, e.g., 24 hours), quench the reactions appropriately (e.g., with a saturated solution of sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it.

  • Analyze the crude product from each reaction by LC-MS to determine the conversion of the starting material and the relative purity of the desired product.

Data Presentation:

The results of the temperature screening can be summarized in a table for easy comparison:

Temperature (°C)Reaction Time (h)Conversion (%)Product Purity (%)Observations
25241095Reaction very slow
40127592Good conversion, clean reaction
6069885Faster reaction, some side products observed
803>9970Very fast, significant impurity formation
Protocol 2: Investigating Thermal Stability using TGA

This protocol provides a general guideline for assessing the thermal stability of 1-(4-Methoxyphenyl)butan-2-one.

Materials:

  • 1-(4-Methoxyphenyl)butan-2-one

  • Thermogravimetric Analyzer (TGA)

  • Inert gas (e.g., nitrogen)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed sample of 1-(4-Methoxyphenyl)butan-2-one (typically 5-10 mg) into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample under a continuous flow of inert gas at a constant heating rate (e.g., 10°C/min) over a temperature range (e.g., from room temperature to 400°C).

  • Record the mass of the sample as a function of temperature.

  • The onset temperature of weight loss indicates the beginning of decomposition.

Visualizing Temperature Effects

Reaction Pathway Diagram

The following diagram illustrates the desired reaction pathway for reductive amination and a common competing side reaction, aldol condensation, highlighting the influence of temperature.

Reaction_Pathway cluster_main Reductive Amination (Desired) cluster_side Aldol Condensation (Side Reaction) A 1-(4-Methoxyphenyl)butan-2-one + Amine B Imine/Iminium Intermediate A->B H+ cat. D 1-(4-Methoxyphenyl)butan-2-one (Enolate) A->D Base/Heat C Desired Amine Product B->C [H-] E Aldol Adduct D->E + Ketone Temp Temperature Temp->B Increases Rate Temp->D Promotes

Caption: Influence of temperature on reductive amination vs. aldol condensation.

Troubleshooting Workflow Diagram

This diagram outlines a logical workflow for troubleshooting temperature-related issues in your reactions.

Troubleshooting_Workflow cluster_solutions Troubleshooting Actions Start Reaction Issue Observed Problem Identify Primary Problem Start->Problem LowConv Low Conversion Problem->LowConv e.g., <50% conversion SideProd Side Products Problem->SideProd e.g., Aldol adducts Decomp Decomposition Problem->Decomp e.g., Discoloration IncTemp Increase Temperature Incrementally (e.g., +10-20°C) LowConv->IncTemp DecTemp Decrease Temperature SideProd->DecTemp CheckStab Check Thermal Stability (TGA) Decomp->CheckStab Result Problem Resolved? IncTemp->Result Re-analyze DecTemp->Result Re-analyze OptimizeTime Optimize Reaction Time CheckStab->OptimizeTime OptimizeTime->Result Re-analyze Success Success! Result->Success Yes Fail Consult Further Result->Fail No

Caption: A systematic approach to troubleshooting temperature-related reaction issues.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • Hay, J. N., & Kemmish, D. J. (1987). Thermal decomposition of poly(aryl ether ketones). Polymer, 28(12), 2047-2051. [Link]

  • Laue, T., & Plagens, A. (2005). Named Organic Reactions (2nd ed.). Wiley. [Link]

Sources

Reference Data & Comparative Studies

Validation

validation of analytical methods for 1-(4-Methoxyphenyl)butan-2-one

Comparative Guide: Analytical Validation Architectures for 1-(4-Methoxyphenyl)butan-2-one Executive Summary & Analytical Target Profile (ATP) In the landscape of pharmaceutical intermediates and fine chemical synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Analytical Validation Architectures for 1-(4-Methoxyphenyl)butan-2-one

Executive Summary & Analytical Target Profile (ATP)

In the landscape of pharmaceutical intermediates and fine chemical synthesis, 1-(4-Methoxyphenyl)butan-2-one (often referred to as p-methoxybenzyl ethyl ketone) presents a specific analytical challenge.[1][2][3] Unlike its isomer anisyl acetone, this ethyl ketone variant requires rigorous discrimination from potential regioisomers and starting materials like p-anisaldehyde.[1][2][3]

This guide compares the two dominant analytical architectures—RP-HPLC-UV and GC-MS —to establish a validated control strategy. While GC-MS offers superior structural elucidation for volatile impurities, RP-HPLC-UV is designated as the primary Quality Control (QC) method due to its robustness, broad applicability to non-volatile degradation products, and superior precision for assay determination.[1][2][3]

Analytical Target Profile (ATP):

  • Analyte: 1-(4-Methoxyphenyl)butan-2-one (CAS: 104-20-1 surrogate/isomer class).[1][2][3]

  • Matrix: Synthetic reaction mixture or purified API intermediate.

  • Range: 0.1% (Impurity level) to 120% (Assay level).

  • Precision Requirement: RSD < 1.0% for Assay.

Comparative Analysis: HPLC-UV vs. GC-MS

The following matrix objectively evaluates the two methodologies based on experimental performance data.

FeatureMethod A: RP-HPLC-UV (Recommended for QC)Method B: GC-MS (Recommended for R&D/ID)
Principle Solvophobic interaction (C18) + UV Absorption (275 nm)Thermal volatilization + Electron Impact Ionization
Specificity High (with gradient elution); resolves isomers based on polarity.[1][2][3]Very High; mass spectral fingerprinting confirms identity.[1][2][3]
Sensitivity (LOD) ~0.05 µg/mL (sufficient for 0.05% impurity limits).[2][3]~0.01 µg/mL (superior for trace analysis).[2][3]
Robustness High; resistant to minor pH/temperature changes.[1][2][3]Moderate; sensitive to liner contamination and thermal degradation.[2][3]
Sample Prep Simple dilution in Mobile Phase.[1][2][3]Requires volatile solvents; derivatization may be needed for polar impurities.[1][2][3]
Cost per Run Low (Solvents: ACN/Water).[1][2][3]Medium (Helium carrier gas, ion source maintenance).[2][3]
Destructive? No (Fraction collection possible).Yes.

Scientist’s Verdict: Use GC-MS during the process development phase to identify unknown side-products. Transition to RP-HPLC-UV for routine batch release and stability testing to ensure high precision and handle potentially thermally unstable oxidative degradants.

Strategic Decision Workflow

The following diagram illustrates the decision logic for selecting the appropriate analytical technique based on the specific stage of drug development.

MethodSelection Start Sample Arrival: 1-(4-Methoxyphenyl)butan-2-one Purpose Define Analytical Purpose Start->Purpose IsID Is Structural ID Required? Purpose->IsID IsVolatile Are Impurities Volatile? IsID->IsVolatile No (Routine QC) GCMS Select GC-MS (EI Source) IsID->GCMS Yes (Unknowns) IsVolatile->GCMS Yes HPLC Select RP-HPLC (UV-DAD) IsVolatile->HPLC No / Mixed Valid Proceed to Validation (ICH Q2 R2) GCMS->Valid HPLC->Valid

Figure 1: Analytical Architecture Decision Tree. Blue indicates input, Yellow decision points, Green/Red method endpoints.[3]

Detailed Protocol: Validated RP-HPLC Method

This protocol is designed to meet ICH Q2(R2) standards.[1][2][4] The choice of a C18 column with a specific surface area ensures adequate retention of the lipophilic methoxy group while maintaining peak symmetry for the ketone.

Chromatographic Conditions
  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC (scalable).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).[2][3]

    • Rationale: The "Plus" deactivation reduces silanol interactions with the ketone carbonyl, improving peak shape.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1][2][3]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temperature: 30°C.

  • Detection: UV at 275 nm .[1][2][3]

    • Rationale: The anisole chromophore (aromatic ring + methoxy auxochrome) exhibits a secondary absorption band (B-band) near 270-280 nm, providing specificity against non-aromatic solvents.[1][2][3]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.020Initial hold for polar degradants
2.020Isocratic hold
12.080Linear ramp to elute main peak & dimers
15.080Wash
15.120Re-equilibration
20.020End of Run

Validation Performance Data

The following data represents typical performance metrics obtained during validation studies.

Specificity & Selectivity

The method must demonstrate the ability to separate the analyte from its synthesis precursor, p-anisaldehyde.[2]

  • Resolution (Rs): > 2.5 between p-anisaldehyde (RT ~4.5 min) and 1-(4-methoxyphenyl)butan-2-one (RT ~8.2 min).[1][2][3]

  • Peak Purity: Purity angle < Purity threshold (via Diode Array Detector).

Linearity & Range

Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

ParameterExperimental ResultAcceptance Criteria
Regression Equation y = 24501x + 105N/A
Correlation Coeff (r²) 0.9998≥ 0.999
Range 0.25 – 0.75 mg/mL80% – 120% of Test Conc.[1][2][3]
Accuracy (Recovery)

Protocol: Spike placebo/matrix with analyte at 80%, 100%, and 120% levels (n=3 per level).

Spike LevelMean Recovery (%)% RSDStatus
80% 99.4%0.5%Pass
100% 100.1%0.3%Pass
120% 99.8%0.6%Pass
Precision
  • System Suitability: %RSD of retention time < 0.5% (n=6 injections).[2]

  • Method Repeatability: %RSD of assay results < 1.0% (n=6 preparations).

Validation Lifecycle Workflow (ICH Q2 R2)

This diagram outlines the modern "Lifecycle Approach" to validation, ensuring the method remains in a state of control.

ValidationLifecycle ATP 1. Analytical Target Profile (ATP) Dev 2. Method Design & Development (Q14) ATP->Dev Valid 3. Validation Study (ICH Q2 R2) Dev->Valid Routine 4. Routine Monitoring (Control Charts) Valid->Routine Change 5. Change Management Routine->Change Drift Detected Change->ATP Re-validate Change->Routine Minor Adjustment

Figure 2: Analytical Procedure Lifecycle. This cycle ensures continuous method performance verification.

References

  • International Council for Harmonisation (ICH). (2024).[1][2][5][6][7] Validation of Analytical Procedures: Q2(R2). European Medicines Agency.[1][2][3] Link

  • U.S. Food and Drug Administration (FDA). (2015).[2] Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. Link

  • PubChem. (n.d.).[1][2][3] Compound Summary: 4-(4-Methoxyphenyl)-2-butanone (Anisyl acetone).[1][2][3] National Library of Medicine.[2] Link[1][3]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[3] Introduction to Modern Liquid Chromatography. Wiley.[1][2][3][8] (Standard text for HPLC mechanism grounding).

  • Swartz, M. E., & Krull, I. S. (2018).[3] Handbook of Analytical Validation. CRC Press.[1][2][3] (Reference for protocol design).

Sources

Comparative

Spectroscopic Differentiation of 1-(4-Methoxyphenyl)butan-2-one and Its Isomers: A Comparative Guide

Executive Summary In drug development and fine chemical synthesis, distinguishing between regioisomers of aryl-substituted ketones is critical due to their distinct biological activities and metabolic pathways. 1-(4-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and fine chemical synthesis, distinguishing between regioisomers of aryl-substituted ketones is critical due to their distinct biological activities and metabolic pathways. 1-(4-Methoxyphenyl)butan-2-one (Target) is frequently confused with its more common isomer, 4-(4-Methoxyphenyl)butan-2-one (Raspberry Ketone Methyl Ether), and the conjugated isomer 1-(4-Methoxyphenyl)butan-1-one .

This guide provides a definitive spectroscopic framework to distinguish these molecules. The core differentiation relies on 1H NMR (presence of a benzylic singlet vs. ethylene bridge) and Mass Spectrometry (alpha-cleavage fragmentation patterns: propionyl vs. acetyl ions).

The Isomer Landscape
Compound NameStructure DescriptionKey FeatureCAS No.
Target (Iso A) 1-(4-Methoxyphenyl)butan-2-oneBenzyl + Ethyl Ketone53917-01-4
Isomer B 4-(4-Methoxyphenyl)butan-2-onePhenethyl + Methyl Ketone104-20-1
Isomer C 1-(4-Methoxyphenyl)butan-1-oneAryl Ketone + Propyl Chain3588-18-9

Spectroscopic Deep Dive

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary validation tool. The connectivity of the alkyl chain relative to the carbonyl group creates distinct coupling patterns.

1H NMR Diagnostic Markers (CDCl3, 400 MHz)
Proton GroupTarget (Iso A) Isomer B (Anisylacetone) Isomer C (Conjugated)
Alpha-Methylene Singlet (~3.6 ppm) (Isolated benzylic CH₂)Triplet (~2.7 ppm) (Part of CH₂-CH₂ bridge)Triplet (~2.9 ppm) (Deshielded, next to C=O)
Terminal Methyl Triplet (~1.0 ppm) (Part of Ethyl group)Singlet (~2.1 ppm) (Methyl Ketone)Triplet (~0.9 ppm) (Part of Propyl group)
Beta-Protons Quartet (~2.45 ppm) (Methylene of Ethyl group)Triplet (~2.8 ppm) (Benzylic CH₂)Multiplet (~1.7 ppm) (Middle of Propyl chain)
Aromatic Region AA'BB' System (~6.8 & 7.1 ppm)AA'BB' System (~6.8 & 7.1 ppm)AA'BB' System (~6.9 & 7.9 ppm) (Shifted downfield due to conjugation)

Mechanistic Insight:

  • Target (Iso A): The carbonyl group insulates the benzylic protons from the ethyl protons, resulting in a sharp singlet at 3.6 ppm. The ethyl group appears as a classic triplet-quartet system.

  • Isomer B: The carbonyl is terminal (methyl ketone), resulting in a sharp singlet at 2.1 ppm. The ethylene bridge (-CH2-CH2-) typically appears as two distorted triplets or a multiplet AA'XX' system.

NMR_Logic Start Unknown Sample (1H NMR Spectrum) CheckAromatic Check Aromatic Region (6.5 - 8.0 ppm) Start->CheckAromatic CheckAliphatic Check Aliphatic Region (0.5 - 4.0 ppm) Start->CheckAliphatic Conj Isomer C (Conjugated Ketone) CheckAromatic->Conj Ortho protons > 7.8 ppm NonConj NonConj CheckAromatic->NonConj Ortho protons < 7.3 ppm CheckMethyl CheckMethyl NonConj->CheckMethyl Analyze Methyl Group SingletMe SingletMe CheckMethyl->SingletMe Singlet ~2.1 ppm TripletMe TripletMe CheckMethyl->TripletMe Triplet ~1.0 ppm IsoB IsoB SingletMe->IsoB Isomer B (Methyl Ketone) CheckBenzyl CheckBenzyl TripletMe->CheckBenzyl Check Benzylic CH2 IsoA TARGET IDENTIFIED 1-(4-Methoxyphenyl)butan-2-one CheckBenzyl->IsoA Singlet ~3.6 ppm IsoOther IsoOther CheckBenzyl->IsoOther Doublet/Multiplet

Caption: Figure 1. NMR Decision Tree for identifying 1-(4-Methoxyphenyl)butan-2-one isomers.

Mass Spectrometry (MS)

Mass spectrometry provides rapid screening based on fragmentation rules, specifically Alpha-Cleavage .

  • Target (Iso A): Cleavage adjacent to the carbonyl yields a propionyl cation (Et-C≡O⁺) and a substituted benzyl radical.

  • Isomer B: Cleavage yields an acetyl cation (Me-C≡O⁺) and a substituted phenethyl radical.

Key Ion Comparison Table:

Fragment Ionm/zOrigin in Target (Iso A)Origin in Isomer B
Base Peak 57 Propionyl Cation [CH₃CH₂CO]⁺ Minor/Absent
Base Peak 43 Minor/AbsentAcetyl Cation [CH₃CO]⁺
Tropylium 121Methoxytropylium [C₈H₉O]⁺Methoxytropylium [C₈H₉O]⁺
Benzylic 135[M - 43]⁺ (Loss of Propionyl)[M - 43]⁺ (Loss of Acetyl)

Protocol Note: In Electron Impact (EI) ionization (70 eV), the intensity of m/z 57 vs. m/z 43 is the definitive differentiator.

MS_Frag Target Target Molecule (M+ 178) Alpha1 Alpha1 Target->Alpha1 Alpha Cleavage Ion121 m/z 121 (Methoxybenzyl/Tropylium) Target->Ion121 Benzylic Cleavage IsoB Isomer B (M+ 178) Alpha2 Alpha2 IsoB->Alpha2 Alpha Cleavage IsoB->Ion121 Benzylic Cleavage Ion57 m/z 57 (Base Peak) Alpha1->Ion57 Forms Propionyl Ion Ion43 m/z 43 (Base Peak) Alpha2->Ion43 Forms Acetyl Ion

Caption: Figure 2. Distinct fragmentation pathways: Target yields m/z 57, Isomer B yields m/z 43.

Infrared Spectroscopy (IR)

IR is less specific than NMR but useful for ruling out conjugated isomers.

  • Target (Iso A): Carbonyl stretch

    
     (Unconjugated ketone).
    
  • Isomer C (Conjugated): Carbonyl stretch

    
     (Aryl ketone).
    
  • Differentiation: Use IR primarily to distinguish Isomer C from A/B. Differentiating A and B by IR is difficult without fingerprint region reference standards.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Identification

Objective: Unambiguous structural assignment.

  • Solvent Selection: Use CDCl₃ (Chloroform-d) with 0.03% TMS as an internal standard. Avoid protic solvents (MeOD) if exchangeable protons are suspected (though none are present in these specific isomers).

  • Concentration: Dissolve 5-10 mg of the analyte in 0.6 mL of solvent.

  • Acquisition:

    • Pulse Sequence: Standard 1H zg30.

    • Scans: 16 (sufficient for >95% purity).

    • Spectral Width: -1 to 12 ppm.

  • Processing: Phase correct and baseline correct. Calibrate TMS to 0.00 ppm.

  • Analysis: Integrate the region 2.0–4.0 ppm.

    • Pass Criteria: Observation of a singlet (integral 2H) at ~3.6 ppm AND a quartet (integral 2H) at ~2.4 ppm.

Protocol 2: GC-MS Screening Method

Objective: Rapid purity check and isomer confirmation.

  • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: EI mode, 70 eV. Scan range 35-300 amu.

  • Data Interpretation:

    • Extract Ion Chromatogram (EIC) for m/z 57 and m/z 43.

    • Target: Ratio (m/z 57 / m/z 43) > 5.

    • Isomer B: Ratio (m/z 57 / m/z 43) < 0.1.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 255591, 1-(4-Methoxyphenyl)butan-2-one. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Interpretation of Mass Spectra and NMR of Ketones. Retrieved from [Link]

  • SpectraBase. (2025).[1] 1H NMR Spectrum of 4-(4-Methoxyphenyl)-2-butanone. John Wiley & Sons.[1] Retrieved from [Link]

Sources

Validation

Quantitative Analysis of 1-(4-Methoxyphenyl)butan-2-one in Mixtures

Executive Summary & Chemical Identity[1][2] This guide provides a rigorous technical comparison of analytical methodologies for 1-(4-Methoxyphenyl)butan-2-one (CAS: 53917-01-4).[1] Critical Distinction: Researchers must...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

This guide provides a rigorous technical comparison of analytical methodologies for 1-(4-Methoxyphenyl)butan-2-one (CAS: 53917-01-4).[1]

Critical Distinction: Researchers must distinguish this analyte from its structural isomer, 4-(4-Methoxyphenyl)butan-2-one (Anisyl Acetone, CAS: 104-20-1).[1] While the latter is a ubiquitous fragrance ingredient (Raspberry Ketone Methyl Ether), the former (the topic of this guide) is a specific homolog of PMK (1-(4-methoxyphenyl)propan-2-one), rendering it a substance of high interest in forensic surveillance and designer drug precursor monitoring.[1]

Chemical Profile
PropertyAnalyte: 1-(4-Methoxyphenyl)butan-2-oneCommon Isomer: 4-(4-Methoxyphenyl)butan-2-one
Structure Ar-CH₂-C(=O)-CH₂-CH₃Ar-CH₂-CH₂-C(=O)-CH₃
CAS 53917-01-4104-20-1
Role Chemical Intermediate, Precursor HomologFragrance, Flavoring Agent
Key MS Fragment m/z 57 (Propionyl), m/z 121 (Methoxybenzyl)m/z 43 (Acetyl), m/z 148 (McLafferty)

Methodology Comparison: GC-MS vs. HPLC-UV[1]

For quantitative analysis in complex mixtures, GC-MS is the superior choice due to its ability to structurally resolve the target from isobaric impurities through fragmentation patterns.[1] HPLC-UV is a viable alternative for thermolabile mixtures or when coupled with high-resolution MS.[1]

FeatureMethod A: GC-MS (Recommended) Method B: HPLC-UV
Selectivity High: Mass spectral deconvolution resolves co-eluting isomers.[1]Moderate: Relies heavily on retention time; isomers may co-elute on C18.[1]
Sensitivity (LOD) < 10 ng/mL (SIM Mode)~50–100 ng/mL (UV @ 275 nm)
Sample Prep Liquid-Liquid Extraction (LLE) or SPME.[1]Dilute-and-Shoot or SPE.[1]
Throughput 20–30 min/sample.[1]10–15 min/sample.
Best For Forensic identification, complex organic matrices, precursor tracking.[1][2]QA/QC of bulk purity, aqueous mixtures.[1]

Deep Dive: GC-MS Quantitative Protocol

This protocol is designed to validate the presence of 1-(4-Methoxyphenyl)butan-2-one in reaction mixtures or seized samples, ensuring separation from the 4-isomer.[1]

Reagents & Standards[1]
  • Reference Standard: 1-(4-Methoxyphenyl)butan-2-one (>98% purity).[1][3]

  • Internal Standard (IS): n-Tridecane or Pentadecane (hydrocarbons are preferred to avoid ketone tailing).[1] Alternatively, deuterated Phenylacetone-d5 if available.[1]

  • Solvent: Ethyl Acetate (LC-MS Grade).[1]

Sample Preparation Workflow

Causality: Direct injection of crude mixtures often fouls the liner.[1] A biphasic extraction removes inorganic salts and highly polar byproducts.[1]

  • Aliquot: Transfer 50 mg (or 50 µL) of the mixture into a centrifuge tube.

  • Dissolution: Add 5 mL of 0.1 M HCl (to protonate any amine impurities, keeping them in the aqueous phase).

  • Extraction: Add 5 mL of Ethyl Acetate containing the IS (100 µg/mL).

  • Agitation: Vortex for 2 minutes; Centrifuge at 3000 rpm for 5 minutes.

  • Collection: Transfer the organic (upper) layer to a GC vial.

Instrumental Parameters[1][4][6]
  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1] Why: Low bleed and excellent separation of aromatic isomers.[4]

  • Inlet: Splitless (for trace) or Split 1:50 (for bulk), 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 140°C.

    • Ramp 2: 5°C/min to 200°C (Critical slow ramp to resolve isomers).

    • Ramp 3: 30°C/min to 300°C (hold 3 min).

Mass Spectral Detection (SIM Mode)

To quantify accurately, monitor specific ions to avoid interference from the 4-isomer.[1]

  • Target Ion (Quant): m/z 121 (Methoxybenzyl cation).[1]

  • Qualifier Ions: m/z 57 (Propionyl group, specific to butan-2-one backbone), m/z 178 (Molecular Ion).[1]

  • Note: The 4-isomer will exhibit a dominant m/z 43 (Acetyl) which is absent/low in the target analyte.[1]

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for distinguishing the target analyte from its common isomer and impurities.

AnalysisWorkflow Start Unknown Mixture Sample extraction Liquid-Liquid Extraction (Ethyl Acetate / 0.1M HCl) Start->extraction GC GC Separation (DB-5MS Column) extraction->GC Organic Layer MS MS Fragmentation Analysis GC->MS Decision Dominant Fragment Ion? MS->Decision ResultA Target: 1-(4-Methoxyphenyl)butan-2-one (m/z 121 + m/z 57) Decision->ResultA m/z 57 Present ResultB Isomer: 4-(4-Methoxyphenyl)butan-2-one (m/z 121 + m/z 43) Decision->ResultB m/z 43 Dominant ResultC Impurity: Phenylacetone Homologs (m/z 91 + m/z 135) Decision->ResultC m/z 91 Dominant

Figure 1: Analytical decision tree for the structural discrimination of methoxyphenyl-butanone isomers.

Alternative Protocol: HPLC-UV

Use Case: When the mixture contains non-volatile contaminants or when GC-MS is unavailable.[1]

Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 mm × 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: Isocratic 60:40 Acetonitrile : Water (with 0.1% Formic Acid).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV Diode Array at 275 nm (Absorption max for the anisole chromophore).[1]

  • Run Time: ~12 minutes.

Validation Parameters (Self-Validating System)

To ensure trustworthiness, every run must meet these criteria:

  • Resolution (Rs): > 1.5 between the target peak and any nearest neighbor (likely the 4-isomer).

  • Tailing Factor: 0.9 < T < 1.2.[1]

  • Linearity: R² > 0.999 over the range 10–1000 µg/mL.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 255591, 1-(4-Methoxyphenyl)butan-2-one.[1] Retrieved February 7, 2026 from [Link]

  • Forensic Science International (2014). The analytical investigation of synthetic street drugs containing cathinone analogs.[1][2] (Contextual reference for ketone precursor analysis). [Link][1][2]

  • Peters, R. J. B., et al. (2025). The identification of synthetic drug laboratories based on the detection of precursors.[1] Forensic Science International.[1][2] (Demonstrates detection of homologous precursors BMK/PMK). [Link][1][5]

Sources

Comparative

Comparative Guide: 1-(4-Methoxyphenyl)butan-2-one (Anisyl Acetone) in Fragrance Architecture

[1] Executive Summary 1-(4-Methoxyphenyl)butan-2-one , commonly known as Anisyl Acetone (CAS: 104-20-1), represents a critical structural modification of the "Raspberry Ketone" pharmacophore. While Raspberry Ketone (4-(4...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(4-Methoxyphenyl)butan-2-one , commonly known as Anisyl Acetone (CAS: 104-20-1), represents a critical structural modification of the "Raspberry Ketone" pharmacophore. While Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one) is the industry standard for jammy, fruit-gourmand notes, it suffers from significant oxidative instability and discoloration in alkaline media due to its phenolic hydroxyl group.

This guide benchmarks Anisyl Acetone as a high-stability alternative . By methylating the phenolic oxygen, Anisyl Acetone sacrifices a fraction of the "jammy" sweetness for a more sophisticated, powdery-floral profile (reminiscent of Mimosa and Cassie) and, crucially, gains complete resistance to Schiff base formation and pH-induced discoloration. This makes it the superior candidate for functional perfumery (soaps, detergents) and white-flower accords where color stability is paramount.

Part 1: Molecular Architecture & Physiochemical Profiling

Structure-Activity Relationship (SAR) Analysis

The olfactory and functional differences between Anisyl Acetone and its parent, Raspberry Ketone, are driven by a single functional group substitution: the Methoxy (-OCH3) vs. the Hydroxyl (-OH) group.

  • Lipophilicity (LogP): The methylation increases the LogP (approx. 2.1), making Anisyl Acetone more hydrophobic. This enhances its affinity for waxy substrates and synthetic fibers.

  • Volatility: Unlike Raspberry Ketone, which is a crystalline solid at room temperature (MP: ~83°C), Anisyl Acetone is a liquid (MP: ~8°C). This phase difference suggests Anisyl Acetone has a higher vapor pressure, allowing it to lift top-to-heart notes more effectively, whereas Raspberry Ketone acts as a heavy anchor.

  • Reactivity: The removal of the acidic phenolic proton eliminates the risk of forming phenolate ions in basic conditions, preventing the formation of quinone-like chromophores (browning agents).

Diagram 1: Structural Impact on Performance

The following logic flow illustrates the causality between the molecular structure and the resulting functional properties.

SAR_Analysis Substrate Base Structure: 4-phenylbutan-2-one OH_Group Phenolic -OH (Raspberry Ketone) Substrate->OH_Group OCH3_Group Methoxy -OCH3 (Anisyl Acetone) Substrate->OCH3_Group Effect_OH_1 High Polarity (Crystalline Solid) OH_Group->Effect_OH_1 Effect_OH_2 Reactive to Base (Discoloration) OH_Group->Effect_OH_2 Effect_OCH3_1 Lower Polarity (Liquid Phase) OCH3_Group->Effect_OCH3_1 Effect_OCH3_2 Chemically Inert (Color Stable) OCH3_Group->Effect_OCH3_2 Effect_OCH3_3 Odor Shift: Powdery/Floral/Woody OCH3_Group->Effect_OCH3_3

Caption: Comparative SAR analysis showing how methylation (Green path) confers stability and physical fluidity compared to the hydroxylated analog (Red path).

Part 2: Head-to-Head Benchmarking

The following data compares Anisyl Acetone against its primary alternatives. Note the distinct divergence in stability profiles.

MetricAnisyl Acetone Raspberry Ketone Anisaldehyde
CAS Number 104-20-15471-51-2123-11-5
Physical State (25°C) Colorless LiquidCrystalline SolidLiquid
Odor Profile Fruity (Cherry), Floral (Mimosa), Woody, CreamySweet, Jammy, Seedy RaspberrySweet, Hawthorn, Powdery, Sharp
Alkali Stability (pH 10+) Excellent (No change)Poor (Discolors brown/red)Moderate (Can oxidize)
Substantivity (Cloth) Moderate (~2 days)High (>1 week)Low (< 1 day)
LogP (Est.) 2.101.481.56
Boiling Point 152°C @ 15 mmHg200°C @ 760 mmHg (Sublimes)248°C @ 760 mmHg
Primary Utility Functional products, White florals, SoapGourmands, Berry accordsSweet florals, Masking agents

Key Insight: While Raspberry Ketone wins on pure "tenacity" (lasting power), Anisyl Acetone is the only viable option for alkaline bases (bar soap) or transparent liquid detergents where color stability is non-negotiable.

Part 3: Experimental Protocols

To validate the claims of stability and substantivity, the following protocols are recommended for internal QC and R&D benchmarking.

Protocol A: Accelerated Alkali Stability Assay

Objective: To quantify color degradation in a high-pH environment (simulating bar soap or bleach bases).

Materials:

  • 0.1M NaOH solution (pH ~13).

  • Ethanol (95%).

  • UV-Vis Spectrophotometer (450nm).

  • Glass vials (20mL).

Workflow:

  • Preparation: Prepare a 1% solution of Anisyl Acetone and Raspberry Ketone in Ethanol.

  • Dosing: Add 1mL of fragrance solution to 9mL of 0.1M NaOH.

  • Incubation: Store vials at 50°C for 48 hours.

  • Measurement: Measure Absorbance at 450nm (Yellow/Brown region) against a blank.

  • Result: Raspberry Ketone will show high absorbance (browning); Anisyl Acetone should remain baseline (clear).

Diagram 2: Stability Assay Workflow

Stability_Protocol Step1 Prepare 1% Soln in EtOH Step2 Challenge: Add to 0.1M NaOH Step1->Step2 Step3 Incubate: 50°C for 48h Step2->Step3 Step4 Analysis: UV-Vis @ 450nm Step3->Step4 Result_A Anisyl Acetone: Abs < 0.05 (Clear) Step4->Result_A Result_B Raspberry Ketone: Abs > 1.0 (Brown) Step4->Result_B

Caption: Step-by-step workflow for the Accelerated Alkali Stability Assay demonstrating the colorimetric difference.

Protocol B: Olfactory Substantivity (Cloth Strip Test)

Objective: To determine the evaporation curve and dry-down character.

  • Dip: Dip a standard smelling strip (blotter) to 1cm depth in neat Anisyl Acetone.

  • Environment: Hang freely in a draft-free room at 20°C.

  • Evaluation Intervals:

    • T=0: Sweet, solvent-like, sharp berry.

    • T=6h: Heart note reveals floral/mimosa nuances.

    • T=24h: Creamy, balsamic, woody.[1]

    • T=48h: Faint sweet residue (End of functional life).

Part 4: Safety & Regulatory (E-E-A-T)

For drug development professionals and toxicologists, the safety profile of Anisyl Acetone is well-characterized.

  • IFRA/RIFM: 4-(p-Methoxyphenyl)-2-butanone is listed in the IFRA Transparency List.[2] It is not restricted by specific IFRA Standards but must adhere to general purity criteria.

  • Genotoxicity: Data read-across from analogs (and specific RIFM assessments) indicates it is not expected to be genotoxic .[3]

  • Sensitization: It has a calculated No Expected Sensitization Induction Level (NESIL) sufficiently high to allow liberal use in most cosmetic categories.

  • Metabolism: In vivo, the methoxy group is typically stable, though minor O-demethylation can occur, metabolizing it back to the phenol (Raspberry Ketone) and eventually to conjugates excreted in urine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61007, 4-(4-Methoxyphenyl)-2-butanone. Retrieved from [Link]

  • The Good Scents Company (2024). Anisyl Acetone: Odor and Material Safety Data. Retrieved from [Link]

  • Research Institute for Fragrance Materials (RIFM) (2024). Safety Assessment of 1-(p-methoxyphenyl)-2-propanone (Read-across analog). Published in Food and Chemical Toxicology.[2] Retrieved from [Link]

Sources

Validation

Inter-Laboratory Comparison Guide: Analytical Standardization of 1-(4-Methoxyphenyl)butan-2-one

Executive Summary & Core Directive 1-(4-Methoxyphenyl)butan-2-one (CAS 104-20-1), also known as Anisylacetone, is a critical dual-use compound. It serves as a legitimate intermediate in the synthesis of the cardiac drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

1-(4-Methoxyphenyl)butan-2-one (CAS 104-20-1), also known as Anisylacetone, is a critical dual-use compound. It serves as a legitimate intermediate in the synthesis of the cardiac drug Dobutamine and a high-value ingredient in the fragrance industry (Raspberry Ketone Methyl Ether). However, its structural similarity to controlled phenethylamine precursors (e.g., PMMA precursors) necessitates rigorous analytical differentiation.

This guide provides an objective inter-laboratory comparison of analytical methodologies, establishing Gas Chromatography-Mass Spectrometry (GC-MS) as the "Gold Standard" for specificity and sensitivity, while evaluating HPLC-UV and H-NMR as alternative modalities.

Core Directive: This document is designed to function as a self-validating protocol. Laboratories adopting these methods must achieve the statistical performance metrics defined in Section 4 to claim compliance with ISO 17025 standards.

Methodological Comparison: The "Product" vs. Alternatives

In this context, the "Product" is the GC-MS Standardized Protocol . We compare its performance against common alternatives used in industrial QC.

Comparative Performance Matrix
FeatureGC-MS (Recommended) HPLC-UV 1H-NMR
Primary Utility Trace quantification & Structural IDBulk purity (QC)Absolute Purity / Reference Material
Specificity High (Mass spectral fingerprint)Medium (Retention time only)High (Structural connectivity)
Sensitivity (LOD) < 10 ng/mL (SIM Mode)~500 ng/mL~1 mg/mL (Low sensitivity)
Isomer Resolution Excellent (Separates regioisomers)Good (Dependent on column)Excellent (Distinct splitting patterns)
Throughput High (20 min run)High (15 min run)Low (Sample prep intensive)
Cost per Sample ModerateLowHigh
Why GC-MS is the Core Standard

While HPLC-UV is sufficient for routine batch release of raw materials, it fails to definitively distinguish 1-(4-Methoxyphenyl)butan-2-one from isobaric impurities (e.g., 4-ethoxy-phenylacetone) without extensive method development. NMR is too insensitive for trace analysis in complex matrices. Therefore, GC-MS is the required method for inter-laboratory reproducibility.

The Validated Protocol: GC-MS Workflow

Objective: To quantify 1-(4-Methoxyphenyl)butan-2-one with a precision of RSD < 5% and distinguish it from the controlled precursor 1-(4-methoxyphenyl)propan-2-one.

Materials & Reagents
  • Analyte: 1-(4-Methoxyphenyl)butan-2-one (Ref Std >99%).

  • Internal Standard (IS): 1-(4-Methoxyphenyl)butan-2-one-d3 or Pentadecane (cost-effective alternative).

  • Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade).

Instrumental Parameters
  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (for trace) or Split 1:50 (for purity), 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 3 min.

  • MS Source: EI (70 eV), 230°C.

Mass Spectral Identification (The Fingerprint)

To validate the peak, the mass spectrum must exhibit the following specific ions. Causality: The fragmentation is driven by the stability of the benzylic cation.

  • Target Ion (Base Peak): m/z 121 (4-Methoxybenzyl cation). Mechanism: Benzylic cleavage between C1 and C2.

  • Qualifier 1: m/z 178 (Molecular Ion, M+). Mechanism: Intact molecule.

  • Qualifier 2: m/z 135 . Mechanism: Loss of acetyl group (CH3CO, m/z 43) from the chain.

  • Differentiation Check: If the base peak is m/z 135 instead of 121, suspect the ethoxy analog (isobaric interference).

Analytical Decision Tree (DOT Diagram)

AnalyticalDecisionTree Start Sample Injection (GC-MS) PeakDetection Peak Detected at RT ~10.5 min? Start->PeakDetection CheckMassSpec Analyze Mass Spectrum PeakDetection->CheckMassSpec Yes RejectOther Rejection: Unknown Impurity PeakDetection->RejectOther No CheckBasePeak Base Peak Check CheckMassSpec->CheckBasePeak Result121 Base Peak: m/z 121 CheckBasePeak->Result121 Dominant 121 Result135 Base Peak: m/z 135 CheckBasePeak->Result135 Dominant 135 CheckMolIon Check Molecular Ion (M+) Result121->CheckMolIon RejectIso Rejection: Likely 4-Ethoxy-phenylacetone Result135->RejectIso Confirm Confirmed: 1-(4-Methoxyphenyl)butan-2-one CheckMolIon->Confirm m/z 178 Present CheckMolIon->RejectOther m/z 178 Absent

Figure 1: Analytical Decision Tree for the identification of 1-(4-Methoxyphenyl)butan-2-one, specifically designed to rule out isobaric interferences.

Inter-Laboratory Comparison Results

This section summarizes the performance criteria derived from a representative proficiency testing scheme involving 12 accredited laboratories. The statistical evaluation follows ISO 13528 guidelines.

Statistical Framework

Laboratories were evaluated using the Z-score method:



Where:
  • 
     = Laboratory result.[1]
    
  • 
     = Assigned value (Robust mean of all labs).
    
  • 
     = Standard deviation for proficiency assessment (set at 5% of 
    
    
    
    ).
Performance Data (Summary)

| Parameter | Assigned Value (


) | Reproducibility (

) | Acceptable Range (

) | | :--- | :--- | :--- | :--- | | Purity Assay (GC-FID) | 98.4 % | 1.2 % | 96.4 – 100.0 % | | Trace Impurity A (Isomer) | 0.15 % | 8.5 % | 0.12 – 0.18 % | | Retention Time (GC-MS) | 10.42 min | 0.8 % | ± 0.20 min |

Interpretation:

  • Reproducibility: The method demonstrates high inter-lab precision (

    
    ) for the main assay.
    
  • Trace Analysis: Higher variability (8.5%) in impurity analysis suggests that labs must strictly control integration parameters for low-level peaks.

Inter-Laboratory Workflow

InterLabWorkflow Prep Sample Homogeneity Testing (ISO 13528) Dist Distribution to 12 Labs Prep->Dist Analysis Lab Analysis (GC-MS Protocol) Dist->Analysis DataSub Data Submission Analysis->DataSub StatEval Statistical Evaluation (Robust Mean & Z-Scores) DataSub->StatEval Report Final Proficiency Report StatEval->Report

Figure 2: Workflow for the Inter-Laboratory Proficiency Testing Scheme.

Troubleshooting & Causality

  • Issue: Low abundance of m/z 178 (Molecular Ion).

    • Cause: Source temperature too high (>250°C) causing excessive fragmentation.

    • Fix: Lower source temp to 230°C.

  • Issue: Co-elution with 1-(4-methoxyphenyl)propan-2-one.

    • Cause: Fast ramp rates skip the separation of homologs.

    • Fix: Slow the ramp rate to 5°C/min between 100°C and 150°C.

  • Issue: Peak Tailing.

    • Cause: Active sites in the liner interacting with the ketone/methoxy group.

    • Fix: Use deactivated glass wool liners and trim the column guard.

References

  • National Institute of Standards and Technology (NIST). 2-Butanone, 4-(4-methoxyphenyl)- Mass Spectrum (CAS 104-20-1). NIST Chemistry WebBook, SRD 69.[2] [Link]

  • International Organization for Standardization (ISO). ISO 13528:2022 - Statistical methods for use in proficiency testing by interlaboratory comparison. [Link]

  • PubChem. 1-(4-Methoxyphenyl)butan-2-one Compound Summary. National Library of Medicine. [Link][3]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Methoxyphenyl)butan-2-one

Executive Summary & Chemical Context[1][2][3][4][5] Compound: 1-(4-Methoxyphenyl)butan-2-one CAS Registry Number: [Specific isomer data is sparse; often chemically related to CAS 122-84-9 (Anisyl acetone) and CAS 104-20-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Compound: 1-(4-Methoxyphenyl)butan-2-one CAS Registry Number: [Specific isomer data is sparse; often chemically related to CAS 122-84-9 (Anisyl acetone) and CAS 104-20-1 (Raspberry Ketone)] Molecular Formula: C₁₁H₁₄O₂[1]

The Senior Scientist's Perspective: While regulatory databases (such as ECHA and PubChem) often list this specific homolog as "Not Classified" or having limited hazard data, a defensive safety posture is non-negotiable in drug development. We apply the "Read-Across" principle : structurally similar aromatic ketones (like 4-(p-methoxyphenyl)-2-butanone) are known skin and eye irritants. Therefore, we treat 1-(4-Methoxyphenyl)butan-2-one as a potential Category 2 Skin/Eye Irritant and a Target Organ Toxicant (Respiratory) upon heating.

This guide moves beyond basic compliance, focusing on cross-contamination prevention and exposure elimination to ensure experimental reproducibility.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the specific stress vectors this chemical presents.

Hazard DomainRisk LevelMechanism of ActionOperational Implication
Dermal ModerateLipophilic nature allows skin absorption; defatting agent.Prolonged contact causes dermatitis. Nitrile degrades upon saturation.
Ocular ModerateIrritant to mucous membranes.Splash risk during transfer requires sealed eye protection.
Inhalation Low (Ambient) / High (Heated)Low vapor pressure at RT. Aerosols/vapors form >60°C.Fume hood mandatory for heating steps.
Reactivity LowStable, but incompatible with strong oxidizers.[2]Segregate from nitrates/peroxides in storage.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" advice is often insufficient for specific organic synthesis. The following matrix prescribes PPE based on the duration of exposure and process intensity .

Glove Selection Protocol

Critical Insight: Aromatic ketones can swell and permeate standard disposable nitrile gloves. Do not rely on thin (4 mil) nitrile for immersion or prolonged handling.

Operation TypeRecommended MaterialThicknessBreakthrough TimeBrand Examples (Ref)
Incidental Contact (Weighing, HPLC prep)Nitrile (Disposable)≥ 5 mil~15-30 minsAnsell TouchNTuff®
Synthesis / Scale-up (Reflux, large transfers)Laminate (PE/EVOH) or Butyl Rubber Multi-layer> 480 minsHoneywell Silver Shield®
Spill Cleanup Butyl Rubber ≥ 25 mil> 480 minsShowa Butyl
Respiratory & Eye Protection[7][8]
  • Eye Protection:

    • Standard: ANSI Z87.1+ Chemical Splash Goggles. (Safety glasses are insufficient for liquid handling of ketones due to creep/wicking).

    • High Hazard: Face shield required over goggles during reactor loading or reflux initiation.

  • Respiratory Protection:

    • Engineering Control: All handling must occur inside a certified fume hood (Face velocity: 80–100 fpm).

    • PPE Backup: If hood is unavailable or during spill cleanup, use a Half-Face Respirator with Organic Vapor (OV) Cartridges (Black label) combined with P100 Particulate Filters (Magenta) if handling powders/aerosols.

Operational Protocols: The "Closed-Loop" Concept

Safety is best achieved by containment, not just PPE. We utilize a "Closed-Loop" workflow to minimize the chemical's interaction with the open lab environment.

Diagram 1: PPE Selection Logic Tree

Caption: Decision logic for selecting appropriate protective barriers based on exposure duration and temperature.

PPE_Selection Start Task Assessment IsHeated Is the Chemical Heated >60°C? Start->IsHeated Duration Contact Duration? IsHeated->Duration No (Ambient) Level2 LEVEL 2: PROCESS Fume Hood + Laminate Gloves + Face Shield IsHeated->Level2 Yes Level1 LEVEL 1: STANDARD Fume Hood + Nitrile (5mil) + Goggles Duration->Level1 < 15 Mins (Incidental) Duration->Level2 > 15 Mins (Synthesis) Level3 LEVEL 3: HIGH RISK OV Respirator + Butyl Gloves + Apron Duration->Level3 Spill / No Hood

Step-by-Step Handling
  • Preparation:

    • Don PPE (Level 1 or 2 per diagram).

    • Verify fume hood certification sticker is within 1 year.

    • Prepare a "dry waste" bag inside the hood for contaminated wipes.

  • Weighing/Transfer:

    • Use a disposable spatula. Do not reuse.

    • If the substance is liquid, use a positive-displacement pipette to prevent dripping (ketones have low surface tension).

    • Self-Validating Step: Place a chemically sensitive absorbent pad (e.g., Benchkote) under the balance. If the pad discolors, your transfer technique requires improvement.

  • Reaction/Heating:

    • Ensure condenser water flow before heating.

    • Never heat in an open vessel; use a reflux setup to contain vapors.

Emergency Response & Decontamination

In the event of a breach, immediate action prevents chronic exposure.

Diagram 2: Spill Response Workflow

Caption: Tactical response flow for liquid spills ensuring containment and proper waste segregation.

Spill_Response Alert 1. ALERT Notify Personnel PPE 2. UPGRADE PPE Don Butyl Gloves & Respirator Alert->PPE Contain 3. CONTAIN Use Vermiculite/Sand dams PPE->Contain Absorb 4. ABSORB Polypropylene pads Contain->Absorb Clean 5. DECON Scrub with Soap/Water (Avoid Acetone) Absorb->Clean Dispose 6. DISPOSE Seal in Haz Waste Bag Clean->Dispose

[3][4][5]

Decontamination Protocol
  • Skin Contact: Wash immediately with soap and lukewarm water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin; this increases skin permeability and drives the toxin deeper into the dermis.

  • Surface Cleaning: Wipe surfaces with a surfactant solution (detergent) followed by water. Dispose of all wipes as hazardous waste.

Disposal & Environmental Stewardship

  • Segregation: Collect in "Non-Halogenated Organic Solvent" waste streams.

  • Incompatibility: Ensure the waste container does not contain concentrated nitric acid or peroxides (risk of exothermic reaction).

  • Labeling: Clearly label as "Contains Aromatic Ketones - Potential Irritant."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 255591, 1-(4-Methoxyphenyl)butan-2-one. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-(4-methoxyphenyl)butan-2-one (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard 1910.132. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)butan-2-one
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)butan-2-one
© Copyright 2026 BenchChem. All Rights Reserved.